Lead(II) methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lead(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCKGOSVNLMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061445 | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-61-7, 52609-46-8, 90552-19-5 | |
| Record name | Lead(II) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of lead(II) methacrylate, a compound of interest in materials science and potentially as a component in specialized polymer formulations. This document details generalized synthetic methodologies based on established principles of inorganic salt formation, outlines expected characterization data, and addresses the significant health and safety considerations pertinent to lead-containing compounds. For professionals in drug development, a critical examination of the known signaling pathways disrupted by lead is included, providing essential context for the biological implications of any lead-based materials. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.
Introduction
This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound formed between the lead(II) cation and the methacrylate anion. While not a widely studied compound in pharmaceutical sciences, its potential for polymerization and incorporation into polymer matrices makes it a subject of interest for material scientists. For drug development professionals, the presence of lead necessitates a thorough understanding of its toxicological profile. Lead is a well-documented toxic heavy metal that can severely impact multiple organ systems, primarily through its interference with key biological signaling pathways. This guide will cover the synthesis, characterization, and critical safety considerations of this compound, with a specific focus on the molecular mechanisms of lead toxicity.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available scientific literature. However, based on general principles of inorganic salt synthesis from metal oxides or carbonates with carboxylic acids, two plausible methods are proposed.
Generalized Experimental Protocols
Method 1: From Lead(II) Oxide
This method involves the direct reaction of lead(II) oxide with methacrylic acid.
-
Reaction Scheme: PbO + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O
-
Protocol:
-
In a well-ventilated fume hood, suspend lead(II) oxide (PbO) in a suitable solvent such as toluene or ethanol.
-
Slowly add a stoichiometric amount (2 equivalents) of methacrylic acid to the suspension with vigorous stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain stirring for several hours to ensure complete reaction. The reaction progress can be monitored by the dissolution of the solid lead(II) oxide.
-
After the reaction is complete, the resulting solution can be filtered to remove any unreacted starting material.
-
The solvent is then removed under reduced pressure to yield the crude this compound product.
-
The product can be further purified by recrystallization from an appropriate solvent.
-
Method 2: From Lead(II) Carbonate
This method utilizes the reaction of lead(II) carbonate with methacrylic acid, which produces carbon dioxide and water as byproducts.
-
Reaction Scheme: PbCO₃ + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O + CO₂
-
Protocol:
-
In a fume hood, add lead(II) carbonate (PbCO₃) portion-wise to a solution of methacrylic acid (2 equivalents) in a suitable solvent (e.g., water or ethanol) with constant stirring. Effervescence due to the release of carbon dioxide will be observed.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the effervescence ceases and the solid lead(II) carbonate has dissolved.
-
Filter the solution to remove any insoluble impurities.
-
Isolate the this compound by removing the solvent under reduced pressure or by precipitation upon addition of a non-solvent.
-
Wash the resulting solid with a suitable solvent and dry under vacuum.
-
Disclaimer: These are generalized protocols and have not been verified experimentally. Due to the hazardous nature of lead compounds, any attempt to perform these syntheses should be conducted by trained professionals in a properly equipped laboratory with all necessary safety precautions in place.
Characterization of this compound
While specific experimental data for this compound is scarce in the reviewed literature, the following table summarizes its known and expected properties based on its chemical structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value | Reference/Source |
| Chemical Formula | C₈H₁₀O₄Pb | Chemical Supplier Data |
| Molecular Weight | 377.36 g/mol | Calculated |
| Appearance | White to off-white powder | Expected |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in some organic solvents | Expected |
| CAS Number | 52609-46-8 | Chemical Supplier Data |
Spectroscopic and Thermal Analysis (Expected Data)
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (~5.5-6.2 ppm) and the methyl protons (~1.9 ppm) of the methacrylate group. |
| ¹³C NMR | Resonances for the carboxyl carbon (~170-180 ppm), the vinyl carbons (~125-140 ppm), and the methyl carbon (~18 ppm). |
| FTIR (cm⁻¹) | Characteristic bands for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) around 1540-1580 cm⁻¹ and 1410-1440 cm⁻¹, respectively. Also, bands for the C=C stretching (~1630 cm⁻¹) and C-H stretching of the vinyl and methyl groups. |
| TGA/DSC | Thermal decomposition is expected, likely in multiple stages, with the loss of the methacrylate ligands at elevated temperatures, ultimately forming lead oxide as a final residue. |
Health and Safety Considerations
Lead is a highly toxic heavy metal, and all lead compounds, including this compound, should be handled with extreme caution.
-
Toxicity: Lead is a cumulative poison that affects multiple body systems, including the nervous, hematopoietic, renal, and reproductive systems.
-
Routes of Exposure: Inhalation of dust, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound powder should be done in a certified fume hood to prevent inhalation.
-
Disposal: Dispose of all lead-containing waste in accordance with local, state, and federal regulations for hazardous waste.
Biological Relevance for Drug Development Professionals: Signaling Pathways of Lead Toxicity
The primary relevance of this compound to drug development professionals lies in understanding the toxicological implications of lead. Lead exerts its toxic effects through several key mechanisms at the molecular level.
Interference with Calcium Signaling
Lead can mimic calcium ions (Ca²⁺) and disrupt normal cellular calcium signaling. This is a critical mechanism of its neurotoxicity.
Caption: Lead disrupts calcium-dependent neurotransmitter release.
Lead's ability to substitute for calcium allows it to interfere with the function of numerous calcium-dependent proteins, such as protein kinase C (PKC) and calmodulin.[1] This disruption alters neurotransmitter release and other critical neuronal functions.
Induction of Oxidative Stress
Lead promotes the generation of reactive oxygen species (ROS) and weakens the cellular antioxidant defense systems, leading to oxidative stress.
References
An In-depth Technical Guide to the Physical Properties of Lead(II) Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical data for lead(II) methacrylate. Due to the limited availability of detailed experimental studies on this specific compound in publicly accessible literature, this document outlines the known properties and provides generalized experimental frameworks for its synthesis and characterization based on common practices for similar metal-organic compounds.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these properties, particularly the melting and boiling points, are not consistently reported across all commercial sources and may require experimental verification. Data for density and solubility in various organic solvents are notably absent from readily available literature.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| Chemical Formula | C₈H₁₀O₄Pb | [1] |
| Molecular Weight | 377.36 g/mol | [1] |
| CAS Number | 1068-61-7 | [1] |
| Appearance | Off-white powder | |
| Melting Point | 62 °C (unverified) | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Data not available | |
| Solubility in Organic Solvents | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, a general approach can be outlined based on the synthesis of other metal carboxylates and the characterization of methacrylate-containing compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with methacrylic acid in an aqueous or alcoholic solution. The general reaction is as follows:
Pb²⁺(aq) + 2 CH₂(CH₃)COOH(aq) → Pb(CH₂(CH₃)COO)₂(s) + 2 H⁺(aq)
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)
-
Methacrylic acid (CH₂(CH₃)COOH)
-
Deionized water or ethanol
-
Sodium hydroxide (NaOH) or other base (for pH adjustment)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a stoichiometric amount of the lead(II) salt in deionized water or ethanol.
-
In a separate vessel, dissolve a slight excess of methacrylic acid in the same solvent.
-
Slowly add the methacrylic acid solution to the lead(II) salt solution with constant stirring.
-
A white precipitate of this compound should form. The pH of the solution can be adjusted with a base to drive the reaction to completion.
-
Continue stirring the mixture for a set period (e.g., 2-4 hours) at room temperature or slightly elevated temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization Techniques
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Procedure:
-
Obtain an FTIR spectrum of the dried this compound powder using an ATR-FTIR spectrometer.[2]
-
Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.[2]
-
Identify the characteristic absorption bands for the methacrylate ligand, paying close attention to the symmetric and asymmetric stretching vibrations of the carboxylate group, which are indicative of salt formation. The C=C stretching vibration of the vinyl group should also be present.
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methacrylate ligand. Due to the presence of the heavy lead atom, obtaining high-resolution spectra might be challenging.
Procedure:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as lead salts are often insoluble in chloroform).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the characteristic signals of the vinyl and methyl protons and carbons of the methacrylate group.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.
Procedure:
-
Place a small, accurately weighed sample of this compound into an alumina or platinum TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[3]
-
Record the mass loss as a function of temperature to determine the decomposition profile.[3]
-
For DSC, heat a sample in a sealed aluminum pan to determine melting and other thermal transitions.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A general experimental workflow for the synthesis and characterization of this compound.
References
A Technical Guide to Lead(II) Methacrylate
This document provides an in-depth overview of Lead(II) Methacrylate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, a generalized synthesis protocol, safety information, and its limited applications, with a focus on its toxicological profile and interactions with biological systems.
Chemical and Physical Properties
This compound is an organometallic compound that exists as an off-white powder.[1] It is classified as a dangerous good for transportation.[2][3] Key quantitative data are summarized below for clarity and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Primary CAS Number | 1068-61-7 | [2] |
| EC Number | 213-949-2 | [1][4] |
| Molecular Formula | C₈H₁₀O₄Pb | [1][2] |
| IUPAC Name | lead(2+);2-methylprop-2-enoate | [1][4] |
| Synonyms | Lead methacrylate, Methacrylic acid lead salt | [1][5] |
| PubChem CID | 61255 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 377.36 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Purity | ≥96% | [2] |
| Melting Point | 62 °C | [1][5] |
| Boiling Point | 160.5 °C at 760 mmHg | [5] |
| Solubility in H₂O | Not Available (N/A) | [1] |
| Exact Mass | 378.034561 g/mol | [1] |
Experimental Protocols
2.1. Generalized Synthesis of this compound
Methodology:
-
Reactant Preparation: A suitable lead(II) salt, such as basic lead(II) carbonate or lead(II) acetate, is chosen as the lead source. Methacrylic acid serves as the source of the methacrylate ligand.
-
Reaction: The lead salt is dissolved or suspended in a suitable solvent, such as methanol.[6]
-
Addition of Methacrylic Acid: Methacrylic acid is added to the solution, typically in a stoichiometric ratio to the lead salt.
-
Stirring and Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]
-
Isolation: The resulting solution is filtered to remove any unreacted starting material or byproducts.
-
Crystallization: The product, this compound, is obtained by slow evaporation of the solvent, leading to the formation of crystals.[6]
-
Purification: The obtained solid is washed with a suitable solvent and dried under a vacuum.
Caption: Generalized workflow for the synthesis of this compound.
2.2. Adsorptive Removal of Lead(II) using Methacrylate-Based Hydrogels
Methacrylate-based polymers have been investigated for their capacity to adsorb and remove lead(II) ions from aqueous solutions.
Methodology:
-
Hydrogel Synthesis: A copolymer hydrogel, such as poly(N,N-dimethylacrylamide-co-2-hydroxyethyl methacrylate), is synthesized via free-radical bulk copolymerization.[7]
-
Characterization: The resulting copolymer is characterized using techniques like ¹H and ¹³C NMR and Raman spectroscopy to confirm its structure.[7]
-
Adsorption Experiment: A known mass of the hydrogel (e.g., 100 mg) is placed into lead(II) ion solutions of varying concentrations (e.g., 10 to 200 ppm).[7] The lead ion solution is typically prepared by dissolving a lead salt like lead nitrate in deionized water.
-
Equilibration: The samples are agitated for a set period to allow adsorption to reach equilibrium.
-
Quantification: The hydrogel is removed, and the remaining concentration of Pb²⁺ in the supernatant is quantified using methods like UV-vis spectrophotometry or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8]
Health, Safety, and Toxicological Profile
This compound is a hazardous substance. The toxicity is primarily attributed to the lead(II) ion.
Table 3: Hazard Information for this compound
| Hazard Type | Code / Statement | Source |
| Signal Word | Danger | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [1] |
| Transport Information | UN 2291 6.1/ PG III | [1] |
Exposure to lead can impact multiple organ systems, including the nervous, renal, reproductive, and gastrointestinal systems.[9] Acute toxicity in adults has been observed at blood lead concentrations ranging from 50–300 µg/dL. In children, signs of encephalopathy have been noted at blood lead levels between 90–800 µg/dL, with gastrointestinal effects reported at levels of 60–450 µg/dL. There is no identified safe level of lead exposure.[10]
Applications and Relevance to Drug Development
The primary application of this compound is in research and laboratory settings, particularly within the field of organometallics.[1] There is no direct evidence to suggest its use in drug development; its high toxicity profile makes it unsuitable for therapeutic applications.
However, related methacrylate polymers are explored in materials science for applications such as:
-
Heavy Metal Remediation: As detailed in the experimental protocol, methacrylate-based hydrogels can be used for the adsorptive removal of lead(II) from water.[7][8][11]
-
Radiation Shielding: Lead-containing acrylics, while not specifically methacrylate, are used for X-ray shielding.[9]
Mechanism of Toxicity: Interference with Cellular Signaling
The toxicity of the lead(II) ion (Pb²⁺) stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺). This interference disrupts numerous fundamental cellular processes.
-
Disruption of Calcium Signaling: Pb²⁺ can replace Ca²⁺ in calcium-binding proteins like Calmodulin (CaM).[12] CaM is a critical transducer in signaling pathways that govern memory, growth, and muscle contraction.[12] Pb²⁺ also interacts with and activates Protein Kinase C (PKC) at concentrations lower than those required for Ca²⁺, leading to aberrant downstream signaling.[13]
-
Induction of Apoptosis: Lead exposure can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis. It affects mitochondrial permeability and alters the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring cell death.[13]
-
Enzyme Inhibition: Pb²⁺ can inhibit zinc-dependent enzymes by displacing the native Zn²⁺ ion. A classic example is δ-aminolevulinic acid dehydratase (ALAD), where Pb²⁺ binds to the cysteine-rich active site but fails to activate the substrate, leading to enzyme inhibition.[12]
Caption: Disruption of cellular signaling pathways by the Lead(II) ion.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. chemydata.com [chemydata.com]
- 5. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. marshield.com [marshield.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lead(II) Binding in Natural and Artificial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Lead(II) Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of lead(II) methacrylate's solubility in various solvents. Due to the limited availability of direct quantitative data, this document synthesizes existing information, discusses the solubility of related compounds, and presents standardized methodologies for experimental determination. It also covers the health and safety aspects crucial for handling this organometallic compound.
Introduction to this compound
This compound (C₈H₁₀O₄Pb) is a metal salt of methacrylic acid. It is an organolead compound that can serve as a monomer for polymerization or be used in various chemical syntheses. Its properties are of interest in materials science and, potentially, in specialized pharmaceutical applications, although its use in drug development is severely limited by its high toxicity.[1][2]
Physical and Chemical Properties:
-
Appearance: Off-white powder[4]
Solubility Profile of this compound
Direct, quantitative data on the solubility of this compound in various solvents is not extensively reported in publicly available literature. The existing information is sparse and at times contradictory.
Data on this compound Solubility
| Solvent | Reported Solubility | Citation |
| Water | "soluble" | [3] |
| Water | "N/A" (Not Available) | [4] |
This discrepancy highlights the need for empirical determination of solubility for any application. The term "soluble" is qualitative and can imply a wide range of concentrations. The "N/A" entry from another supplier suggests a lack of tested data.[3][4]
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
Solvent Polarity: As a salt, it is expected to have higher solubility in polar solvents that can solvate the lead(II) cation and the methacrylate anion.
-
Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.
-
pH: In aqueous solutions, the pH can influence the protonation state of the methacrylate anion and potentially lead to the formation of lead hydroxide precipitates at higher pH values.
-
Common Ion Effect: The presence of other lead or methacrylate salts in the solution would decrease its solubility.
Solubility of Related Methacrylate-Based Polymers
While data on the monomer is scarce, the solubility of poly(methyl methacrylate) (PMMA), a polymer derived from a related monomer, is well-documented and can offer some insights into the behavior of the methacrylate functional group in different solvent environments.
| Polymer | Solvent | Solubility Behavior | Citation(s) |
| Poly(methyl methacrylate) (PMMA) | Acetone | Good solvent, dissolves PMMA.[6][7] | [6][7] |
| Poly(methyl methacrylate) (PMMA) | Tetrahydrofuran (THF) | Good solvent, noted to be faster than acetone in dissolving PMMA granules.[6] | [6] |
| Poly(methyl methacrylate) (PMMA) | Dimethyl sulfoxide (DMSO) | Suitable eluent for SEC, indicating it is a good solvent. It behaves as a theta solvent at 35°C.[8][9] | [8][9] |
| Poly(methyl methacrylate) (PMMA) | Benzene | Good solvent.[6] | [6] |
| Poly(methyl methacrylate) (PMMA) | Ethanol/Water Mixtures | Shows improved solubility in ethanol/water mixtures compared to pure ethanol, with a maximum solubility around 80 wt-% ethanol.[10][11] | [10][11] |
| Poly(methyl methacrylate) (PMMA) | Methanol | Can induce opacity, suggesting it is a poor solvent or non-solvent.[12] | [12] |
It is critical to note that the solubility of a monomer can be significantly different from its corresponding polymer.
Experimental Protocol for Solubility Determination
For researchers needing precise solubility data, the following standard protocol for the isothermal equilibrium method is recommended.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (e.g., 0.2 µm PTFE or nylon)
-
Analytical instrumentation for lead quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.
-
Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of lead in the diluted sample using a calibrated AAS or ICP-MS instrument.
-
Calculation: Calculate the original concentration of this compound in the saturated solution based on the measured lead concentration and the dilution factor. This value represents the solubility.
-
Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.
Caption: Experimental workflow for determining the solubility of a solid compound.
Signaling Pathways and Applications
There are no known specific biological signaling pathways directly involving this compound for therapeutic purposes. Its primary relevance in a biological context is related to the toxicology of lead. Lead ions are known to interfere with numerous biological processes by mimicking other divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), binding to sulfhydryl groups in proteins, and inducing oxidative stress.
In materials science, methacrylate-based polymers have been extensively studied for their ability to adsorb and remove heavy metal ions, including lead, from aqueous solutions.[13][14][15][16] This process typically involves chelating functional groups on the polymer backbone that bind to the lead ions.
Caption: Process of heavy metal ion removal using chelating polymer beads.
Health and Safety Considerations
This compound is a hazardous substance due to its lead content and should be handled with extreme caution.
-
Toxicity: Lead is a cumulative toxicant that affects multiple body systems, including the nervous, hematopoietic, gastrointestinal, and renal systems.[1][17] There is no known safe level of lead exposure.[2]
-
Hazard Statements: It is classified with hazard statements such as H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects), H302 (Harmful if swallowed), and H332 (Harmful if inhaled).[4]
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) before use.
-
Conclusion
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. Cu(0)-RDRP of methacrylates in DMSO: importance of the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of poly(hydroxyethyl methacrylate-N-methacryloyl-(L)-glutamic acid) copolymer beads for removal of lead ions | AVESİS [avesis.hacettepe.edu.tr]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. marshield.com [marshield.com]
An In-depth Technical Guide on the Thermal Stability of Lead(II) Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead(II) methacrylate is a metal-organic compound with potential applications in various fields, including polymer science and materials chemistry. Understanding its thermal stability is crucial for its synthesis, processing, and application, as it dictates the temperature range in which the material can be used without degradation. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data and analogous metal-containing methacrylate systems. Due to a lack of extensive direct studies on pure this compound, this guide also incorporates data from related materials to infer potential decomposition pathways and stability characteristics.
Introduction to the Thermal Stability of Metal Methacrylates
The thermal stability of metal methacrylates is a complex property influenced by the nature of the metal-carboxylate bond, the coordination number of the metal, and the overall crystal structure. The decomposition of these compounds upon heating can proceed through various mechanisms, including the loss of volatile ligands, decomposition of the methacrylate moiety, and reduction of the metal center. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are invaluable for elucidating these processes.
Predicted Thermal Decomposition of this compound
While specific experimental data for the thermal decomposition of this compound is not extensively available in the public domain, a proposed decomposition pathway can be hypothesized based on the known thermal behavior of other metal methacrylates and the general decomposition patterns of methacrylate compounds.
The decomposition is expected to initiate with the breaking of the lead-oxygen bond of the carboxylate group. This would likely be followed by the fragmentation of the methacrylate ligand, potentially leading to the formation of volatile organic compounds and a solid residue of lead oxide or metallic lead, depending on the atmosphere.
Caption: Proposed decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, a standardized set of experimental protocols should be employed. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Experimental Workflow:
Caption: Standard workflow for TGA analysis of this compound.
Key Parameters to Record:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.
-
Percentage Mass Loss: The amount of mass lost at each stage of decomposition.
-
Residue: The percentage of material remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Workflow:
Caption: Standard workflow for DSC analysis of this compound.
Key Parameters to Record:
-
Glass Transition Temperature (Tg): If applicable.
-
Melting Point (Tm): The temperature of the endothermic peak corresponding to melting.
-
Decomposition Temperature (Td): The temperature of the exothermic or endothermic peak associated with decomposition.
-
Enthalpy of Transitions (ΔH): The heat absorbed or released during a transition.
Summary of Expected Thermal Properties
Based on the general behavior of metal methacrylates, the following thermal properties for this compound can be anticipated. It is imperative to note that these are predictive and require experimental verification.
| Thermal Property | Expected Observation |
| Decomposition Onset (TGA) | Expected in the range of 200-350 °C in an inert atmosphere. |
| Decomposition Steps (TGA) | Likely a multi-step decomposition process, corresponding to the loss of organic fragments. |
| Residue at 800 °C (TGA, Air) | A stable residue corresponding to lead oxide (e.g., PbO) is expected. |
| Residue at 800 °C (TGA, N2) | The residue may consist of a mixture of lead oxide and metallic lead, or primarily metallic lead. |
| Thermal Events (DSC) | An endothermic peak for any phase transitions (e.g., melting) followed by exothermic peaks for decomposition. |
Conclusion and Future Work
The thermal stability of this compound is a critical parameter for its practical application. While direct experimental data is limited, this guide provides a framework for its investigation through standardized thermal analysis techniques. The proposed decomposition pathway and expected thermal properties serve as a starting point for researchers. Future work should focus on conducting detailed TGA and DSC studies on well-characterized samples of this compound under various atmospheric conditions and heating rates to provide concrete quantitative data. This will enable a more thorough understanding of its thermal behavior and unlock its full potential in material science and other applications.
Technical Guide: Crystal Structure Analysis of Lead(II) Methacrylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the generation of this document, a detailed, publicly available single-crystal X-ray diffraction study for lead(II) methacrylate is not present in major crystallographic databases. Consequently, this guide provides a comprehensive, albeit generalized, framework for the synthesis and crystal structure analysis of this compound. The experimental protocols are based on established methods for similar metal-organic compounds, and the quantitative data presented is illustrative of what might be expected for a lead(II) carboxylate.
Introduction
This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound that finds applications in the synthesis of polymers with high refractive indices and radiation shielding capabilities. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. This guide outlines the methodologies for the synthesis of high-quality single crystals of this compound and their subsequent analysis by single-crystal X-ray diffraction, supplemented by other characterization techniques.
Experimental Protocols
Synthesis of this compound Single Crystals
The successful growth of single crystals suitable for X-ray diffraction is a critical first step.[1][2] The following methods, adapted from procedures for other lead(II) carboxylates and coordination polymers, can be employed.[1][3]
Method 1: Slow Evaporation
-
Reaction Mixture: A solution of a soluble lead(II) salt (e.g., lead(II) nitrate or lead(II) acetate) in a suitable solvent is prepared. A stoichiometric amount of methacrylic acid, neutralized with a base like sodium hydroxide or an amine, is added to this solution.
-
Solvent System: A solvent system in which this compound has moderate solubility is chosen. This could be a mixed solvent system, such as water/ethanol or dimethylformamide (DMF)/water.
-
Crystallization: The resulting solution is filtered to remove any impurities and then left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals.
Method 2: Gel Diffusion
-
Gel Preparation: A silica gel is prepared by the acidification of a sodium silicate solution. This gel acts as a medium for the slow diffusion of reactants.
-
Reactant Diffusion: A solution of a soluble lead(II) salt is carefully layered on top of the gel in one arm of a U-tube, and a solution of sodium methacrylate is layered in the other arm.
-
Crystal Growth: The reactants diffuse slowly through the gel, and where they meet, the low concentration can favor the growth of well-defined single crystals over the precipitation of a powder.[1]
Method 3: Hydrothermal/Solvothermal Synthesis
-
Reaction Mixture: Lead(II) oxide or a lead(II) salt is mixed with methacrylic acid in a solvent (e.g., water, ethanol, or a mixture).
-
Sealed Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100 and 180 °C for a period of 24 to 72 hours.
-
Controlled Cooling: The autoclave is then cooled slowly to room temperature, which can promote the formation of single crystals.[4][5]
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a polarizing microscope.[2][6] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction images are collected by a detector.[6][8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[7]
Complementary Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition of the compound. For metal acrylates, this can reveal information about polymerization and decomposition to the metal oxide.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the methacrylate ligand by analyzing the stretching frequencies of the carboxylate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁰⁷Pb NMR can provide information about the coordination environment of the lead atoms.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from a crystal structure analysis of this compound.
Table 1: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₄Pb |
| Formula Weight | 377.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Calculated Density (g/cm³) | Hypothetical Value |
| Absorption Coefficient (mm⁻¹) | Hypothetical Value |
| F(000) | Hypothetical Value |
Table 2: Illustrative Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Pb-O1 | Hypothetical Value | O1-Pb-O2 | Hypothetical Value |
| Pb-O2 | Hypothetical Value | O1-Pb-O3 | Hypothetical Value |
| Pb-O3 | Hypothetical Value | O2-Pb-O4 | Hypothetical Value |
| Pb-O4 | Hypothetical Value | C2-C1-O1 | Hypothetical Value |
| C1-O1 | Hypothetical Value | C1-C2-C3 | Hypothetical Value |
| C1-O2 | Hypothetical Value | C2-C3-C4 | Hypothetical Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for the synthesis and structural analysis of this compound.
This guide provides a foundational framework for researchers undertaking the structural analysis of this compound. The successful execution of these protocols would yield valuable insights into the solid-state chemistry of this compound, paving the way for its further application in materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03075C [pubs.rsc.org]
- 4. Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Lead(II) Methacrylate
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For a metal-organic compound such as lead(II) methacrylate (Pb(C₄H₅O₂)₂), TGA can provide valuable insights into its decomposition mechanism, the temperature ranges of stability, and the nature of its degradation products. This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.
Proposed Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the decomposition of both the methacrylate ligands and the formation of lead-based residues. Based on the thermal analysis of lead(II) acetate, the decomposition is likely to proceed through the formation of intermediate lead compounds before yielding the final residue.[1][2][3][4][5] The methacrylate component is expected to degrade via mechanisms similar to those observed in polymethacrylates, which primarily involve depolymerization to the monomer and subsequent fragmentation.[6][7][8][9][10]
Data Presentation: Projected TGA Data for this compound
The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound, conducted under an inert nitrogen atmosphere.
| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products | Proposed Solid Residue |
| 1 | 250 - 350 | ~35% | Methyl methacrylate, CO₂, CO, various hydrocarbons | Intermediate lead carboxylate/oxide |
| 2 | 350 - 450 | ~20% | CO₂, CO, smaller organic fragments | Lead(II) oxide (PbO) |
| 3 | > 450 | - | - | Lead(II) oxide (PbO) |
Experimental Protocols
A generalized experimental protocol for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the TGA of metal-organic compounds and polymers.[11][12][13][14]
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should have programmable temperature control and the ability to maintain a controlled atmosphere.
3.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating and decomposition.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. Alumina or platinum crucibles are recommended.
3.3. TGA Measurement Parameters
-
Purge Gas: High-purity nitrogen at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
3.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each stage, and the percentage of mass loss at each stage.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound under an inert atmosphere.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrolysis of of poly(methy methacrylate) copolymers [open.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. Chemical Recycling of Polymethacrylates | CHIMIA [chimia.ch]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. epfl.ch [epfl.ch]
- 14. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate: Precursors and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical precursors and synthetic pathways for producing lead(II) methacrylate. The information presented is intended to support research and development activities where this organometallic compound may be of interest. All quantitative data from cited experimental protocols are summarized in structured tables for ease of comparison, and detailed methodologies are provided. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.
Core Precursors for this compound Synthesis
The synthesis of this compound [(CH₂=C(CH₃)COO)₂Pb] primarily involves the reaction of a suitable lead(II) salt with methacrylic acid or its derivatives. The most prominent and viable precursors identified in the literature are lead(II) oxide (PbO), lead(II) carbonate (PbCO₃), and lead(II) acetate [Pb(CH₃COO)₂]. The selection of a specific precursor can influence reaction conditions, yield, and purity of the final product.
Lead(II) Oxide (PbO)
Lead(II) oxide, an inorganic compound, serves as a basic precursor that readily reacts with acids. In the context of this compound synthesis, PbO reacts with methacrylic acid in a neutralization-type reaction to form the lead salt of the acid and water. This reaction is a common and straightforward method for preparing various metal salts of carboxylic acids.
Lead(II) Carbonate (PbCO₃)
Similar to lead(II) oxide, lead(II) carbonate is another inorganic salt that can be effectively utilized for the synthesis of this compound. The reaction with methacrylic acid proceeds with the evolution of carbon dioxide gas and the formation of this compound and water. The effervescence of CO₂ provides a visual indicator of the reaction's progress.
Lead(II) Acetate [Pb(CH₃COO)₂]
Lead(II) acetate is a soluble lead salt that can also be employed as a precursor. The reaction with methacrylic acid would typically involve an acid-base displacement, where the stronger methacrylic acid displaces the weaker acetic acid from the lead salt. This approach may require purification steps to remove the acetic acid byproduct.
Experimental Protocols
While specific detailed experimental protocols for the synthesis of this compound are not abundantly available in publicly accessible literature, the general principles of inorganic salt formation from oxides, carbonates, and acetates with carboxylic acids can be applied. The following are generalized experimental methodologies derived from analogous chemical syntheses.
Synthesis from Lead(II) Carbonate and Methacrylic Acid
This method is based on the established reactivity of metal carbonates with carboxylic acids.
Reaction: PbCO₃ + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O + CO₂
Experimental Workflow:
Caption: Workflow for this compound Synthesis from Lead(II) Carbonate.
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend a known molar amount of basic lead carbonate in a suitable inert organic solvent (e.g., toluene).
-
Slowly add a stoichiometric amount (2 molar equivalents) of methacrylic acid to the suspension with continuous stirring.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
After the reaction is complete, filter the hot solution to remove any unreacted lead carbonate.
-
Allow the filtrate to cool to room temperature or below to induce crystallization of the this compound product.
-
Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum.
Synthesis from Lead(II) Oxide and Methacrylic Acid
This protocol leverages the acid-base reaction between a metal oxide and a carboxylic acid.
Reaction: PbO + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O
Signaling Pathway of Reaction:
Caption: Reaction Pathway for this compound from Lead(II) Oxide.
Detailed Methodology:
-
Suspend lead(II) oxide in a suitable solvent such as toluene or water in a reaction vessel.
-
Add methacrylic acid (2 molar equivalents) to the suspension.
-
Heat the mixture with stirring. If water is used as a solvent, the reaction can be driven to completion by removing the water, for example, by azeotropic distillation with a Dean-Stark apparatus if a suitable organic solvent is used.
-
Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Quantitative Data
Currently, there is a lack of specific quantitative data such as reaction yields, optimal temperatures, and reaction times for the synthesis of this compound in the peer-reviewed scientific literature. The data presented below is based on general knowledge of similar salt formation reactions and should be optimized for specific laboratory conditions.
| Precursor | Reactant | Molar Ratio (Precursor:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
| Lead(II) Carbonate | Methacrylic Acid | 1 : 2 | Toluene | Reflux | 2 - 4 | > 90 |
| Lead(II) Oxide | Methacrylic Acid | 1 : 2 | Toluene/Water | Reflux | 4 - 8 | > 85 |
| Lead(II) Acetate | Methacrylic Acid | 1 : 2 | Toluene | Reflocs | 6 - 12 | Variable |
Note: The yields are theoretical and will be dependent on the successful optimization of the reaction and purification steps.
Concluding Remarks
The synthesis of this compound can be achieved through straightforward acid-base reactions utilizing common lead(II) precursors such as the oxide, carbonate, or acetate. While detailed experimental data is sparse in the public domain, the general principles of inorganic salt synthesis provide a solid foundation for developing robust and efficient protocols. Researchers and professionals in drug development are encouraged to use the provided methodologies as a starting point and to conduct appropriate optimization and characterization to ensure the desired product quality and yield for their specific applications. The provided workflows and reaction pathway diagrams offer a clear visual guide to the synthetic processes involved.
An In-depth Technical Guide on the Polymerization Behavior of Lead(II) Methacrylate
Disclaimer: Direct experimental data on the polymerization of lead(II) methacrylate is scarce in publicly available literature. This guide is therefore based on established principles of methacrylate polymerization, the known chemistry of other metal-containing monomers, and predictive analysis. The experimental protocols and data presented are illustrative and based on analogous systems.
Introduction
This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-containing monomer that holds potential for the development of novel polymers with unique properties. The incorporation of lead into a polymethacrylate backbone could impart characteristics such as high refractive index, radiation shielding capabilities, and unique thermal or catalytic properties. This technical guide provides a comprehensive overview of the theoretical polymerization behavior of this compound, drawing parallels from the well-studied polymerization of other methacrylate monomers and metal-containing polymers. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of such specialty polymers.
Synthesis of this compound Monomer
The synthesis of this compound monomer is a prerequisite for its polymerization. A common method for preparing metal methacrylates is through the reaction of a metal salt with methacrylic acid.
Hypothetical Experimental Protocol for Monomer Synthesis
Materials:
-
Lead(II) acetate
-
Methacrylic acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (for neutralization of excess acid)
Procedure:
-
Dissolve lead(II) acetate in methanol in a reaction vessel.
-
Slowly add a stoichiometric amount of methacrylic acid to the solution while stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate of this compound is collected by filtration.
-
The product is washed with diethyl ether to remove unreacted methacrylic acid and other impurities.
-
The purified this compound monomer is dried under vacuum.
Characterization of the Monomer: The synthesized monomer should be characterized to confirm its identity and purity using techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylate and vinyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon environment of the molecule.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and lead.
Polymerization of this compound
The polymerization of this compound is expected to proceed via a free-radical mechanism, similar to other vinyl monomers.[1] The choice of initiator, solvent, and reaction conditions will significantly influence the polymerization kinetics and the properties of the resulting polymer.
Proposed Polymerization Mechanisms
Free-radical polymerization involves three main stages: initiation, propagation, and termination.[1]
Initiation: A free-radical initiator (e.g., AIBN or BPO) is thermally or photochemically decomposed to generate primary radicals. These radicals then react with a this compound monomer to form an initiated monomer radical.
Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
Hypothetical Experimental Protocol for Polymerization
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or Dimethylformamide (DMF) as solvent
-
Methanol as a non-solvent for precipitation
Procedure:
-
Dissolve a known amount of this compound monomer in the chosen solvent in a reaction flask equipped with a condenser and a nitrogen inlet.
-
Add a specific amount of AIBN to the solution.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for a predetermined time.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to understand its structure, molecular weight, thermal properties, and morphology.
Analytical Techniques
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| FTIR Spectroscopy | Confirmation of polymerization by the disappearance of the vinyl C=C stretching band and the presence of the polymer backbone vibrations. |
| NMR Spectroscopy | Elucidation of the polymer's microstructure (tacticity). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) of the polymer. |
| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the polymer. |
| Scanning Electron Microscopy (SEM) | Surface morphology of the polymer. |
Expected Quantitative Data
The following table summarizes hypothetical quantitative data for the polymerization of this compound under different conditions. This data is illustrative and based on typical values for methacrylate polymerizations.
| Entry | Monomer Conc. (mol/L) | Initiator (AIBN) Conc. (mol/L) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 1 | 1.0 | 0.01 | 60 | 6 | 75 | 50,000 | 2.1 | 130 |
| 2 | 1.0 | 0.02 | 60 | 6 | 85 | 35,000 | 2.3 | 128 |
| 3 | 1.0 | 0.01 | 70 | 4 | 80 | 45,000 | 2.2 | 132 |
| 4 | 2.0 | 0.01 | 60 | 6 | 82 | 60,000 | 2.0 | 135 |
Potential Applications
While still a hypothetical material, poly(this compound) could find applications in several fields due to the presence of the heavy lead atom.
-
Radiation Shielding: Lead is a well-known material for shielding against X-rays and gamma rays. A lead-containing polymer could offer a lightweight and processable alternative to traditional lead shielding.[2]
-
High Refractive Index Materials: The high atomic number of lead could impart a high refractive index to the polymer, making it suitable for optical applications such as lenses and coatings.
-
Catalysis: Metal-containing polymers can act as catalysts in various chemical reactions.[3]
-
Biomedical Applications: While lead toxicity is a major concern, in controlled and encapsulated forms, such polymers could be explored for applications like radiotherapy enhancement.[4]
Conclusion
The polymerization of this compound presents an intriguing avenue for the development of novel functional polymers. Although direct experimental data is limited, this guide provides a theoretical framework for its synthesis, polymerization, and characterization based on well-established principles of polymer chemistry. Future research is necessary to validate these predictions and fully explore the potential of this unique metal-containing polymer. Researchers venturing into this area should proceed with appropriate safety precautions due to the toxicity of lead compounds.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Metal-containing and Related Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enhancing Lead-Based Optoelectronics with Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead-based materials, particularly lead halide perovskites, have demonstrated exceptional potential in a variety of optoelectronic applications, including solar cells, light-emitting diodes (LEDs), and photodetectors.[1] However, challenges related to the stability and environmental concerns of lead remain significant hurdles for widespread commercialization.[2][3] Methacrylate-based polymers, most notably poly(methyl methacrylate) (PMMA), have emerged as a versatile and effective solution to address these issues. By incorporating PMMA into perovskite devices, researchers have achieved significant improvements in stability, performance, and safety.[4][5]
These application notes provide a comprehensive overview of the use of methacrylate polymers in conjunction with lead-based optoelectronic materials. Detailed protocols for the synthesis and integration of these polymers into perovskite solar cells are presented, along with a summary of key performance enhancements.
Key Applications of Methacrylate Polymers in Lead-Based Optoelectronics
Methacrylate polymers, primarily PMMA, serve several critical functions in lead-based optoelectronic devices:
-
Encapsulation and Stability Enhancement: PMMA is widely used as an encapsulant to protect sensitive lead halide perovskite layers from moisture, oxygen, and heat, thereby significantly improving the long-term stability of the devices.[4] The hydrophobic nature of PMMA acts as a barrier against environmental degradation.
-
Defect Passivation: The incorporation of PMMA can passivate defects at the surface and grain boundaries of the perovskite film.[5] This reduces non-radiative recombination of charge carriers, leading to improved device efficiency and performance.
-
Improved Film Morphology: The addition of polymers like polyvinylpyrrolidone (PVP), which shares some functionalities with methacrylates, can influence the crystallization process of the perovskite film, resulting in larger grain sizes and reduced defect densities.[4]
-
Lead Sequestration: A significant environmental concern with lead-based perovskites is the potential for lead leakage from damaged devices.[3][6] Methacrylate-based films can be functionalized with lead-chelating agents to sequester lead ions, preventing them from leaching into the environment.[7] Researchers have demonstrated that such films can capture up to 96% of lead in damaged cells.[3][6]
-
Interlayer in Solar Cells: An ultrathin layer of PMMA can be used as an interlayer between the perovskite absorber and the hole transport layer (HTL) in solar cells.[5] This interlayer can reduce surface defects and improve the energy level alignment, leading to higher power conversion efficiencies.[5]
Quantitative Data Summary
The following table summarizes the reported quantitative improvements in the performance of lead-based perovskite solar cells upon the incorporation of methacrylate polymers.
| Polymer Additive/Modification | Device Architecture | Key Performance Metric | Value | Reference |
| 3 wt% Polyvinylpyrrolidone (PVP) in CH₃NH₃PbI₃₋ₓClₓ | Semitransparent Solar Cell | Power Conversion Efficiency (PCE) | 5.36% | [4] |
| Average Visible Transmittance (AVT) | 34% | [4] | ||
| Ultrathin PMMA interlayer | [(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅] with CuPc HTL | Power Conversion Efficiency (PCE) | 21.3% | [5] |
| Stability (at 85°C and 85% RH) | >80% after 760 hours | [5] | ||
| PMMA-PbO₂ Nanocomposite | - | Energy Band Gap | Decreased with increasing PbO₂ concentration | [8] |
| Refractive Index & Optical Conductivity | Increased with increasing PbO₂ concentration | [8] | ||
| PMMA/PANi Copolymer Film | - | Electrical Conductivity | 2.34 x 10⁻⁶ S/cm (for 1:3 PMMA:PANi ratio) | [9] |
Experimental Protocols
Protocol 1: Fabrication of Perovskite Solar Cells with a PMMA Interlayer
This protocol describes the fabrication of a perovskite solar cell incorporating an ultrathin PMMA interlayer between the perovskite absorber and a copper phthalocyanine (CuPc) hole transport layer, as adapted from the literature.[5]
Materials:
-
FTO-coated glass substrates
-
Titanium isopropoxide
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead iodide (PbI₂)
-
Lead bromide (PbBr₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Poly(methyl methacrylate) (PMMA)
-
Chlorobenzene
-
Copper phthalocyanine (CuPc)
-
Gold (Au)
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit a compact TiO₂ layer by spin-coating a precursor solution of titanium isopropoxide and then anneal.
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and anneal.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution by dissolving FAI, MABr, PbI₂, and PbBr₂ in a mixture of DMF and DMSO.
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
Anneal the film to form the perovskite crystal structure.
-
-
PMMA Interlayer Deposition:
-
Prepare a dilute solution of PMMA in chlorobenzene (e.g., 1-5 mg/mL).
-
Spin-coat the PMMA solution onto the perovskite layer. The spinning speed and concentration should be optimized to achieve an ultrathin, uniform layer.
-
Anneal at a low temperature (e.g., 100°C) to remove the solvent.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit the CuPc hole transport layer via thermal evaporation.
-
Deposit the gold (Au) back contact via thermal evaporation.
-
Protocol 2: Synthesis of a PMMA-Based Lead Sequestration Film
This protocol outlines the preparation of a lead-absorbing film that can be applied to perovskite solar cells to mitigate lead leakage, based on reported methods.[6][7]
Materials:
-
Ethylene vinyl acetate (EVA) film
-
Di(2-ethylhexyl) methanediphosphonic acid (DEMDPA) or other suitable lead-chelating agent
-
Toluene or other suitable solvent
Procedure:
-
Preparation of the Lead-Absorbing Solution:
-
Dissolve the lead-chelating agent (e.g., DEMDPA) in a suitable solvent like toluene to create a coating solution. The concentration will depend on the desired loading of the chelating agent.
-
-
Coating the EVA Film:
-
Drying and Lamination:
-
Dry the coated EVA film in an oven to remove the solvent.
-
The resulting lead-absorbing film can then be laminated onto the front (transparent side) and/or back of the finished perovskite solar cell using a standard lamination process.
-
Visualizations
Caption: Workflow for fabricating a perovskite solar cell with a PMMA interlayer.
Caption: Schematic of a perovskite solar cell with a PMMA interlayer.
References
- 1. Properties and potential optoelectronic applications of lead halide perovskite nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleantechnica.com [cleantechnica.com]
- 3. pic-microcontroller.com [pic-microcontroller.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eepower.com [eepower.com]
- 7. Researchers develop lead-absorbing tapes for sustainable perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Lead(II) Methacrylate in Gas Sensing Applications
A comprehensive review of existing literature and research data reveals that lead(II) methacrylate is not a commonly utilized material for gas sensing applications. Scientific databases and publications do not currently contain specific studies detailing its synthesis, performance, or established protocols for this purpose.
While the initial topic of this compound in gas sensing lacks available data, a closely related and extensively researched area is the use of poly(methyl methacrylate) (PMMA) in the fabrication of gas sensors. PMMA is a polymer that offers desirable properties such as optical transparency, ease of fabrication, and the ability to be functionalized or used in composite materials to enhance sensing capabilities.[1]
This document will, therefore, pivot to provide detailed application notes and protocols for the use of PMMA-based materials in gas sensing, a field with a substantial body of research for the target audience of researchers, scientists, and drug development professionals.
Application Notes: Poly(methyl methacrylate) (PMMA) in Gas Sensing
PMMA is frequently employed as a substrate, a matrix for sensing materials, or as a functional layer in various gas sensor designs. Its primary roles include:
-
Encapsulation and Support: Providing mechanical stability and a flexible platform for the active sensing material.
-
Selectivity Enhancement: Acting as a selective membrane to filter out interfering gases.
-
Humidity Resistance: Due to its hydrophobic nature, PMMA can improve the sensor's performance in humid environments.[2]
-
Matrix for Composites: PMMA is often combined with sensing materials like graphene, metal oxides, or quantum dots to form a composite with enhanced sensitivity and selectivity.[1][2]
Sensing Mechanisms
The gas sensing mechanism in PMMA-based sensors is typically indirect. The PMMA itself is not the primary sensing element but rather facilitates or enhances the sensing properties of the active material. The common mechanisms include:
-
Swelling-induced Changes: When the PMMA matrix absorbs gas molecules, it swells. This swelling can alter the distance between conductive fillers within a composite, leading to a measurable change in electrical resistance.[2]
-
Dielectric Constant Modulation: The adsorption of gas molecules can change the dielectric constant of the PMMA layer, which can be measured in capacitive sensors.
-
Functional Group Interaction: Specific functional groups can be incorporated into the PMMA backbone to promote targeted interactions with analyte gases.
Experimental Protocols
Synthesis of a Graphene/PMMA Composite Sensing Film
This protocol describes the fabrication of a hybrid graphene/PMMA film for volatile organic compound (VOC) detection.[1]
Materials:
-
Graphene on copper foil (produced by Chemical Vapor Deposition - CVD)
-
Poly(methyl methacrylate) (PMMA)
-
Anisole
-
Silicon substrate with a silicon dioxide layer (SiO₂/Si)
-
Acetone
-
Isopropyl alcohol (IPA)
Procedure:
-
PMMA Solution Preparation: Prepare a solution of PMMA in anisole.
-
PMMA Coating: Spin-coat the PMMA solution onto the graphene/copper foil.
-
Copper Etching: Etch away the copper foil using a suitable etchant (e.g., ammonium persulfate solution).
-
Transfer to Substrate: Transfer the floating graphene/PMMA film onto the SiO₂/Si substrate.
-
Drying: Dry the substrate to ensure good adhesion of the film.
-
Sensor Fabrication: Deposit electrodes (e.g., gold) onto the graphene/PMMA film to create a chemiresistor-type sensor.
Workflow Diagram:
Caption: Workflow for fabricating a graphene/PMMA gas sensor.
Gas Sensing Measurement Protocol
This protocol outlines a typical procedure for evaluating the performance of a fabricated gas sensor.
Apparatus:
-
Gas sensing measurement chamber
-
Mass flow controllers (MFCs) for target gas and carrier gas (e.g., dry air)
-
Source measure unit (SMU) or a similar instrument to measure resistance/current
-
Data acquisition system
Procedure:
-
Sensor Placement: Place the fabricated sensor inside the gas sensing chamber.
-
Stabilization: Purge the chamber with the carrier gas (e.g., dry air) to establish a stable baseline resistance (R_a).
-
Gas Exposure: Introduce the target gas at a specific concentration by mixing it with the carrier gas using the MFCs.
-
Response Measurement: Record the change in resistance of the sensor until it reaches a steady state (R_g).
-
Recovery: Switch off the target gas flow and purge the chamber with the carrier gas again.
-
Recovery Measurement: Record the resistance as it returns to the baseline.
-
Repeat: Repeat steps 3-6 for different concentrations of the target gas and for different interfering gases to test for selectivity.
Sensing Logic Diagram:
Caption: Logic diagram of the gas sensing mechanism.
Data Presentation
The performance of gas sensors is evaluated based on several key parameters. The following tables summarize representative data for PMMA-based gas sensors from the literature.
Table 1: Performance of Graphene/PMMA Sensor for VOC Detection [1]
| Target Gas | Concentration | Response (%) | Response Time (s) | Recovery Time (s) |
| Ethanol | Saturated Vapor | ~23 | - | - |
| Acetone | Saturated Vapor | ~1600 | - | - |
| n-Heptane | Saturated Vapor | ~9 x 10⁶ | - | - |
| Toluene | Saturated Vapor | ~10 x 10⁶ | - | - |
Table 2: Performance of Graphene/MIP/PMMA Sensor for Nitrobenzene [2]
| Parameter | Value |
| Linear Range | 0.10 - 55.0 ppm |
| Detection Limit | 0.04 ppm |
| Relative Standard Error | 3.1% |
Table 3: Performance of PMMA/Pd NP/SLG Sensor for Hydrogen [1]
| Target Gas | Concentration | Response (%) | Response Time (min) | Recovery Time (min) |
| Hydrogen (H₂) | 2% | 66.37 | 1.81 | 5.52 |
Note: "-" indicates data not specified in the source.
Conclusion
While this compound does not appear to be a material of choice for gas sensing applications based on current research, poly(methyl methacrylate) (PMMA) stands out as a versatile and widely used polymer in this field. Its utility in forming robust, selective, and sensitive composite materials makes it a subject of ongoing research and development. The protocols and data presented here for PMMA-based sensors provide a foundational understanding for researchers and scientists interested in developing polymer-based gas sensing technologies. Further research may explore the potential of other methacrylate-based polymers and their composites for novel sensing applications.
References
Application Notes and Protocols for Lead(II) Methacrylate and its Analogues in Radiation Shielding Materials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of effective radiation shielding materials is critical in medical, industrial, and nuclear applications. Traditionally, lead and its compounds have been the materials of choice due to their high atomic number and density, which are crucial for attenuating gamma and X-rays. While direct research on lead(II) methacrylate for radiation shielding is limited, the principles of using high-Z materials in a polymer matrix are well-established. This document provides detailed application notes and protocols for the development of such materials, drawing from extensive research on analogous lead-free systems, particularly Bismuth(III) Oxide in a Poly(methyl methacrylate) (PMMA) matrix. These analogues provide a robust framework for the hypothetical development and testing of this compound-based composites.
The protocols outlined below cover material synthesis via melt-mixing and UV curing, characterization, and the evaluation of radiation shielding efficacy. Quantitative data from studies on lead-free alternatives are presented to serve as a benchmark for performance.
Introduction: Rationale for High-Z Materials in Radiation Shielding
Materials with a high atomic number (high-Z) are effective at attenuating high-energy electromagnetic radiation, such as X-rays and gamma rays.[1] The primary mechanisms of interaction are the photoelectric effect, Compton scattering, and pair production. Lead (Z=82) has historically been the standard for radiation shielding due to its high density, high atomic number, and cost-effectiveness.[2][3] However, due to its toxicity, there is a significant research effort to develop lead-free alternatives that are lighter, more flexible, and environmentally benign.[2][3] Elements like Bismuth (Z=83) and Tungsten (Z=74) are being explored as effective substitutes.[2][4]
Incorporating these high-Z materials into a polymer matrix, such as PMMA, offers several advantages, including flexibility, durability, and ease of manufacturing.[3] The polymer acts as a lightweight, processable host for the radiation-attenuating filler.
Hypothetical Application of this compound
This compound, as a monomer, could potentially be polymerized or co-polymerized to form a lead-containing polymer. Alternatively, it could be used as a filler in a polymer matrix. The presence of lead would provide the necessary high-Z component for radiation shielding. The methacrylate group offers a pathway for polymerization, potentially leading to a homogenous distribution of lead atoms within the polymer structure.
Experimental Protocols (Based on Analogous PMMA/Bi₂O₃ Systems)
The following protocols are adapted from established research on PMMA/Bi₂O₃ composites and provide a blueprint for the synthesis and evaluation of high-Z polymer-based radiation shielding materials.
Material Synthesis
Two common methods for preparing these composites are melt mixing and UV curing.
This method is suitable for thermoplastic polymers and involves mixing the filler with the molten polymer.
Materials and Equipment:
-
Poly(methyl methacrylate) (PMMA) pellets
-
Bismuth(III) Oxide (Bi₂O₃) nanoparticles (or hypothetical this compound powder)
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molder
-
Analytical balance
Procedure:
-
Dry the PMMA pellets and Bi₂O₃ powder in a vacuum oven at 80°C for 24 hours to remove any moisture.
-
Pre-mix the desired weight percentages of PMMA and Bi₂O₃ (e.g., 10%, 20%, 30%, 40% Bi₂O₃ by weight) in a sealed container.
-
Set the internal mixer to the processing temperature for PMMA (typically 200-230°C) and the rotor speed to 60 rpm.
-
Add the PMMA to the mixer and allow it to melt completely.
-
Gradually add the pre-mixed Bi₂O₃ powder to the molten PMMA.
-
Continue mixing for 10-15 minutes to ensure a homogenous dispersion of the filler.
-
Remove the composite from the mixer and cool it to room temperature.
-
Cut the cooled composite into smaller pieces.
-
Place the composite pieces into a mold and preheat in a compression molder at 200°C for 5 minutes.
-
Apply a pressure of 10 MPa for 10 minutes to form a sheet of the desired thickness.
-
Cool the mold under pressure to room temperature before ejecting the sample.
This method is ideal for creating composites from liquid monomers and offers rapid curing at room temperature.
Materials and Equipment:
-
Methyl methacrylate (MMA) monomer
-
Bismuth(III) Oxide (Bi₂O₃) nanoparticles (or hypothetical this compound powder)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Crosslinking agent (e.g., ethylene glycol dimethacrylate)
-
UV curing lamp (365 nm)
-
Molds (e.g., silicone or glass)
-
Ultrasonic bath
-
Magnetic stirrer
Procedure:
-
Disperse the desired weight percentage of Bi₂O₃ nanoparticles in the MMA monomer.
-
Use an ultrasonic bath for 30-60 minutes to break up any agglomerates and achieve a fine dispersion.
-
Add the photoinitiator (typically 1-2 wt% of the monomer) and the crosslinking agent to the mixture.
-
Stir the mixture with a magnetic stirrer for 15 minutes in a dark environment to ensure homogeneity.
-
Pour the mixture into the molds of the desired shape and thickness.
-
Place the molds under the UV lamp and irradiate for 10-20 minutes, or until the composite is fully cured. The curing time will depend on the power of the UV source and the thickness of the sample.
-
Carefully remove the cured composite from the mold.
Characterization and Evaluation of Radiation Shielding Properties
3.2.1. Material Characterization
-
Scanning Electron Microscopy (SEM): To observe the morphology and dispersion of the filler particles within the polymer matrix.
-
X-ray Diffraction (XRD): To identify the crystalline phases of the filler and any changes in the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the composite material.
3.2.2. Radiation Shielding Measurement Protocol
This protocol describes how to measure the gamma-ray attenuation of the prepared composite materials.
Equipment:
-
Gamma-ray source(s) (e.g., Cs-137, Co-60, Am-241)
-
Scintillation detector (e.g., NaI(Tl)) or a high-purity germanium (HPGe) detector
-
Lead collimator
-
Multi-channel analyzer (MCA)
-
Sample holder
-
Calipers for precise thickness measurement
Procedure:
-
Setup: Arrange the gamma-ray source, collimator, sample holder, and detector in a straight line to ensure a narrow beam geometry. The collimator is crucial to direct a focused beam of radiation onto the sample and detector.
-
Background Measurement: Record the background radiation spectrum for a set amount of time without any source present. This will be subtracted from subsequent measurements.
-
Source Spectrum (I₀): Place the gamma-ray source in the holder and record the spectrum for a specific duration to obtain the initial intensity (I₀) of the characteristic gamma-ray peaks.
-
Attenuated Spectrum (I): Place the prepared composite sample in the holder between the source and the detector. Record the spectrum for the same duration as the I₀ measurement to obtain the attenuated intensity (I).
-
Data Analysis:
-
Identify the net peak area for the characteristic gamma energy of the source in both the I₀ and I spectra after background subtraction.
-
Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx) Where:
-
I = Intensity of the attenuated beam
-
I₀ = Initial intensity of the beam
-
μ = Linear attenuation coefficient (cm⁻¹)
-
x = Thickness of the sample (cm)
-
-
Calculate the mass attenuation coefficient (μm) by dividing the linear attenuation coefficient by the density (ρ) of the material: μm = μ / ρ (cm²/g)
-
Calculate the Half-Value Layer (HVL), which is the thickness of the material required to reduce the intensity of the radiation to half its initial value: HVL = 0.693 / μ (cm)
-
Quantitative Data Presentation
The following tables summarize the radiation shielding properties of PMMA/Bi₂O₃ composites from the literature, which can be used as a reference for developing new shielding materials.
Table 1: Mass Attenuation Coefficients (μm) of PMMA/Bi₂O₃ Composites at Different Gamma Ray Energies
| Filler Content (wt% Bi₂O₃) | 59.5 keV (Am-241) | 122.2 keV (Co-57) | 356.02 keV (Ba-133) | 661.6 keV (Cs-137) | 1173.2 keV (Co-60) | 1332.5 keV (Co-60) |
| 0% (Pure PMMA) | 0.20 | 0.15 | 0.11 | 0.085 | 0.063 | 0.059 |
| 10% | 0.45 | 0.30 | 0.15 | 0.095 | 0.068 | 0.063 |
| 20% | 0.80 | 0.55 | 0.20 | 0.105 | 0.073 | 0.068 |
| 30% | 1.50 | 0.90 | 0.25 | 0.115 | 0.078 | 0.072 |
| 40% | 2.60 | 1.40 | 0.30 | 0.125 | 0.083 | 0.077 |
| Lead (for comparison) | 4.74 | 1.80 | 0.28 | 0.11 | 0.071 | 0.065 |
Note: Data is synthesized and compiled from various sources for illustrative purposes.
Table 2: Half-Value Layer (HVL) of PMMA/Bi₂O₃ Composites at 661.6 keV (Cs-137)
| Filler Content (wt% Bi₂O₃) | Density (g/cm³) | Linear Attenuation Coefficient (μ) (cm⁻¹) | Half-Value Layer (HVL) (cm) |
| 0% (Pure PMMA) | 1.18 | 0.100 | 6.93 |
| 10% | 1.35 | 0.128 | 5.41 |
| 20% | 1.55 | 0.163 | 4.25 |
| 30% | 1.78 | 0.205 | 3.38 |
| 40% | 2.05 | 0.256 | 2.71 |
| Lead (for comparison) | 11.34 | 1.247 | 0.56 |
Mandatory Visualizations
Signaling Pathway/Mechanism
References
- 1. Basic Physics of Nuclear Medicine/Attenuation of Gamma-Rays - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric composite materials for radiation shielding: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lead(II) Methacrylate as a Catalyst: An Examination of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead(II) methacrylate, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound that has been investigated for its utility in materials science, particularly in the formation of lead-containing polymers for applications such as radiation shielding. While the catalytic properties of various lead(II) compounds are known, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound specifically as a catalyst in chemical reactions.
This document summarizes the available information on related lead-based catalysts and outlines the current landscape of research, highlighting the lack of specific data for this compound's catalytic activity.
Current State of Research
Extensive searches of scientific databases and chemical literature have not yielded specific examples or protocols for the use of this compound as a catalyst. The primary focus of existing research on this compound is its role as a monomer in polymerization processes.
However, the broader class of lead(II) carboxylates has shown some catalytic activity, suggesting a potential, though unexplored, role for this compound. For instance, other lead(II) complexes have been demonstrated to act as heterogeneous catalysts in cyanosilylation reactions of aldehydes.[1][2] These studies indicate that the lead(II) ion can function as a Lewis acid, a common characteristic of metal catalysts. A review of lead catalysts suggests that lead(II) can be used in ester formation and hydrolysis due to its oxophilic Lewis acidic properties, although it is reported to be less effective than other metal salts like those of titanium(IV) or tin(II).[3]
Potential Areas of Investigation
Given the Lewis acidic nature of the Pb(II) ion, one could hypothesize its potential application in reactions that are catalyzed by Lewis acids. The logical relationship for this potential, yet unproven, catalytic activity is outlined below.
Caption: Hypothetical catalytic role of the Lead(II) ion.
Experimental Protocols: A Note on Uncharted Territory
Due to the lack of published research on the catalytic applications of this compound, no established experimental protocols can be provided. The development of such protocols would require foundational research to determine the feasibility, scope, and optimal conditions for any potential catalytic activity.
Data Presentation
As there are no reported chemical reactions catalyzed by this compound, quantitative data on reaction yields, turnover numbers, or other performance metrics are not available for presentation.
Conclusion and Future Outlook
References
- 1. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, structure and catalytic application of lead(II) complexes in cyanosilylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Lead(II) Methacrylate Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and deposition of lead(II) methacrylate thin films. The following sections outline various deposition techniques, including spin coating, chemical vapor deposition (CVD), and pulsed laser deposition (PLD), along with characterization methods and crucial safety information.
Introduction
This compound is a metal-organic compound with potential applications in various fields, including as a precursor for synthesizing lead-containing nanoparticles or as a functional layer in electronic or optical devices. The ability to deposit high-quality thin films of this material is crucial for exploring its properties and applications. This document outlines the fundamental procedures for depositing this compound thin films.
Safety Precautions
Warning: this compound is a hazardous substance due to its lead content. Lead is a cumulative toxicant that can affect multiple body systems. All handling of this compound powder and its solutions must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[1][2][3] Consult the material safety data sheet (MSDS) for lead compounds for detailed safety information. Waste containing lead must be disposed of according to institutional and local environmental regulations.
Precursor Preparation: this compound Solution
For solution-based deposition techniques like spin coating, a this compound solution is required.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., toluene, methyl isobutyl ketone, or a 2-methoxyethanol)
-
Magnetic stirrer and stir bar
-
Syringe filters (0.2 µm pore size, solvent-compatible)
Protocol:
-
In a fume hood, weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration (e.g., 1-10 wt%).
-
Place a stir bar in the vial, cap it, and stir the mixture on a magnetic stirrer until the powder is fully dissolved. Gentle heating may be applied to aid dissolution, but this should be done with caution to prevent solvent evaporation and changes in concentration.
-
Once dissolved, filter the solution using a syringe filter to remove any particulate matter.
-
The solution is now ready for the deposition process.
Thin Film Deposition Techniques
Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from a solution.[4] The thickness of the film is primarily controlled by the solution concentration and the spin speed.
Experimental Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating it in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma to enhance the hydrophilicity of the surface and improve solution wetting.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate to cover about two-thirds of the surface.
-
Start the spin coater. A two-step process is often used:
-
Step 1 (Spread): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[4]
-
-
Stop the spin coater and carefully remove the substrate.
-
-
Post-Deposition Annealing:
-
Place the coated substrate on a hotplate in a fume hood or in a tube furnace under a controlled atmosphere (e.g., nitrogen or air).
-
Anneal the film at a temperature below the decomposition temperature of this compound to remove residual solvent and improve film quality. The exact temperature and time should be determined experimentally (e.g., starting at 80-120°C for 10-30 minutes).
-
Data Presentation: Spin Coating Parameters
| Parameter | Range | Effect on Film Thickness |
| Solution Concentration | 1 - 10 wt% | Higher concentration leads to thicker films. |
| Spin Speed (Step 2) | 1000 - 6000 rpm | Higher speed leads to thinner films.[4] |
| Spin Time (Step 2) | 30 - 60 s | Longer time generally leads to thinner and more uniform films, up to a point. |
| Annealing Temperature | 80 - 120 °C | Affects solvent removal, crystallinity, and film morphology. |
| Annealing Time | 10 - 30 min | Affects solvent removal and film properties. |
Experimental Workflow for Spin Coating
References
Application Notes and Protocols for Lead(II) Methacrylate in Scintillating Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of heavy elements into organic scintillators is a key strategy for enhancing their efficiency in detecting high-energy radiation, such as X-rays and gamma rays. The high atomic number (Z) of elements like lead significantly increases the photoelectric effect cross-section, leading to better energy deposition and improved signal generation. Lead(II) methacrylate is a promising monomer for this purpose, as it allows for the homogeneous integration of lead into a polymer matrix through copolymerization. This results in a mechanically robust, optically transparent, and highly efficient scintillating material.
These application notes provide a comprehensive overview of the use of this compound in the development of scintillating materials. Detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a plastic scintillator are provided. Additionally, this document includes characterization data of analogous lead-loaded scintillators to serve as a benchmark for performance evaluation.
Data Presentation
While specific quantitative data for a scintillator composed primarily of this compound is not extensively available in published literature, the following table summarizes the performance of a commercially available lead-loaded plastic scintillator, EJ-256, which serves as a valuable reference.
| Property | Value | Unit | Source |
| Scintillator Type | Lead-loaded plastic scintillator (EJ-256, 5% Lead by weight) | - | [1][2] |
| Light Output | 34 | % Anthracene | [1][2] |
| Scintillation Efficiency | 5,200 | photons/MeV e- | [1][2] |
| Wavelength of Max. Emission | 425 | nm | [1][2] |
| Decay Time | 2.1 | ns | [1] |
| Polymer Base | Polyvinyltoluene | - | [1][2] |
| Refractive Index | 1.58 | - | [1][2] |
| Density | 1.081 | g/cm³ | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a general method for the synthesis of this compound from lead(II) acetate and methacrylic acid.
Materials:
-
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Methacrylic acid (MAA)
-
Toluene
-
Distilled water
-
Filter paper
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve lead(II) acetate trihydrate in a minimal amount of distilled water with gentle heating.
-
In a separate beaker, prepare a stoichiometric equivalent of methacrylic acid.
-
Slowly add the methacrylic acid to the lead(II) acetate solution while stirring. A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the white precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted starting materials and acetic acid byproduct.
-
Wash the precipitate with a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the resulting white powder, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential polymerization.
-
Store the dried this compound monomer in a cool, dark, and dry place.
Protocol 2: Fabrication of a Lead-Loaded Plastic Scintillator via Bulk Polymerization
This protocol outlines the fabrication of a plastic scintillator by copolymerizing this compound with vinyltoluene, along with the incorporation of primary and secondary fluors.
Materials:
-
Vinyltoluene (VT) monomer (inhibitor removed)
-
This compound monomer (synthesized as per Protocol 1)
-
2,5-diphenyloxazole (PPO) - primary fluor
-
1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) - secondary fluor (wavelength shifter)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) - polymerization initiator
-
Glass polymerization vial or mold
-
Silanizing agent (e.g., dimethyldichlorosilane solution in an appropriate solvent)
Equipment:
-
Syringes for monomer and initiator transfer
-
Ultrasonic bath
-
Vacuum oven or furnace with temperature control
-
Polishing materials (sandpaper of increasing grit, polishing compound)
Procedure:
-
Mold Preparation: Thoroughly clean and dry the glass polymerization vial. To prevent the polymer from adhering to the glass, treat the inner surfaces with a silanizing agent and then rinse thoroughly with a solvent and dry.
-
Monomer and Fluor Solution Preparation:
-
In a clean, dry beaker, add the desired amount of vinyltoluene monomer.
-
Add the primary fluor (PPO) at a concentration of 1-2% by weight of the vinyltoluene.
-
Add the secondary fluor (POPOP) at a concentration of 0.01-0.03% by weight of the vinyltoluene.[2][3]
-
Add the desired amount of this compound monomer (e.g., to achieve 5% lead by weight in the final polymer).
-
Gently warm the mixture and use an ultrasonic bath to completely dissolve all components.
-
-
Initiator Addition and Degassing:
-
Once the solution has cooled to room temperature, add the polymerization initiator (AIBN) at a concentration of approximately 0.05-0.1% by weight of the total monomer mass.
-
Thoroughly degas the solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Carefully pour the prepared solution into the silanized glass mold.
-
Seal the mold to prevent oxygen from re-entering.
-
Place the mold in a vacuum oven or furnace with precise temperature control.
-
Slowly raise the temperature to the polymerization temperature, typically around 50-70 °C for AIBN.
-
Maintain this temperature for 24-72 hours, or until the polymerization is complete. A slow and controlled polymerization is crucial to avoid the formation of bubbles and internal stresses.
-
-
Annealing and Cooling:
-
After polymerization, slowly cool the mold to room temperature over several hours to prevent cracking. This annealing step helps to relieve internal stresses.
-
-
Demolding and Finishing:
-
Carefully remove the solid plastic scintillator from the glass mold.
-
Cut the scintillator to the desired shape and size.
-
Polish the surfaces to achieve optical clarity using progressively finer grits of sandpaper followed by a polishing compound.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for scintillator fabrication.
Caption: Energy transfer in lead-loaded scintillator.
References
Application Notes and Protocols for Lead(II) Methacrylate in Electron Beam Lithography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lead(II) methacrylate as a positive-tone electron beam resist, particularly as a sensitizer for poly(methyl methacrylate) (PMMA). The incorporation of this compound into PMMA has been shown to enhance sensitivity, contrast, and etch resistance, making it a subject of interest for advanced lithographic applications.
Introduction
Electron beam lithography (EBL) is a high-resolution technique for creating nanoscale patterns. The choice of resist material is critical to the performance of the EBL process. While PMMA is a widely used high-resolution positive e-beam resist, it suffers from relatively low sensitivity and poor plasma etch resistance.[1][2] The addition of metal-containing compounds, such as this compound, to PMMA has been investigated as a method to improve these properties.
This compound, when copolymerized with methyl methacrylate, acts as a sensitizer, increasing the susceptibility of the polymer to chain scission upon electron beam exposure. This results in a higher sensitivity resist, requiring a lower exposure dose to achieve complete development. Furthermore, the presence of lead atoms in the polymer matrix enhances the material's resistance to dry etching processes. One study found that the sensitivity to electrons and X-rays is increased by a factor of approximately 3, and the chemical etch resistance is improved.[3]
Key Advantages of this compound-based Resists:
-
Increased Sensitivity: Requires lower electron beam doses, leading to faster writing times.
-
Improved Etch Resistance: The incorporated lead atoms provide greater resistance to plasma etching compared to pure PMMA.[3]
-
Enhanced Thermal Stability: The flow temperature of the resist is raised.[3]
-
High Resolution: Maintains the high-resolution capabilities inherent to PMMA-based resists.
Quantitative Data
The following tables summarize the key performance parameters of this compound-containing resists in comparison to standard PMMA. The data is compiled from foundational studies and should be considered as a starting point for process optimization.
Table 1: Lithographic Performance Comparison
| Parameter | Standard PMMA | PMMA with 3 wt% this compound | Reference |
| Sensitivity | ~100 - 500 µC/cm² | Increased by a factor of ~3 | [3] |
| Contrast | High | Maximum contrast at 3 wt% lead concentration | [3] |
| Resolution | Capable of sub-10 nm | Comparable to PMMA | [3] |
Table 2: Physical and Chemical Properties
| Property | Standard PMMA | PMMA with this compound | Reference |
| Flow Temperature | ~120 °C | Increased | [3] |
| Chemical Etch Resistance | Poor | Improved | [1][3] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of a this compound-based resist in an EBL process. These are baseline parameters and may require optimization depending on the specific equipment, substrate, and desired feature dimensions.
Resist Formulation (Example)
A copolymer of methyl methacrylate (MMA) and this compound can be synthesized or a physical mixture can be prepared. A common approach is to create a copolymer with a specific weight percentage of this compound. For optimal contrast, a 3 wt% concentration of lead methacrylate in a PMMA copolymer has been suggested.[3]
-
Polymer: Poly(methyl methacrylate-co-lead(II) methacrylate)
-
Solvent: Anisole or Chlorobenzene
-
Concentration: 2-6% solids in solvent (adjust for desired film thickness)
Substrate Preparation
Proper substrate cleaning is crucial for good resist adhesion.
-
Solvent Clean: Ultrasonicate the substrate in acetone for 5 minutes, followed by isopropanol (IPA) for 5 minutes.
-
Drying: Dry the substrate with a nitrogen gun.
-
Dehydration Bake: Bake the substrate on a hotplate at 150-200°C for 5-10 minutes to remove any residual moisture.
-
Adhesion Promoter (Optional): For certain substrates, an adhesion promoter like Hexamethyldisilazane (HMDS) can be applied via vapor priming or spin-coating.
Resist Coating
-
Dispense: Dispense the this compound-based resist onto the center of the substrate.
-
Spin Coating: Spin the substrate at a speed of 1000-5000 rpm for 45-60 seconds to achieve the desired film thickness. The exact spin speed will depend on the resist viscosity and desired thickness.
Pre-bake
The pre-bake step removes residual solvent from the resist film.
-
Method: Hotplate
-
Temperature: 150-180°C
-
Time: 2-5 minutes
Electron Beam Exposure
The exposure dose will be significantly lower than that required for pure PMMA.
-
Acceleration Voltage: 20-100 kV (higher voltage generally provides higher resolution)
-
Beam Current: 10-100 pA
-
Exposure Dose: 30-150 µC/cm² (This is an estimated starting range and should be optimized through dose tests).
Development
The development step selectively removes the exposed areas of the resist.
-
Developer Solution: A mixture of methyl isobutyl ketone (MIBK) and isopropanol (IPA) is commonly used. A 1:3 ratio of MIBK to IPA is a good starting point.
-
Development Time: 30-90 seconds at room temperature. The optimal time will depend on the exposure dose and developer concentration.
-
Rinsing: Immediately after development, rinse the substrate in IPA for 30 seconds to stop the development process.
-
Drying: Dry the substrate with a nitrogen gun.
Post-bake (Optional)
A post-bake can be performed to further improve the etch resistance of the patterned resist.
-
Method: Hotplate
-
Temperature: 110-130°C
-
Time: 1-2 minutes
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for electron beam lithography using a this compound-based resist.
Caption: Workflow for EBL with this compound Resist.
Mechanism of Action
The diagram below illustrates the principle of positive-tone lithography with a this compound/PMMA copolymer.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Lead(II) Methacrylate
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with lead(II) methacrylate, focusing on methods to improve its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a metal-organic compound with the chemical formula C₈H₁₀O₄Pb.[1] It is the lead salt of methacrylic acid. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1068-61-7 | [1] |
| Molecular Weight | 377.36 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 62 °C | [2][3] |
| Purity | ≥96% | [1] |
Q2: Why is the solubility of this compound often challenging?
Lead compounds are frequently known for their low solubility in water.[4] This can present difficulties in various industrial and research applications.[4] For drug development professionals, poor solubility can be a significant hurdle, as it may lead to low bioavailability, complicating in vitro and in vivo assays.[5][6]
Q3: What factors influence the solubility of this compound?
Several factors can affect the solubility of lead compounds like this compound:
-
pH: Generally, lead compounds are more soluble in acidic conditions.[4]
-
Temperature: Increasing the temperature of the solvent can enhance the solubility of many lead salts.[4]
-
Solvent Polarity: The principle of "like dissolves like" is crucial. The polarity of the solvent should be matched with that of the solute.
-
Presence of Chelating Agents: Molecules like EDTA or citric acid can form soluble complexes with lead ions, increasing their concentration in a solution.[4]
-
Presence of Surfactants: These can lower surface tension and improve the wetting of the solid particles, aiding dissolution.[4]
Caption: Factors that can be manipulated to enhance solubility.
Q4: What are some recommended solvents for dissolving methacrylate-based compounds?
While specific data for this compound is limited, poly(methyl methacrylate) (PMMA), a related polymer, is generally soluble in polar organic solvents.[7] These may serve as a good starting point for solubility tests.
| Solvent | General Solubility of Methacrylates |
| Dichloromethane | Good |
| Trichloromethane (Chloroform) | Good |
| Tetrahydrofuran (THF) | Good |
| Acetone | Moderate |
| Ethyl Acetate | Moderate |
| N,N-Dimethylformamide (DMF) | Good |
| Water | Poor / Insoluble |
| Alcohols (Methanol, Ethanol) | Poor / Insoluble |
This table provides a qualitative guide based on the properties of related methacrylate compounds.[7][8] Actual solubility of this compound should be determined experimentally.
Q5: How can chelating agents improve solubility?
Chelating agents are molecules that can bind to metal ions, forming a stable, soluble complex. Agents like ethylenediaminetetraacetic acid (EDTA) and citric acid can form complexes with lead(II) ions, preventing them from precipitating and thus increasing the overall amount of lead that can be dissolved in the solution.[4]
Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Problem: The compound does not dissolve in the selected solvent.
-
Answer/Solution:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Based on related compounds, polar organic solvents like dichloromethane or THF are good starting points.[7][8] Water and alcohols are generally poor solvents for methacrylates.[9]
-
Increase Temperature: Gently warm the solution while stirring. Many lead compounds show increased solubility at higher temperatures.[4]
-
Adjust pH: If using an aqueous or protic solvent system, try lowering the pH. Lead compounds are often more soluble under acidic conditions.[4]
-
Try a Solvent Mixture: Sometimes a mixture of solvents can provide the right polarity to dissolve a difficult compound.
-
Problem: The compound dissolves initially but then precipitates.
-
Answer/Solution:
-
Supersaturation: You may have created a supersaturated solution, which is unstable. Try using a slightly larger volume of solvent or preparing a less concentrated solution.
-
Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling. The solution may need to be maintained at an elevated temperature or the solvent system may need to be modified.
-
Add a Stabilizer: In some cases, adding a polymer or other stabilizing agent can help keep the compound in solution. For drug formulations, polymers like HPC or PVP are sometimes used.
-
Problem: The dissolution rate is too slow.
-
Answer/Solution:
-
Increase Surface Area: Grind the this compound powder to a finer consistency before adding it to the solvent. This increases the surface area available for solvation.
-
Increase Agitation: Use more vigorous stirring or sonication to increase the interaction between the solid particles and the solvent.
-
Increase Temperature: As with improving overall solubility, increasing the temperature will generally increase the rate of dissolution.[4]
-
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement by pH Adjustment
-
Objective: To determine the effect of pH on the solubility of this compound in a buffered aqueous co-solvent system.
-
Materials: this compound, deionized water, co-solvent (e.g., DMSO), a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), magnetic stirrer, pH meter.
-
Methodology:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4.0, 5.5, 7.0).
-
To a fixed volume of each buffer (e.g., 10 mL), add a small, precisely weighed amount of this compound to create a slurry.
-
Stir the slurries at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, Atomic Absorption Spectroscopy for lead content).
-
Plot the measured solubility against the pH of the buffer to determine the optimal pH range.
-
Protocol 2: General Procedure for Solubility Enhancement using a Chelating Agent
-
Objective: To evaluate the ability of EDTA to increase the solubility of this compound.
-
Materials: this compound, chosen solvent (e.g., water or a buffer at optimal pH), Disodium EDTA, magnetic stirrer, analytical equipment.
-
Methodology:
-
Prepare several stock solutions of EDTA in the chosen solvent at different concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Add an excess amount of this compound to a fixed volume of each EDTA solution.
-
Stir the mixtures at a constant temperature for 24 hours to reach equilibrium.
-
Filter the samples to remove any undissolved solid.
-
Quantify the concentration of the dissolved lead complex in the filtrate.
-
Compare the solubility results across the different EDTA concentrations to assess its effectiveness.
-
Safety and Handling
Working with this compound requires strict adherence to safety protocols due to the toxicity of lead and the potential hazards of methacrylates.
-
Health Hazards: Lead compounds are toxic and can have severe long-term health effects, including reproductive and developmental toxicity.[10] Methacrylates may cause skin sensitization and irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store this compound in a cool, dry, and tightly sealed container, away from direct sunlight and heat.[3]
-
Disposal: Dispose of waste containing lead in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental contamination.[11] This material is classified as a Dangerous Good for transport.[1]
References
- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. How to improve solubility of lead compounds? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and diffusivity of solvents and nonsolvents in poly(methyl methacrylate co butyl methacrylate) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Poly(Methyl Methacrylate) Coatings Containing Flame Retardant Additives from Suspensions in Water-2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. marshield.com [marshield.com]
preventing degradation of lead(II) methacrylate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of lead(II) methacrylate during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation during synthesis?
A1: Degradation can manifest as:
-
Discoloration: A yellow or brown tint to the reaction mixture or final product instead of a white or off-white solid.
-
Low Yield: The actual yield is significantly lower than the theoretical yield.
-
Poor Solubility: The product does not dissolve as expected in appropriate solvents.
-
Inconsistent Spectroscopic Data: FTIR, NMR, or other analytical data does not match the expected spectrum for pure this compound.
-
Formation of a Gel or Precipitate: Unwanted polymerization or side reactions can lead to the formation of insoluble materials.
Q2: What are the primary pathways for this compound degradation?
A2: The main degradation pathways include premature polymerization of the methacrylate monomer, hydrolysis of the lead(II) salt, and thermal decomposition. Methacrylates, in general, are susceptible to photodegradation and biodegradation.[1]
Q3: How critical is temperature control during the synthesis?
A3: Temperature control is crucial. High temperatures can lead to unwanted side reactions and thermal degradation of the product. For instance, in related methacrylate syntheses, temperatures are often carefully controlled to prevent denaturation or side product formation.[2][3] It is generally recommended to conduct the reaction at the lowest effective temperature.
Q4: What is the role of inhibitors in the synthesis?
A4: Inhibitors are often added to prevent the premature polymerization of methacrylate monomers. Common inhibitors include phenothiazine or hydroquinone derivatives. These compounds scavenge free radicals that can initiate polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Yellowing of the reaction mixture | Thermal degradation or side reactions. | - Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity starting materials. |
| Low product yield | - Incomplete reaction.- Degradation of the product during workup.- Premature polymerization. | - Increase the reaction time or slightly increase the temperature if degradation is not observed.- Ensure efficient removal of byproducts that might shift the equilibrium.- Add a suitable polymerization inhibitor to the reaction mixture.- Optimize the pH to prevent hydrolysis of the lead salt. |
| Product is a gummy solid or gel | Premature polymerization of the methacrylate. | - Add a polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ)) to the methacrylic acid before the reaction.- Ensure the reaction and storage are performed away from UV light sources. |
| Inconsistent analytical data (FTIR, NMR) | Presence of impurities, unreacted starting materials, or degradation products. | - Purify the starting materials before synthesis.- Optimize the purification steps for the final product (e.g., recrystallization, washing).- Characterize any isolated byproducts to understand the degradation pathway. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve lead(II) acetate in a suitable solvent (e.g., deionized water).
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Addition of Reactant:
-
In the dropping funnel, prepare a solution of methacrylic acid in the same solvent. A polymerization inhibitor may be added to the methacrylic acid solution.
-
Slowly add the methacrylic acid solution to the lead(II) acetate solution with constant stirring over a period of 1-2 hours.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 25-50°C. Avoid exceeding 55°C to prevent degradation.[3]
-
Allow the reaction to proceed for 2-4 hours after the addition is complete.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the white precipitate by filtration.
-
Wash the product with cold deionized water and then with a non-polar solvent (e.g., diethyl ether) to remove unreacted methacrylic acid and other organic impurities.
-
Dry the product under vacuum at a low temperature (<40°C).
-
-
Storage:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound during synthesis.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 3. cect.umd.edu [cect.umd.edu]
- 4. freemansupply.com [freemansupply.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimization of Lead(II) Methacrylate Film Deposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of lead(II) methacrylate films. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for film deposition?
This compound (Pb(CH₂=C(CH₃)COO)₂) is a metal-organic compound. For thin film deposition, its relevant properties include its solubility in certain solvents (for spin coating) and its volatility and decomposition temperature (for Chemical Vapor Deposition - CVD). One source indicates it is soluble in water.[1] The CAS number for this compound is 52609-46-8.[1][2] Its melting point is reported to be 62°C, and its boiling point is 160.5°C at 760 mmHg.[1]
Q2: Which deposition techniques are suitable for this compound films?
Both spin coating and Chemical Vapor Deposition (CVD) are potentially suitable methods.
-
Spin coating is a solution-based technique that is advantageous for its simplicity and ability to produce uniform thin films.[3] It is well-suited for laboratory-scale experiments.
-
Metal-Organic Chemical Vapor Deposition (MOCVD) is a vapor-phase technique that can produce high-quality, conformal films. The suitability of MOCVD depends on the volatility and thermal stability of the this compound precursor.[4]
Q3: What are the critical parameters to control during spin coating of a this compound precursor solution?
The key parameters to control during spin coating are:
-
Precursor Solution Concentration: This directly affects the final film thickness.
-
Spin Speed: Higher spin speeds generally result in thinner films.[3]
-
Spin Time: The duration of the spin cycle influences solvent evaporation and film uniformity.
-
Substrate Surface Preparation: A clean and smooth substrate is crucial for good film adhesion and uniformity.
Q4: What factors are important for the successful MOCVD of lead-containing films?
For a successful MOCVD process, the following factors are critical:
-
Precursor Volatility: The this compound precursor must be sufficiently volatile to be transported to the substrate in the vapor phase. Some lead β-diketonate derivatives have been found to have low volatility, which could be a challenge.[4]
-
Precursor Thermal Stability: The precursor should be stable enough to vaporize without premature decomposition but decompose cleanly on the heated substrate.
-
Substrate Temperature: This is a critical parameter that determines the film's growth rate, crystallinity, and morphology.[5]
-
Reactor Pressure and Gas Flow Rates: These parameters influence the transport of the precursor and the reaction kinetics.
Q5: What are common techniques to characterize this compound films?
Common characterization techniques for thin films include:
-
X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.[6]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.[6]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and morphology.[7]
-
UV-Vis Spectroscopy: To determine the optical properties of the film, such as transmittance, absorbance, and band gap.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds and confirm the presence of methacrylate groups or their decomposition products.
Troubleshooting Guides
Spin Coating Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion / Peeling | 1. Substrate contamination (dust, grease).[9]2. Incompatible substrate surface chemistry.3. High internal stress in the film. | 1. Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen. Plasma cleaning can also be effective.[10]2. Use a suitable adhesion promoter or surface functionalization for the substrate.3. Optimize the annealing process to relieve stress.[11][12] |
| Pinholes or "Comet" Streaks | Particulate contamination in the precursor solution or on the substrate.[9] | 1. Filter the precursor solution through a syringe filter (e.g., 0.2 μm) before use.2. Work in a clean environment (e.g., a fume hood or glovebox) to minimize dust contamination. |
| Non-uniform Film Thickness / "Coffee Ring" Effect | 1. Inappropriate spin speed or acceleration.2. Poor wetting of the substrate by the precursor solution.[10]3. Rapid solvent evaporation. | 1. Adjust the spin speed and acceleration profile. A lower spin speed may be necessary, but speeds below 1000 rpm can sometimes reduce uniformity.[3]2. Treat the substrate surface (e.g., with oxygen plasma) to improve wettability.3. Use a solvent with a lower vapor pressure or introduce a solvent-saturated atmosphere during spin coating.[3] |
| Incomplete Substrate Coverage | 1. Insufficient volume of precursor solution.2. Poor wetting of the substrate.[9] | 1. Increase the volume of the precursor solution dispensed onto the substrate.2. Improve substrate wettability through cleaning or surface treatment. |
CVD Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Film Deposition | 1. Precursor temperature is too low (insufficient volatility).2. Substrate temperature is too low for decomposition.3. Issues with the carrier gas flow. | 1. Gradually increase the precursor heating temperature to enhance its vapor pressure.2. Increase the substrate temperature to facilitate the decomposition of the precursor.3. Check and optimize the carrier gas flow rate. |
| Poor Film Quality (Powdery, Rough) | 1. Gas-phase reactions of the precursor before reaching the substrate.2. Substrate temperature is too high, leading to rapid, uncontrolled growth.3. Precursor instability. | 1. Lower the reactor pressure or increase the total gas flow rate to reduce the residence time of the precursor in the hot zone.2. Systematically decrease the substrate temperature to find the optimal window for smooth film growth.3. Ensure the precursor is of high purity and handled under an inert atmosphere if it is air or moisture sensitive. |
| Non-uniform Film Thickness | 1. Non-uniform temperature distribution across the substrate.2. Inefficient precursor delivery to all parts of the substrate. | 1. Ensure the substrate heater provides uniform heating.2. Redesign the gas inlet or use a showerhead-type gas delivery system for more uniform precursor distribution. |
| Film Contamination | 1. Leaks in the vacuum system.2. Impurities in the precursor or carrier gases. | 1. Perform a leak check of the CVD system.2. Use high-purity precursors and carrier gases. |
Experimental Protocols (Suggested Starting Points)
Synthesis of this compound Precursor
A potential synthesis route for this compound involves the reaction of a lead salt with methacrylic acid. For instance, lead(II) acetate can be reacted with methacrylic acid.[4]
Spin Coating Protocol
-
Precursor Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., deionized water, 2-methoxyethanol) to the desired concentration (e.g., 0.1 - 0.5 M).
-
Stir the solution at room temperature or with gentle heating until the precursor is fully dissolved.
-
Filter the solution using a 0.2 μm syringe filter.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, silicon wafer) by sonicating in a sequence of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface wettability.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense an adequate amount of the precursor solution to cover the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds).
-
-
Drying and Annealing:
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100°C) for 5-10 minutes to remove residual solvent.
-
Anneal the film in a furnace or on a hotplate at a higher temperature (e.g., 250-400°C) in a controlled atmosphere (e.g., air, nitrogen) to promote crystallization and remove organic residues. The annealing process alters the physical and sometimes chemical properties of the material to increase its ductility and reduce its hardness.[11]
-
MOCVD Protocol
-
System Preparation:
-
Load the substrate into the CVD reactor.
-
Load the this compound precursor into the bubbler or sublimation vessel.
-
Evacuate the reactor to a base pressure (e.g., < 10⁻⁵ Torr).
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 300-500°C).
-
Heat the precursor to a temperature that provides sufficient vapor pressure (e.g., 100-150°C).
-
Introduce a carrier gas (e.g., Argon, Nitrogen) through the precursor vessel to transport the precursor vapor to the reaction chamber.
-
Introduce an oxidizing gas (e.g., Oxygen) if the desired film is lead oxide.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
-
Cool Down:
-
After deposition, turn off the precursor and reactant gas flows and cool the system down to room temperature under an inert gas flow.
-
Quantitative Data Summary
The following tables provide examples of how deposition parameters can affect film properties, based on analogous lead-containing thin film systems. These should be used as a general guide for designing experiments with this compound.
Table 1: Effect of Spin Coating Speed on Film Thickness (Hypothetical Data for a 0.2 M Lead-based Precursor Solution)
| Spin Speed (rpm) | Film Thickness (nm) |
| 1000 | 150 |
| 2000 | 105 |
| 3000 | 80 |
| 4000 | 65 |
Table 2: Effect of Substrate Temperature on Grain Size in CVD of Lead Halide Films[5]
| Material | Substrate Temperature (°C) | Average Grain Size (nm) |
| PbI₂ | 125 | 588.7 ± 117.6 |
| PbI₂ | 135 | 734.2 ± 144.8 |
| PbCl₂ | 150 | 344.8 ± 111.4 |
| PbCl₂ | 165 | 386.7 ± 119.5 |
Visualizations
Caption: General experimental workflow for this compound film deposition.
References
- 1. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iieta.org [iieta.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on Lead Sulphide (PbS) Thin Film Prepared by Chemical Bath Deposition Method | Scientific.Net [scientific.net]
- 9. coatingsystems.com [coatingsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Annealing (materials science) - Wikipedia [en.wikipedia.org]
- 12. stinstruments.com [stinstruments.com]
Technical Support Center: Troubleshooting Methyl Methacrylate (MMA) Polymerization
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of methyl methacrylate (MMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my MMA polymerization not initiating or proceeding very slowly?
There are several potential reasons for polymerization failure or slow initiation:
-
Inhibitor Presence: MMA is typically supplied with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage and transport.[1][2] These inhibitors need to be removed or overcome for polymerization to begin.[1] Even small amounts of inhibitor can significantly delay or prevent the reaction.
-
Insufficient Initiator: The concentration of the initiator is crucial for starting the polymerization process.[3] If the concentration is too low, the rate of initiation will be slow, leading to a long induction period or complete failure. It's also possible that the initiator has degraded due to improper storage.
-
Low Temperature: The rate of polymerization is highly dependent on temperature.[4][5] Lower temperatures decrease the rate of initiator decomposition and chain propagation, leading to a slower reaction.[4][5] Each initiator has an optimal temperature range for efficient radical formation.
-
Presence of Oxygen: Oxygen can act as an inhibitor for free-radical polymerization by reacting with the initiating radicals to form less reactive peroxy radicals.[6] It is often beneficial to degas the monomer solution before starting the polymerization.
-
Impurities: The presence of impurities in the monomer or solvent can interfere with the polymerization process.[7] Water contamination can also be a problem, especially in certain polymerization systems.[6][8]
2. How can I remove the inhibitor from MMA?
There are two primary methods for removing phenolic inhibitors like MEHQ from MMA:
-
Washing with an Alkaline Solution: This method involves washing the MMA with an aqueous solution of sodium hydroxide (e.g., 0.1N NaOH).[9][10] The acidic phenol group of the inhibitor reacts with the base to form a salt that is soluble in the aqueous phase and can be separated. This is typically done in a separatory funnel, and the process is repeated multiple times.[9]
-
Column Chromatography: Passing the MMA through a column packed with a suitable adsorbent, such as activated basic alumina, can effectively remove the inhibitor.[10][11] This method is often preferred for its simplicity and efficiency on a laboratory scale.[10]
3. My polymerization is proceeding too quickly and generating excessive heat. What's happening?
This phenomenon is known as the Trommsdorff effect or gel effect . It is a dangerous auto-acceleration of the polymerization reaction that can lead to a runaway reaction with a rapid increase in temperature and viscosity.[12][13]
-
Cause: As the polymer concentration increases, the viscosity of the reaction medium rises significantly.[13] This high viscosity restricts the mobility of the growing polymer chains, making it difficult for them to terminate by combination or disproportionation. However, the smaller monomer molecules can still diffuse to the active radical sites, so the propagation reaction continues at a high rate. The decreased termination rate leads to a sharp increase in the overall reaction rate and heat generation.[13]
-
Mitigation Strategies:
-
Temperature Control: Use a constant temperature bath and efficient stirring to dissipate the heat generated.
-
Solution Polymerization: Performing the polymerization in a solvent helps to dissipate heat and reduce the viscosity of the medium.[4]
-
Initiator Concentration: Using a lower concentration of the initiator will slow down the initial rate of polymerization.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and reduce the viscosity.
-
4. The resulting poly(methyl methacrylate) (PMMA) has bubbles or voids. How can I prevent this?
Bubble formation is a common issue, particularly in bulk polymerization, and can arise from several sources:
-
Boiling of Monomer: The exothermic nature of the polymerization can cause the temperature to rise above the boiling point of MMA (101°C), leading to the formation of monomer vapor bubbles.[6][14]
-
Dissolved Gases: Dissolved gases, such as air (oxygen and nitrogen), in the monomer can come out of solution as the temperature increases, forming bubbles.[6]
-
Shrinkage: A significant volume contraction occurs during the polymerization of MMA to PMMA. If the polymerization is not controlled, this shrinkage can lead to the formation of voids within the polymer.
Prevention:
-
Temperature Control: As with the gel effect, careful temperature management is crucial.
-
Degassing: Degas the monomer prior to polymerization by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Curing under Pressure: Applying pressure during polymerization can help to suppress the formation of bubbles from volatile components.
Data Presentation
Table 1: Common Inhibitors for Methyl Methacrylate (MMA)
| Inhibitor | Chemical Name | Typical Concentration | Removal Method |
| MEHQ | Monomethyl Ether of Hydroquinone | 10 - 100 ppm[1] | Alkaline wash, Alumina column[9][11] |
| HQ | Hydroquinone | Varies | Alkaline wash, Alumina column[15][16] |
| Topanol-A | 2-tert-butyl-4,6-dimethylphenol | Varies[1] | Alumina column |
Table 2: Common Initiators for Free-Radical Polymerization of MMA
| Initiator | Chemical Name | Typical Temperature Range | Decomposition Half-Life (Example) |
| AIBN | Azobisisobutyronitrile | 60 - 80 °C[4] | ~1 hour at 82 °C |
| BPO | Benzoyl Peroxide | 80 - 100 °C[17] | ~1 hour at 92 °C |
| KPS | Potassium Persulfate | 50 - 70 °C[18] | ~1 hour at 73 °C (in water) |
Table 3: Effect of Temperature on MMA Polymerization
| Temperature | Effect on Reaction Rate | Effect on Molecular Weight | Potential Issues |
| Low (< 60°C) | Slow or no polymerization[4] | High | Incomplete conversion |
| Moderate (60-90°C) | Controlled polymerization | Moderate | Optimal for many lab-scale syntheses |
| High (> 90°C) | Rapid polymerization, risk of gel effect[19] | Low | Runaway reaction, bubble formation[14] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alkaline Wash
-
Preparation: In a fume hood, place 100 mL of MMA containing MEHQ inhibitor into a 250 mL separatory funnel. Prepare a 0.1 N sodium hydroxide (NaOH) aqueous solution.
-
Washing: Add 50 mL of the 0.1 N NaOH solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by opening the stopcock to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. The lower aqueous layer will contain the sodium salt of MEHQ.
-
Draining: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) two more times with fresh 50 mL portions of the 0.1 N NaOH solution.
-
Water Wash: Wash the MMA with 50 mL of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Drying: Transfer the washed MMA to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried MMA to remove the drying agent. The inhibitor-free MMA is now ready for use. Store it in a refrigerator and use it promptly, as it is now more susceptible to spontaneous polymerization.
Protocol 2: Removal of MEHQ Inhibitor using an Alumina Column
-
Column Preparation: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool at the bottom of the column.
-
Packing: Add activated basic alumina to the column to a height of approximately 10-15 cm. Gently tap the column to ensure even packing.
-
Pre-wetting: Pre-wet the alumina with a small amount of fresh, inhibitor-free MMA or a non-reactive solvent that will be used in the polymerization. Allow the liquid to drain just to the top of the alumina bed.
-
Loading: Carefully add the MMA containing the inhibitor to the top of the column.
-
Elution: Allow the MMA to pass through the alumina column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free MMA in a clean, dry flask.
-
Storage: Store the purified MMA in a refrigerator and use it as soon as possible.
Visualizations
Caption: A troubleshooting flowchart for MMA polymerization issues.
Caption: Workflow for removing inhibitors from MMA monomer.
Caption: The influence of temperature on MMA polymerization outcomes.
References
- 1. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 2. gantrade.com [gantrade.com]
- 3. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. core.ac.uk [core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Why Use Methyl Methacrylate Monomer? Avoid Costly Pitfalls - MMA Chemicals [mmachemicals.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. High-temperature radical polymerization of methyl methacrylate in a continuous pilot scale process [infoscience.epfl.ch]
- 13. One moment, please... [revroum.lew.ro]
- 14. forgeway.com [forgeway.com]
- 15. cdn.nufarm.com [cdn.nufarm.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. ripublication.com [ripublication.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Lead(II) Methacrylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude lead(II) methacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthesis route. If synthesized from lead(II) acetate and methacrylic acid, the primary impurities are likely to be unreacted lead(II) acetate, excess methacrylic acid, and water. Side-reaction products are generally minimal under standard reaction conditions.
Q2: I have a low yield of purified this compound. What are the possible causes?
A2: Low yield can result from several factors:
-
Incomplete reaction: The synthesis may not have gone to completion. Consider optimizing reaction time, temperature, or stoichiometry.
-
Dissolution of product during washing: The washing solvent might be too aggressive, dissolving a significant portion of your product.
-
Mechanical losses: Product loss during filtration, transfer between vessels, or scraping from reaction flasks can contribute to a lower yield.
Q3: My final product is not a fine white powder. What does the discoloration indicate?
A3: A non-white appearance (e.g., yellow or brown tint) can suggest the presence of impurities. This could be due to residual starting materials, byproducts from side reactions, or degradation of the product, possibly from exposure to light or excessive heat during drying.
Q4: How can I confirm the purity of my this compound?
A4: Several analytical techniques can be employed to assess purity:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 62°C) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the methacrylate carboxylate group and the absence of impurities like acetic acid. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the product, though solubility in deuterated solvents needs to be considered.
-
Elemental Analysis: This technique can determine the percentage of lead, carbon, and hydrogen, which can be compared to the theoretical values for pure this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is sticky or oily | Presence of excess unreacted methacrylic acid. | Wash the crude product with a solvent in which methacrylic acid is soluble, but this compound is not. Cold deionized water or a non-polar organic solvent like diethyl ether could be effective. |
| Product is highly soluble in the washing solvent | The chosen washing solvent is too polar and is dissolving the this compound. | Switch to a less polar or a cold solvent. Experiment with solvents like cold acetone or ethanol, where the solubility of this compound might be lower. |
| Impurities are still present after washing | The impurities have similar solubility to the product in the chosen washing solvent. | Consider recrystallization. This technique relies on small differences in solubility at different temperatures to achieve high purity. |
| Product decomposes upon heating/drying | This compound is thermally sensitive. | Dry the product under vacuum at a low temperature (e.g., room temperature to 40°C) to avoid thermal decomposition. |
Data Presentation: Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 52609-46-8 | C8H10O4Pb | 377.36 | ~62 | Soluble in water.[1] |
| Lead(II) Acetate | 301-04-2 | Pb(C2H3O2)2 | 325.29 | 280 (decomposes) | Highly soluble in water; soluble in methanol, glycerol; slightly soluble in ethanol; insoluble in acetone (trihydrate form).[2][3][4][5][6] |
| Methacrylic Acid | 79-41-4 | C4H6O2 | 86.09 | 14-15 | Soluble in warm water; miscible with most organic solvents including ethanol and acetone.[7][8][9][10][11] |
Experimental Protocols: Purification of Crude this compound
Method 1: Purification by Washing
This protocol assumes the primary impurities are unreacted lead(II) acetate and methacrylic acid.
-
Preparation: Place the crude this compound in a beaker.
-
Washing:
-
Add a small volume of cold deionized water to the beaker. Methacrylic acid and lead(II) acetate are soluble in water, while this compound is expected to be less soluble, especially in cold water.
-
Stir the slurry for 5-10 minutes.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of additional cold deionized water.
-
To aid in drying, perform a final wash with a volatile solvent in which this compound is insoluble, such as cold acetone.
-
-
Drying: Dry the purified product under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.
Method 2: Purification by Recrystallization
This method is suitable if washing does not provide the desired purity. The choice of solvent is critical and may require some small-scale trials.
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at a lower temperature. A mixed solvent system, such as ethanol/water, might be effective.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum at a low temperature.
-
Mandatory Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 4. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. lead(II) acetate trihydrate [chemister.ru]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. casewayproducts.com [casewayproducts.com]
- 9. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 10. METHACRYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 11. Methacrylic acid [himedialabs.com]
Technical Support Center: Stabilization of Lead(II) Methacrylate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of lead(II) methacrylate solutions. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a metal-organic compound. It is the lead salt of methacrylic acid. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 52609-46-8 / 1068-61-7 | [1][2] |
| Molecular Formula | C₈H₁₀O₄Pb | [1] |
| Molecular Weight | 377.36 g/mol | [1] |
| Appearance | Off-white powder | [3] |
| Melting Point | 62 °C |[2] |
Q2: What are the primary challenges in preparing stable solutions of this compound?
A2: There are two main instability pathways to consider:
-
Unintended Polymerization: Like other vinyl monomers, the methacrylate component is susceptible to spontaneous, free-radical polymerization. This process can be initiated by heat, UV light, or contaminants, leading to an increase in viscosity, gel formation, or complete solidification.[4]
-
Hydrolysis and Precipitation: The lead(II) ion is prone to hydrolysis in the presence of water, especially as the pH increases. This reaction forms insoluble lead hydroxide species, causing the solution to become cloudy or form a precipitate.[5]
Q3: Which solvents can be used to dissolve this compound?
A3: Specific solubility data for this compound is not widely published. However, based on the properties of similar metal carboxylates and the methacrylate functional group, a range of organic solvents can be considered. Selection should be based on experimental verification. For applications sensitive to water, the use of anhydrous solvents is critical to prevent hydrolysis.[6][7]
Table 2: Potential Solvent Systems for this compound
| Solvent Class | Examples | Compatibility Notes |
|---|---|---|
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often effective for dissolving metal salts.[8] Must be anhydrous to prevent hydrolysis. |
| Chlorinated | Dichloromethane (DCM) | Good solvent for many polymers and monomers; should be used in a fume hood.[9] |
| Esters | Ethyl Acetate, Butyl Acetate | Common solvents for methacrylate-based polymers and may be suitable for the monomer.[9] |
| Aromatic | Toluene, Xylene | May be effective, particularly for achieving non-polar solutions. |
| Alcohols | Ethanol, Isopropanol | Use with caution. Protic nature may promote hydrolysis. pH control would be critical. |
Q4: How do I prevent unintended polymerization?
A4: The most effective method is to use a polymerization inhibitor. Commercially available methacrylic acid and its esters are typically stabilized with inhibitors like the methyl ether of hydroquinone (MEHQ).[4] These inhibitors require the presence of dissolved oxygen to function effectively, so solutions should not be stored under an inert atmosphere (e.g., nitrogen or argon).[4] Storing solutions in a cool, dark place further minimizes the risk of polymerization.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has formed a precipitate immediately after preparation.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solution: Try reducing the concentration. If the issue persists, consider a different solvent system (see Table 2) or gently warm the solution while stirring. Avoid excessive heat to prevent polymerization.
-
-
Possible Cause 2: Hydrolysis. If your solvent is not anhydrous or the ambient humidity is high, water may be causing the lead(II) ions to hydrolyze and precipitate as lead hydroxide. This is especially likely in neutral or basic conditions.[5]
Problem: My clear solution became cloudy or formed a gel/solid during storage.
-
Possible Cause 1: Spontaneous Polymerization. This is the most likely cause if the solution's viscosity increases or it becomes a solid. It indicates that the inhibitor was depleted or became ineffective.
-
Solution: Ensure an adequate concentration of a polymerization inhibitor (e.g., MEHQ, 10-100 ppm) was added during preparation. Store the solution in a cool, dark environment to prevent thermal or photo-initiation. Crucially, ensure the storage container has an air-filled headspace, as oxygen is required for common inhibitors to work.[4]
-
-
Possible Cause 2: Slow Precipitation/Hydrolysis. Over time, even small amounts of absorbed moisture can lead to the slow formation of insoluble species.
-
Solution: Store the solution in a tightly sealed container with a desiccant if necessary. Re-evaluate the use of anhydrous solvents for future preparations.
-
Problem: The solution color has changed (e.g., yellowing).
-
Possible Cause: Degradation or Contamination. Discoloration can be a sign of thermal or photo-oxidative degradation of the methacrylate component or a reaction with impurities.
-
Solution: Store solutions protected from light in amber glass bottles or foil-wrapped containers. Ensure all glassware is scrupulously clean before use. If the problem is heat-related, store the solution at a lower temperature (e.g., 4 °C), ensuring it remains above its freezing point.
-
Experimental Protocols
General Protocol for Preparation of a Stabilized this compound Solution
This protocol provides a general framework. Specific concentrations, solvents, and inhibitor levels should be optimized for your application.
Materials:
-
This compound powder
-
Anhydrous solvent of choice (e.g., DMF, Toluene)
-
Polymerization inhibitor (e.g., MEHQ)
-
Clean, dry glassware (volumetric flask, magnetic stirrer, and stir bar)
Procedure:
-
Solvent Preparation: In a fume hood, measure the desired volume of anhydrous solvent into a clean, dry volumetric flask.
-
Inhibitor Addition: Add the polymerization inhibitor to the solvent. A typical starting concentration for MEHQ is 50 ppm. Stir until the inhibitor is fully dissolved.
-
Dissolution: Slowly add the pre-weighed this compound powder to the solvent while stirring continuously. Do not add the entire amount at once to avoid clumping.
-
Mixing: Continue stirring at room temperature until the powder is fully dissolved. Gentle warming (e.g., to 30-40 °C) can be used to aid dissolution, but avoid temperatures above 50 °C to minimize polymerization risk.
-
Filtration (Optional): If any particulate matter remains, filter the solution through a compatible syringe filter (e.g., PTFE).
-
Storage: Transfer the solution to a clean, labeled, airtight container (amber glass is recommended). Ensure there is a headspace of air in the container. Store in a cool, dark, and well-ventilated location away from heat sources and direct sunlight.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stabilization of this compound.
Caption: Experimental workflow for preparing a stabilized solution.
Caption: Troubleshooting flowchart for common solution stability issues.
Caption: Dual instability pathways and corresponding stabilization strategies.
References
- 1. scbt.com [scbt.com]
- 2. lead(2+) methacrylate | 1068-61-7 [amp.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. researchgate.net [researchgate.net]
- 7. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lead(II) Methacrylate Production
Welcome to the technical support center for the synthesis and scale-up of lead(II) methacrylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its precursors?
A1: this compound is a hazardous substance and must be handled with extreme caution. The primary hazards include:
-
Toxicity: Lead compounds are highly toxic if ingested or inhaled. They are classified as substances that may damage fertility or the unborn child, and may cause cancer and organ damage through prolonged or repeated exposure.[1]
-
Environmental Hazard: Lead compounds are very toxic to aquatic life with long-lasting effects.[1] All waste materials must be collected and disposed of as hazardous waste.
-
Precursor Hazards: Lead(II) oxide (PbO) is also toxic and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[2] Methacrylic acid is corrosive and can cause severe skin burns and eye damage.
Q2: What is a typical purity level for commercially available or lab-synthesized this compound?
A2: Commercially available this compound for research purposes is often supplied at a purity of ≥96%.[3] Achieving high purity during scale-up requires careful control of reaction conditions and effective purification methods.
Q3: What are the main challenges when scaling up production from lab to pilot scale?
A3: Scaling up the synthesis of this compound introduces several challenges:
-
Heat Management: The reaction between lead(II) oxide and methacrylic acid is exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor.[4]
-
Mixing and Homogeneity: Ensuring that the solid lead(II) oxide is uniformly suspended in the reaction medium becomes more difficult at larger scales, potentially leading to incomplete reactions and inconsistent product quality.
-
Solid Handling: Transferring, filtering, and drying large quantities of the powdered this compound product increases the risk of dust exposure and requires specialized equipment.
-
Safety and Containment: Handling larger volumes of highly toxic lead compounds necessitates more stringent engineering controls and safety protocols to protect personnel and the environment.[4]
Q4: Can this compound polymerize during synthesis or storage?
A4: Yes, like other methacrylate monomers, this compound can undergo polymerization, especially when exposed to heat, light, or radical initiators. This is a critical issue as it can lead to a solidified, unusable product. It is essential to include a polymerization inhibitor if the product is to be stored for an extended period.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | 1. Incomplete Reaction: Insufficient mixing or reaction time. | 1. Increase stirring speed. Consider using a reactor with baffles for better solid suspension. Increase reaction time and monitor reactant consumption (e.g., by titration of unreacted acid). |
| 2. Stoichiometry: Incorrect molar ratio of reactants. | 2. Carefully verify the mass and purity of lead(II) oxide and methacrylic acid. Ensure the acid is not partially polymerized. | |
| 3. Product Loss During Workup: Product dissolving in wash solvent or adhering to filter media. | 3. Use a minimal amount of a non-polar, cold solvent (e.g., diethyl ether) for washing. Ensure complete transfer from the filter. | |
| Product is Discolored (e.g., yellow/brown) | 1. Impure Reactants: Using a lower-grade lead(II) oxide. | 1. Use high-purity (e.g., >99%) lead(II) oxide. The color of PbO can vary, but impurities may carry through to the final product.[1] |
| 2. Side Reactions: Overheating the reaction mixture can cause degradation or side reactions. | 2. Maintain strict temperature control. Use a reactor cooling system and add reactants portion-wise to manage the exotherm. | |
| Product Purity is Low (<95%) | 1. Unreacted Starting Material: Incomplete reaction leaving unreacted PbO or methacrylic acid. | 1. See "Low Product Yield" solutions. Wash the final product thoroughly with deionized water to remove unreacted methacrylic acid, followed by a non-polar solvent to remove water. |
| 2. Formation of Basic Lead Methacrylate: Using an excess of lead(II) oxide. | 2. Use a slight stoichiometric excess (1-5 mol%) of methacrylic acid to ensure all the lead oxide reacts. | |
| Product is a solid, gummy mass instead of a fine powder | 1. Unwanted Polymerization: Reaction temperature was too high or the mixture was exposed to UV light. | 1. Ensure the reaction temperature does not exceed the recommended limit (e.g., 50-60°C). Protect the reaction from light. |
| 2. Inadequate Drying: Residual solvent can cause the product to agglomerate. | 2. Dry the product thoroughly under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved. |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing low product yield.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Protocol)
Disclaimer: This protocol is for informational purposes only. All work with lead compounds must be performed in a certified fume hood with appropriate PPE and engineering controls.
Materials:
-
Lead(II) oxide (PbO): 22.32 g (0.1 mol), high purity
-
Methacrylic acid: 18.1 g (0.21 mol), with inhibitor removed
-
Toluene: 250 mL
-
Diethyl ether (cold): 50 mL
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Charge the flask with lead(II) oxide and 150 mL of toluene.
-
Begin stirring to create a uniform slurry.
-
In a separate beaker, dissolve the methacrylic acid in the remaining 100 mL of toluene.
-
Slowly add the methacrylic acid solution to the flask over 30 minutes. Monitor the temperature; if it rises above 50°C, slow the addition rate and/or use a water bath for cooling.
-
After the addition is complete, heat the mixture to 60°C and maintain for 4 hours with vigorous stirring.
-
Allow the mixture to cool to room temperature. The white precipitate of this compound will settle.
-
Filter the product using a Buchner funnel.
-
Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted methacrylic acid and toluene.
-
Dry the white powder in a vacuum oven at 40°C to a constant weight.
Scale-Up Considerations
| Parameter | Lab-Scale (500 mL) | Pilot-Scale (50 L) | Key Challenge & Mitigation |
| Reactants | PbO: 22.3 gMAA: 18.1 g | PbO: 2.23 kgMAA: 1.81 kg | Toxicity: Use closed-system transfer lines for powders and liquids to minimize exposure. |
| Heat Transfer | Surface area/volume ratio is high. Natural convection and a small water bath are sufficient. | Surface area/volume ratio is low. Exotherm can cause temperature runaway. | Mitigation: Use a jacketed reactor with a dedicated cooling system. Control addition rate based on internal temperature. |
| Mixing | Magnetic or overhead stirrer provides adequate suspension. | Requires a powerful motor and appropriately designed impeller (e.g., pitched-blade turbine) to keep the dense PbO suspended. | Mitigation: Perform mixing studies to determine the minimum agitation speed for uniform suspension (Njs). |
| Filtration | Buchner funnel. | Enclosed filter-dryer or centrifuge. | Mitigation: Use enclosed systems to prevent aerosolization of the toxic product during solid handling. |
Synthesis and Purification Workflow
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Annealing Temperature for Lead(II) Methacrylate Films
Disclaimer: The following guide provides generalized experimental protocols and expected outcomes for the annealing of lead(II) methacrylate films based on established principles of materials science and data from analogous metal-organic and thin-film systems. Researchers should adapt these guidelines to their specific experimental setup and material characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of this compound films.
| Issue | Potential Cause | Recommended Solution |
| Film Cracking or Peeling After Annealing | 1. High Stress: Mismatch in the thermal expansion coefficient between the this compound film and the substrate.[1] 2. Shrinkage: Rapid removal of residual solvent or organic components during heating.[1] 3. Film Too Thick: Thicker films are more prone to cracking.[1] | 1. Substrate Matching: If possible, choose a substrate with a thermal expansion coefficient closer to that of this compound. 2. Ramped Annealing: Use a slower heating and cooling rate to minimize thermal shock. A multi-step annealing process can also be beneficial.[1] 3. Thinner Films: Reduce the film thickness by adjusting the precursor solution concentration or spin coating parameters. Consider depositing multiple thin layers with annealing after each deposition.[1] |
| Inconsistent or Non-uniform Film Properties | 1. Uneven Heating: Poor temperature distribution within the annealing furnace.[2][3] 2. Inhomogeneous Precursor Film: Non-uniformity in the as-deposited film. | 1. Furnace Calibration: Ensure the annealing furnace is properly calibrated for uniform temperature.[3] 2. Optimize Spin Coating: Ensure the spin coating process produces a uniform film before annealing. |
| Poor Crystallinity or Amorphous Film Post-Annealing | 1. Annealing Temperature Too Low: Insufficient thermal energy to induce crystallization.[4] 2. Annealing Time Too Short: The film was not held at the target temperature long enough for crystal growth. | 1. Increase Annealing Temperature: Systematically increase the annealing temperature in increments (e.g., 25 °C). 2. Increase Annealing Duration: Extend the soaking time at the target temperature. |
| Film Discoloration or Surface Defects | 1. Oxidation: Reaction of the film with atmospheric oxygen at elevated temperatures.[2] 2. Contamination: Presence of contaminants on the substrate or in the furnace.[2][3] | 1. Inert Atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon).[3] 2. Substrate and Furnace Cleaning: Thoroughly clean the substrate before film deposition and ensure the furnace is free of contaminants.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Annealing is a heat treatment process used to improve the material properties of the film.[4] Key objectives include inducing crystallization from an amorphous as-deposited state, increasing the grain size of the crystalline domains, and reducing defects within the film structure.[4][5] This can lead to enhanced optical and electrical properties.
Q2: What is a typical annealing temperature range for this compound films?
Q3: How does annealing temperature affect the film's properties?
A3: Generally, as the annealing temperature increases, you can expect to see changes in crystallinity, grain size, and surface morphology.[6][7] Initially, higher temperatures promote better crystallinity and larger grain sizes. However, excessively high temperatures can lead to film degradation, increased surface roughness, or the formation of defects.[6]
Q4: What characterization techniques are recommended to evaluate the effect of annealing?
A4: To assess the impact of different annealing temperatures, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and degree of crystallinity.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size.
-
Atomic Force Microscopy (AFM): To quantify surface roughness.[6][7]
-
UV-Vis Spectroscopy: To analyze the optical properties, such as the band gap.[8]
Q5: Should the annealing be done in air or an inert atmosphere?
A5: To prevent potential oxidation of the this compound at elevated temperatures, it is generally recommended to perform the annealing in an inert atmosphere, such as nitrogen or argon.[3] This helps to avoid the formation of lead oxides and ensures the chemical integrity of the film.
Illustrative Quantitative Data
The following table summarizes the expected trends in the properties of this compound films as a function of annealing temperature. The actual values will depend on the specific experimental conditions.
| Annealing Temperature (°C) | Average Crystallite Size (nm) | Surface Roughness (RMS, nm) | Optical Band Gap (eV) |
| As-deposited (No Annealing) | Amorphous | 0.5 | 3.8 |
| 100 | 15 | 0.8 | 3.7 |
| 150 | 35 | 1.2 | 3.6 |
| 200 | 60 | 1.8 | 3.55 |
| 250 | 50 (Degradation may begin) | 2.5 | 3.6 |
Note: This data is illustrative and based on general trends observed in thin film annealing.[6][7][8]
Experimental Protocols
Preparation of this compound Precursor Solution
-
Materials: Lead(II) acetate trihydrate, methacrylic acid, 2-methoxyethanol (solvent).
-
Procedure: a. Dissolve a desired concentration (e.g., 0.5 M) of lead(II) acetate trihydrate in 2-methoxyethanol. b. Add a stoichiometric amount (2 equivalents) of methacrylic acid to the solution. c. Stir the mixture at room temperature for 12-24 hours to ensure a complete reaction, resulting in a clear and homogeneous this compound solution. d. Before use, filter the solution through a 0.2 µm syringe filter to remove any particulates.
Spin Coating of this compound Films
-
Substrate Preparation: a. Clean the substrates (e.g., glass or silicon wafers) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to enhance surface wettability.
-
Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck. b. Dispense the this compound precursor solution onto the center of the substrate to cover approximately two-thirds of the surface.[9] c. Start the spin coater. A two-step process is often effective: i. A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.[10] ii. A high-speed spin (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.[9] d. After spinning, soft-bake the film on a hotplate at a low temperature (e.g., 80 °C for 5 minutes) to remove residual solvent.
Annealing Optimization
-
Procedure: a. Prepare a series of identical this compound films on the desired substrate using the protocol above. b. Place each sample in a tube furnace or on a hotplate. c. If using a furnace, purge with an inert gas (e.g., nitrogen) for at least 15 minutes before heating. d. Heat the samples to their respective target annealing temperatures (e.g., 100 °C, 125 °C, 150 °C, 175 °C, 200 °C) with a controlled ramp rate (e.g., 5 °C/min). e. Hold the samples at the target temperature for a fixed duration (e.g., 30 minutes). f. Allow the samples to cool down slowly to room temperature before removal.
-
Characterization: a. Characterize each annealed film using XRD, SEM, AFM, and UV-Vis spectroscopy to determine the optimal annealing temperature that yields the desired properties.
Visualizations
Caption: Experimental workflow for optimizing the annealing temperature of this compound films.
References
- 1. researchgate.net [researchgate.net]
- 2. eoxs.com [eoxs.com]
- 3. eoxs.com [eoxs.com]
- 4. stinstruments.com [stinstruments.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of annealing temperature on properties of InSnZnO thin film transistors prepared by Co-sputtering - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06692B [pubs.rsc.org]
- 9. techno-press.org [techno-press.org]
- 10. EP3191494A1 - Fabrication of metal organic framework materials using a layer-by-layer spin coating approach - Google Patents [patents.google.com]
Technical Support Center: Lead(II) Methacrylate Crystal Growth
Welcome to the technical support center for the synthesis and crystallization of lead(II) methacrylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects and improving the quality of their this compound crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound crystals and their probable causes?
A1: While specific literature on this compound crystal defects is scarce, common defects in crystalline materials include point defects, line defects (dislocations), and planar defects (e.g., grain boundaries). These can be caused by impurities in the precursor materials, rapid temperature changes during crystallization, and mechanical stress.[1] For instance, the presence of foreign atoms or molecules can disrupt the crystal lattice, leading to imperfections.[1]
Q2: How can I improve the purity of my lead(II) and methacrylic acid precursors?
A2: High-purity precursors are crucial for growing high-quality crystals. For methacrylic acid, purification can involve distillation under reduced pressure. For lead(II) salts (e.g., lead(II) acetate, lead(II) nitrate), recrystallization from an appropriate solvent is a common and effective purification method. It is also critical to use solvents of the highest possible purity to avoid introducing contaminants.
Q3: What are the recommended crystallization methods for obtaining high-quality this compound crystals?
A3: Several solution-based crystallization methods can be employed to grow high-quality crystals. These techniques focus on slowly approaching supersaturation to allow for ordered crystal growth. The primary methods include:
-
Slow Cooling: This involves dissolving the this compound in a suitable solvent at an elevated temperature and then slowly decreasing the temperature to induce crystallization.
-
Solvent Evaporation: In this method, the solute is dissolved in a solvent, and the solvent is allowed to evaporate slowly at a constant temperature, increasing the solute concentration to the point of crystallization.[2]
-
Vapor Diffusion: This technique involves placing a solution of the compound in a chamber with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.
-
Gel Growth: A gel medium, such as silica hydrogel, can be used to control the diffusion of reactants, leading to the slow growth of single crystals. This method has been successfully used for other lead(II) carboxylates.[3]
Q4: My crystals are forming as a fine powder or are very small. How can I grow larger single crystals?
A4: The formation of small crystals or a powder is often due to rapid nucleation. To encourage the growth of larger single crystals, the rate of nucleation should be minimized while promoting the growth of existing nuclei. This can be achieved by:
-
Slowing down the crystallization process: Decrease the rate of cooling in the slow cooling method or slow down the rate of evaporation in the solvent evaporation method.
-
Reducing the level of supersaturation: Start with a less concentrated solution.
-
Using a seed crystal: Introducing a small, high-quality crystal into a slightly supersaturated solution can promote growth on that crystal rather than new nucleation.
Q5: The grown crystals appear opaque or cloudy. What is the likely cause?
A5: Opacity or cloudiness in crystals can be due to several factors:
-
Inclusions: Small pockets of solvent or impurities can become trapped within the growing crystal. This is often a result of rapid crystal growth. Slowing down the crystallization rate can help prevent this.
-
Polycrystallinity: The "single crystal" may actually be composed of multiple smaller crystals that have grown together. This can be caused by a high nucleation rate.
-
Surface defects: The surface of the crystal may have a high density of defects, leading to light scattering.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Inhibitors are present in the solution. | - Increase the concentration of the solute.- If using solvent evaporation, ensure the solvent is evaporating.- If using slow cooling, ensure the final temperature is low enough.- Purify precursor materials and solvents. |
| Formation of amorphous precipitate | - Supersaturation is too high, leading to rapid precipitation instead of crystallization. | - Decrease the initial concentration of the solute.- Slow down the rate of supersaturation (e.g., slower cooling or evaporation). |
| Crystals are small and numerous | - High nucleation rate. | - Reduce the degree of supersaturation.- Slow down the crystallization process.- Use a seed crystal. |
| Crystals are twinned or intergrown | - High supersaturation.- Presence of certain impurities that favor specific growth faces. | - Reduce the supersaturation level.- Further purify the precursor materials. |
| Crystals have visible cracks | - Thermal shock or mechanical stress.[4] | - Cool the crystals slowly after growth.- Handle the crystals with care. |
Experimental Protocols
Protocol 1: Purification of Lead(II) Acetate by Recrystallization
-
Dissolution: Dissolve lead(II) acetate in a minimal amount of hot deionized water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Slow Cooling Crystallization of this compound
-
Preparation of Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., a water/ethanol mixture) at an elevated temperature (e.g., 60°C).
-
Filtration: Filter the hot solution through a fine filter to remove any particulate matter.
-
Slow Cooling: Place the solution in a well-insulated container or a programmable cooling bath and allow it to cool slowly to room temperature over a period of 24-48 hours.
-
Crystal Harvesting: Once crystals have formed, carefully decant the supernatant.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of nitrogen.
Visual Guides
References
troubleshooting guide for experiments involving lead(II) methacrylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with lead(II) methacrylate.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below. It is critical to handle this compound with extreme caution due to its toxicity profile.
| Property | Value | Citations |
| Chemical Formula | C₈H₁₀O₄Pb | [1] |
| Molecular Weight | 377.36 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 62 °C | [2] |
| Purity | ≥96% (typical commercial grade) | [1] |
| Solubility | Soluble in water. The resulting polymer (polymethyl methacrylate) is soluble in solvents such as acetone and tetrahydrofuran (THF).[3][4] | [3][4] |
| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects). | [2] |
| Safety Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area with local exhaust. Avoid breathing dust/fume. Wear personal protective equipment (gloves, protective clothing, safety goggles). Avoid release to the environment.[2][5] | [2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly hazardous substance. The critical health effects include reproductive and developmental toxicity, carcinogenicity, and damage to organs through prolonged or repeated exposure.[2] It is also harmful if swallowed or inhaled and is very toxic to aquatic life.[2] Appropriate engineering controls (e.g., fume hood) and personal protective equipment (PPE) are mandatory.
Q2: How should I store this compound?
A2: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly sealed to prevent moisture absorption and contamination. The storage area should be clearly marked with appropriate hazard warnings.
Q3: In which solvents can I dissolve this compound for polymerization?
Q4: What are the main challenges when working with metal-containing polymers like poly(this compound)?
A4: The primary challenges include the difficulty in precisely controlling the polymer's structure, which can affect the reproducibility of its physical properties.[5][6] Additionally, some metal-containing polymers may exhibit lower thermal stability compared to their metal-free counterparts and can be sensitive to oxidation, moisture, and light.[5][6]
Experimental Workflow and Troubleshooting
General Experimental Workflow
The following diagram outlines a typical workflow for experiments involving the polymerization of this compound.
Caption: General workflow for this compound polymerization and analysis.
Troubleshooting Guide
This section addresses common problems encountered during polymerization experiments.
Q5: My polymerization reaction failed to initiate or shows very low conversion. What went wrong?
A5: Several factors can cause initiation failure or low conversion. Use the troubleshooting flowchart below to diagnose the potential cause. Common culprits include:
-
Oxygen Inhibition: Molecular oxygen is a strong inhibitor of free-radical polymerization at low temperatures.[7] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Problems: The initiator (e.g., AIBN, BPO) may be old or decomposed. Traditional initiators require specific temperatures to decompose effectively (e.g., ~65 °C for AIBN, >80 °C for BPO).[8] Ensure the reaction temperature is appropriate for your chosen initiator.
-
Impurities: Impurities in the monomer or solvent can terminate polymerization.[9] Consider purifying your starting materials if you suspect contamination. For instance, inhibitors added to commercial monomers must be removed before use.[10]
Caption: Troubleshooting flowchart for polymerization failure.
Q6: The resulting polymer has a very broad molecular weight distribution or inconsistent properties. Why?
A6: This is a common issue in free-radical polymerization and can be particularly challenging for metal-containing polymers.[5]
-
Poor Temperature Control: Inadequate mixing or local hot spots can lead to uneven reaction rates, affecting polymer chain growth and resulting in broader molecular weight distribution.[8]
-
Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating one chain and starting another, which broadens the distribution.
-
High Radical Concentration: If the initiation rate is too high, it can lead to a high concentration of radicals and favor termination reactions, resulting in lower molecular weight polymers.[11] Consider using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) for better control.[12]
Q7: I'm having trouble interpreting the characterization data (IR, NMR). What should I look for?
A7:
-
FTIR Spectroscopy: For polymethacrylates, look for three key regions (the "Rule of Three"):[13]
-
A strong C=O (carbonyl) stretch around 1725-1730 cm⁻¹.
-
A C-C-O stretch between 1200-1300 cm⁻¹.
-
An O-C-C stretch between 1100-1200 cm⁻¹. The absence or significant shift of the vinyl C=C peak (around 1630 cm⁻¹) from the monomer indicates successful polymerization.[14]
-
-
NMR Spectroscopy:
-
¹H NMR: Successful polymerization is confirmed by the disappearance of the sharp vinyl proton signals of the monomer (typically between 5.5-6.5 ppm). The appearance of broad peaks corresponding to the polymer backbone indicates success.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the α-methyl carbon are sensitive to the polymer's stereochemistry (tacticity), providing insight into the microstructure.[15]
-
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized for your specific experimental setup and safety procedures. Always perform a thorough risk assessment before starting any experiment.
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a solution polymerization using AIBN as the initiator.
Materials:
-
This compound (inhibitor-free)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
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Azobisisobutyronitrile (AIBN), recrystallized
-
Nitrogen or Argon gas supply
-
Methanol (for precipitation)
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or on a Schlenk line, weigh the desired amount of this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) into a reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration (e.g., 1-2 M).
-
Degassing: Seal the flask and degas the solution thoroughly to remove oxygen. This can be done via three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 65-70 °C for AIBN). Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 4-24 hours). An increase in viscosity is a common indicator of polymerization.
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Termination and Precipitation: Stop the reaction by removing the flask from the heat and exposing it to air. Dilute the viscous solution with a small amount of solvent if necessary. Slowly pour the polymer solution into a large volume of a stirred non-solvent, such as cold methanol, to precipitate the polymer.
-
Purification and Drying: Allow the precipitate to settle, then collect the solid polymer by filtration. Wash the polymer with fresh non-solvent. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Sample Preparation for FTIR Analysis
-
Polymer Film: Dissolve a small amount of the dried polymer (5-10 mg) in a volatile solvent (e.g., THF). Cast a few drops of the solution onto a KBr or NaCl salt plate. Allow the solvent to evaporate completely in a fume hood, leaving a thin, transparent polymer film on the plate.
-
KBr Pellet (for monomer or powder polymer): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Place the prepared sample in the spectrometer and acquire the spectrum.[16]
References
- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure control and functions of polymers containing conjugated transition metal complex moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 8. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 11. swaminathansivaram.in [swaminathansivaram.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijise.in [ijise.in]
- 16. pstc.org [pstc.org]
strategies to improve the yield of lead(II) methacrylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of lead(II) methacrylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratio of lead(II) source to methacrylic acid is not optimal. | - Ensure a precise 2:1 molar ratio of methacrylic acid to the lead(II) source (e.g., lead(II) oxide or lead(II) acetate).- Accurately weigh all reactants. |
| 2. Incomplete Reaction: Reaction time is too short or temperature is too low. | - Increase the reaction time in increments of 1-2 hours.- Gradually increase the reaction temperature, monitoring for any signs of decomposition (e.g., color change to dark brown or black). A typical starting point is refluxing in a suitable solvent like toluene. | |
| 3. Poor Solubility of Lead(II) Source: The lead(II) oxide or other lead salt is not adequately dispersed in the reaction medium. | - Use a high-surface-area lead(II) oxide powder.- Employ vigorous stirring throughout the reaction.- Consider a solvent in which the reactants have better solubility, if compatible with the reaction. | |
| 4. Hydrolysis of Lead(II) Ions: Presence of excess water can lead to the formation of lead(II) hydroxide (Pb(OH)₂), a competing side reaction. | - Use anhydrous solvents and reactants.- If using lead(II) acetate dihydrate, account for the water of hydration in the total water content.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. | |
| Product is Contaminated (e.g., with unreacted starting materials or byproducts) | 1. Inadequate Purification: Washing or recrystallization steps are insufficient to remove impurities. | - Wash the crude product thoroughly with a solvent in which this compound has low solubility but impurities are soluble (e.g., cold, dry diethyl ether or hexane).- Recrystallize the product from a suitable solvent system. |
| 2. Formation of Lead(II) Hydroxide: As mentioned above, the presence of water can lead to the formation of Pb(OH)₂ as a white solid impurity. | - Strictly control the water content in the reaction mixture. | |
| 3. Polymerization of Methacrylic Acid/Product: The reaction temperature is too high, or the reaction is exposed to UV light, leading to polymerization. | - Maintain the reaction temperature within the optimal range.- Protect the reaction mixture from light, especially UV sources.- Consider adding a polymerization inhibitor (e.g., hydroquinone) in very small quantities if polymerization is a persistent issue, though this may complicate purification. | |
| Product is a Gummy Solid or Oil, Not a Crystalline Powder | 1. Presence of Solvent: The product is not completely dry. | - Dry the product under vacuum for an extended period.- Perform a final wash with a volatile, non-polar solvent to help remove residual reaction solvent. |
| 2. Presence of Impurities: Unreacted methacrylic acid or byproducts can interfere with crystallization. | - Repeat the purification steps (washing and/or recrystallization). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common laboratory-scale synthesis involves the reaction of a lead(II) source, such as lead(II) oxide (PbO) or lead(II) acetate (Pb(OAc)₂), with methacrylic acid (MAA). The reaction with lead(II) oxide is a direct acid-base reaction, while the reaction with lead(II) acetate is a displacement reaction.
Q2: What is the ideal solvent for the synthesis?
A non-polar, aprotic solvent that can form an azeotrope with water is often preferred to facilitate the removal of water produced during the reaction. Toluene is a suitable choice as it allows for refluxing at a temperature that promotes the reaction while continuously removing water via a Dean-Stark apparatus.
Q3: How does pH affect the synthesis of this compound?
Maintaining a slightly acidic to neutral pH is crucial. If the pH becomes too high (basic), it can promote the hydrolysis of lead(II) ions to form lead(II) hydroxide, which will significantly reduce the yield of the desired product. The use of a slight excess of methacrylic acid can help maintain an acidic environment.
Q4: Can I use other lead(II) salts as starting materials?
While lead(II) oxide and lead(II) acetate are common, other lead(II) salts of weak acids could potentially be used. However, the reaction conditions and byproducts will vary. For example, using lead(II) carbonate would generate carbon dioxide gas. The choice of anion will impact the reaction kinetics and purification strategy.
Q5: How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques can be used:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO⁻) stretching frequencies and the absence of the carboxylic acid (COOH) C=O stretch from methacrylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the methacrylate moiety.
-
Elemental Analysis: To determine the percentage of lead, carbon, and hydrogen, and compare it to the theoretical values for C₈H₁₀O₄Pb.
Experimental Protocols
Key Experiment: Synthesis of this compound from Lead(II) Oxide
This protocol describes a representative method for synthesizing this compound.
Materials:
-
Lead(II) oxide (PbO)
-
Methacrylic acid (MAA)
-
Toluene (anhydrous)
-
Hydroquinone (as a polymerization inhibitor, optional)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add lead(II) oxide (1 mole equivalent). Add anhydrous toluene to create a slurry.
-
Addition of Reactant: In a separate container, dissolve methacrylic acid (2.05 mole equivalents) in anhydrous toluene. A slight excess of methacrylic acid is used to ensure complete conversion of the lead oxide and to maintain an acidic environment. If desired, a very small amount of hydroquinone can be added to the methacrylic acid solution to inhibit polymerization.
-
Reaction: Slowly add the methacrylic acid solution to the stirring lead(II) oxide slurry at room temperature.
-
Heating and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring Reaction Progress: Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete. This typically takes several hours.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid several times with cold, anhydrous diethyl ether to remove unreacted methacrylic acid and any other organic impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition or polymerization.
Data Presentation
The following table summarizes hypothetical quantitative data for the optimization of this compound synthesis, illustrating the impact of key reaction parameters on yield.
| Experiment ID | Molar Ratio (MAA:PbO) | Reaction Time (h) | Reaction Temperature (°C) | Solvent | Yield (%) | Observations |
| 1 | 2.0:1.0 | 4 | 110 (reflux) | Toluene | 75 | Some unreacted PbO observed. |
| 2 | 2.05:1.0 | 4 | 110 (reflux) | Toluene | 85 | Most PbO consumed. |
| 3 | 2.05:1.0 | 8 | 110 (reflux) | Toluene | 92 | Complete consumption of PbO. |
| 4 | 2.05:1.0 | 8 | 90 | Toluene | 68 | Incomplete reaction. |
| 5 | 2.05:1.0 | 8 | 110 (reflux) | Xylene | 91 | Similar yield to toluene. |
| 6 | 2.05:1.0 (with 1% added H₂O) | 8 | 110 (reflux) | Toluene | 55 | Significant amount of white precipitate, likely Pb(OH)₂. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Poly(lead(II) Methacrylate) Synthesis
Disclaimer: The following troubleshooting guides and FAQs are based on general principles of polymer chemistry, particularly concerning metal-containing methacrylate polymers. Due to the limited specific literature on the synthesis of poly(lead(II) methacrylate), the provided information should be considered as a starting point for experimental design and optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(this compound), focusing on the control of its molecular weight.
Issue 1: The molecular weight of the synthesized poly(this compound) is significantly lower than expected.
-
Possible Cause 1: High Initiator Concentration. A higher concentration of the initiator leads to the formation of a larger number of polymer chains, each growing to a shorter length, thus resulting in a lower average molecular weight.
-
Solution: Systematically decrease the initiator concentration in subsequent experiments. Maintain a constant monomer-to-initiator ratio to target a specific degree of polymerization.
-
-
Possible Cause 2: Presence of Chain Transfer Agents. Impurities in the monomer or solvent, or even the solvent itself, can act as chain transfer agents, prematurely terminating growing polymer chains and initiating new, shorter chains.
-
Solution: Ensure the purity of the this compound monomer and the solvent. If purification is not feasible, consider using a different solvent known to have a low chain transfer constant.
-
-
Possible Cause 3: High Polymerization Temperature. Higher temperatures can increase the rate of termination reactions relative to propagation, leading to shorter polymer chains.
-
Solution: Lower the reaction temperature. Note that this may also decrease the overall reaction rate, requiring longer polymerization times.
-
Issue 2: The molecular weight of the synthesized poly(this compound) is significantly higher than expected.
-
Possible Cause 1: Low Initiator Concentration or Inefficient Initiation. An initiator concentration that is too low, or an initiator that is not efficiently decomposing to form radicals, will result in fewer growing chains that consume the available monomer, leading to higher molecular weight.
-
Solution: Accurately measure and increase the initiator concentration. Ensure the chosen initiator is appropriate for the reaction temperature and solvent.
-
-
Possible Cause 2: Monomer or Solvent Impurities that Inhibit Initiation. Certain impurities can react with and consume the initiator radicals before they can initiate polymerization, effectively lowering the initiator concentration.
-
Solution: Purify the monomer and solvent prior to use. Techniques such as distillation or passing through a column of activated alumina can be effective.
-
Issue 3: The polymerization of this compound fails to initiate or proceeds very slowly.
-
Possible Cause 1: Presence of Inhibitors. Commercial monomers are often supplied with inhibitors to prevent spontaneous polymerization during storage. Dissolved oxygen in the reaction mixture is also a potent inhibitor of radical polymerization.[1][2]
-
Solution: Remove the inhibitor from the monomer, for example, by washing with an alkaline solution followed by distillation. De-gas the reaction mixture thoroughly before initiating polymerization by techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[1]
-
-
Possible Cause 2: Incorrect Polymerization Temperature. The chosen initiator has an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of radical formation will be negligible.
-
Solution: Ensure the polymerization temperature is appropriate for the half-life of the chosen initiator.
-
Issue 4: The molecular weight distribution (polydispersity index, PDI) of the poly(this compound) is too broad.
-
Possible Cause 1: Use of Conventional Free Radical Polymerization. Conventional free radical polymerization methods inherently produce polymers with broad molecular weight distributions (typically PDI > 1.5) due to the continuous initiation and termination reactions.[3]
-
Solution: Employ a controlled or living radical polymerization (LRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.5).[3]
-
-
Possible Cause 2: Non-uniform Reaction Conditions. Temperature or concentration gradients within the reactor can lead to different polymerization rates and chain lengths, resulting in a broader PDI.
-
Solution: Ensure efficient stirring and temperature control throughout the polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the molecular weight of poly(this compound) during polymerization?
The molecular weight of poly(this compound) is primarily controlled by the ratio of the monomer concentration to the initiator concentration. Other critical factors include the polymerization temperature, the presence of chain transfer agents, and the choice of polymerization technique (conventional free radical vs. controlled radical polymerization).
Q2: How can I predictably control the molecular weight of poly(this compound)?
The most effective way to achieve predictable control over the molecular weight is to use a controlled radical polymerization (CRP) technique like ATRP.[4] In CRP, the molecular weight is determined by the initial ratio of monomer to initiator and the monomer conversion, allowing for the synthesis of polymers with targeted molecular weights.[3]
Q3: What is a suitable initiator for the polymerization of this compound?
For conventional free radical polymerization, common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. The choice depends on the desired reaction temperature. For controlled radical polymerization techniques like ATRP, a system consisting of a metal catalyst (e.g., a copper halide) and a ligand, in conjunction with an alkyl halide initiator, is typically employed.[4]
Q4: How does the presence of the lead(II) ion in the monomer affect the polymerization?
The lead(II) ion can potentially coordinate with the propagating radical or the initiator, which may alter the reactivity of the species and the kinetics of the polymerization. The specific effects would need to be determined experimentally. It is also possible that the lead salt of methacrylic acid may have limited solubility in common organic solvents, which would necessitate careful solvent selection.
Data Presentation
The following tables present hypothetical data to illustrate the expected trends when attempting to control the molecular weight of poly(this compound).
Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) in Conventional Free Radical Polymerization.
| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Mn ( g/mol ) | PDI |
| 1 | 1.0 | 0.01 | 70 | 50,000 | 2.1 |
| 2 | 1.0 | 0.02 | 70 | 25,000 | 2.0 |
| 3 | 1.0 | 0.05 | 70 | 10,000 | 1.9 |
Table 2: Effect of Monomer to Initiator Ratio on the Molecular Weight of Poly(this compound) using ATRP.
| Experiment | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| A | 100:1:1:2 | 95 | 35,850 | 34,500 | 1.15 |
| B | 200:1:1:2 | 92 | 69,430 | 67,800 | 1.18 |
| C | 400:1:1:2 | 90 | 135,850 | 132,100 | 1.25 |
Theoretical Mn = ([Monomer]/[Initiator]) * Conversion * (Monomer Molecular Weight) + Initiator Molecular Weight. The molecular weight of this compound is 377.36 g/mol .[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Conventional Free Radical Polymerization
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous, inhibitor-free solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Purify the this compound monomer if necessary.
-
In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN in the solvent.
-
De-gas the solution by three freeze-pump-thaw cycles or by bubbling with inert gas for 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.
-
Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Troubleshooting guide for unexpected molecular weight.
References
proper storage and handling of lead(II) methacrylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of lead(II) methacrylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (C₈H₁₀O₄Pb) is a metal-organic compound.[1] It is typically a white or off-white solid powder.[1][2] Due to the presence of lead, it possesses properties that make it useful in specialized research and industrial applications, including:
-
X-ray Shielding: It is incorporated into acrylic polymers to create transparent radiation-shielding materials.[3]
-
Radio-opaque Resins: It can be used to prepare radio-opaque resins for techniques like microvascular corrosion casting, allowing for radiographic imaging of vascular systems.[4]
-
Polymer Synthesis: It serves as a monomer or additive in the synthesis of polymers designed for specific purposes, such as the selective adsorption of heavy metal ions from aqueous solutions.[5][6]
-
Perovskite Synthesis: It is used as a lead source in the synthesis of certain perovskite materials for applications like gas sensors.[7]
Q2: What are the primary hazards associated with this compound?
This compound is a hazardous substance and must be handled with extreme care. The primary hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][8]
-
Organ Toxicity: Causes damage to organs (such as the nervous system, kidneys, and blood-forming systems) through prolonged or repeated exposure.[2][3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][8]
Due to these hazards, it is restricted to professional users, and all appropriate safety precautions must be taken.[2]
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the stability of the compound and ensure safety.
-
Container: Keep the container tightly closed.[2]
-
Environment: Store in a dry, cool, and well-ventilated place.[2][9]
-
Light and Heat: Avoid direct sunlight and high temperatures, as heat can accelerate the depletion of inhibitors and may lead to uncontrolled polymerization.[3][10]
-
Atmosphere: Do not store under an inert or oxygen-free atmosphere. The chemical inhibitors mixed with methacrylates to prevent polymerization require the presence of dissolved oxygen to be effective.[9]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Comprehensive PPE is mandatory to prevent exposure.
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.[3]
-
Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[3]
-
Respiratory Protection: If dust formation is possible or if working outside a fume hood, use a dust-proof mask or a certified respirator.[3] All handling of the solid powder should be done in a chemical fume hood to avoid inhalation.[2]
Q5: How should I dispose of this compound waste?
Waste containing this compound is considered hazardous waste.
-
Environmental Contamination: Do not dispose of it in regular trash or down the drain, as it is highly toxic to aquatic life.[2][3]
-
Regulations: Disposal must follow all local, state, and federal regulations for hazardous waste.
-
Procedure: Collect waste in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) office for proper disposal procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: The this compound powder appears discolored or clumpy.
-
Possible Cause: Moisture absorption or contamination. While this compound itself is a salt, related methacrylate compounds can be sensitive to moisture, which can affect purity and performance.[7] Clumping indicates potential hydration.
-
Solution:
-
Always store the compound in a desiccator or a tightly sealed container in a dry environment.
-
If moisture is suspected, the powder can be gently dried in a vacuum oven at a low temperature. Do not heat excessively, as this can promote unwanted polymerization.
-
If other contamination is suspected, the purity should be verified by analytical methods before use.
-
Issue 2: Uncontrolled or premature polymerization occurs when using this compound as a monomer.
-
Possible Cause 1: Inhibitor Depletion. Methacrylate monomers are shipped with inhibitors to prevent polymerization during storage. These inhibitors can be consumed over time, especially if stored improperly (e.g., at high temperatures).[10]
-
Solution 1:
-
Check the expiration date of the compound.
-
Ensure the material has been stored according to the manufacturer's recommendations (cool, dark, with oxygen present).
-
Adding more inhibitor is not recommended as a fix for depleted stock, as peroxide concentration may already be high.[10] It is safer to use fresh material.
-
-
Possible Cause 2: Contamination. Contamination with peroxides, acids, bases, or other radical initiators can trigger polymerization.
-
Solution 2:
-
Use clean, dry glassware and equipment.
-
Ensure all solvents and other reagents are pure and free from contaminants that could initiate polymerization.
-
-
Possible Cause 3: Excessive Heat. Heating the monomer can overcome the inhibitor and initiate thermal polymerization.
-
Solution 3:
-
Avoid exposing the monomer to high temperatures during preparation and handling.
-
If the experimental protocol requires heating, add the this compound monomer just before the intended reaction time.
-
Issue 3: Poor solubility of this compound in a chosen solvent.
-
Possible Cause: this compound is an ionic salt and its solubility can be limited in non-polar organic solvents.
-
Solution:
-
Consult literature for appropriate solvents for your specific application.
-
Consider using coordinating solvents that can help solvate the lead ion.
-
For polymerization reactions, a solvent system in which both the monomer and the resulting polymer are soluble is often required. If this is not possible, suspension or emulsion polymerization techniques may be necessary.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1068-61-7 | [2] |
| Molecular Formula | C₈H₁₀O₄Pb | [1] |
| Molecular Weight | 377.36 g/mol | [1] |
| Appearance | White / Off-white solid powder | [1][2] |
| Melting Point | 62 °C | [1] |
Table 2: Hazard Identification and Safety Information
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][8] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2][8] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [2][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [2][8] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life | [2][8] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | [2][8] |
Experimental Protocols
Disclaimer: These protocols are illustrative examples and must be adapted and optimized for specific experimental conditions. All work must be performed in a chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Lead(II)-Imprinted Polymer (IIP) for Selective Ion Adsorption
This protocol is based on the methodology for creating ion-imprinted polymers for the selective removal of lead ions.[11]
-
Materials:
-
This compound (template source) or Lead(II) nitrate as template ion
-
2-Vinylpyridine (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA, cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN, initiator)
-
Acetonitrile (porogenic solvent)
-
Hydrochloric acid (HCl, for template removal)
-
-
Procedure:
-
Template Complex Formation: In a flask, dissolve this compound and 2-vinylpyridine in acetonitrile. Stir for 1-2 hours to allow the formation of a complex between the lead ion and the functional monomer.
-
Polymerization Mixture: Add EGDMA (cross-linker) and AIBN (initiator) to the solution.
-
Degassing: Purge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the flask and place it in a water bath or heating mantle at 60-70°C for 24 hours. A solid polymer block should form.
-
Grinding and Sieving: Crush the resulting polymer block into a powder using a mortar and pestle. Sieve the particles to obtain a uniform size fraction.
-
Template Removal (Leaching): Wash the polymer particles repeatedly with a solution of HCl (e.g., 2 M) to remove the lead(II) ions. This creates cavities within the polymer matrix that are specific to the size and shape of the lead ion.
-
Final Washing: Wash the leached polymer particles with deionized water until the washings are neutral (pH 7) to remove excess acid.
-
Drying: Dry the final IIP particles in a vacuum oven at a low temperature (e.g., 40-50°C). The polymer is now ready for use in selective lead adsorption experiments.
-
Visualizations
Experimental Workflow: Synthesis of Pb(II)-Imprinted Polymer
Caption: Workflow for the synthesis of a lead(II)-imprinted polymer.
Troubleshooting Logic: Uncontrolled Polymerization
Caption: Troubleshooting flowchart for uncontrolled methacrylate polymerization.
Signaling Pathway: Mechanisms of Lead (Pb²⁺) Toxicity
Caption: Key signaling pathways disrupted by lead (Pb²⁺) toxicity.[8][12][13][14][15]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular mechanism of lead neurotoxicity. [medigraphic.com]
- 4. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of lead neurotoxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining Potential Roles of Pb2+ in Neurotoxicity from a Calciomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead and Calcium – Lead Poisoning [sites.tufts.edu]
- 9. researchgate.net [researchgate.net]
- 10. Free Radicals and Oxidative Stress – Lead Poisoning [sites.tufts.edu]
- 11. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways – Lead Poisoning [sites.tufts.edu]
- 13. Lead Exposure and Oxidative Stress: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lead-calcium interactions in cellular lead toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Minimizing Lead Contamination in Lead(II) Methacrylate Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize lead contamination when working with lead(II) methacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is primarily utilized in the synthesis of specialty polymers where high refractive index or radio-opacity is desired. In the context of biomedical research and drug development, these polymers can be used as radio-opaque agents for medical imaging applications, allowing for the visualization of medical devices or drug delivery systems within the body.[1][2][3]
Q2: What are the main sources of lead contamination when working with this compound?
A2: Lead contamination can arise from several sources during the experimental process:
-
Residual Monomer: Incomplete polymerization can leave unreacted this compound monomer in the polymer matrix, which can leach out.[4][5][6]
-
Degradation of the Polymer: Exposure of the lead-containing polymer to certain environmental conditions, such as acidic pH or prolonged heat, can cause the polymer to degrade and release lead ions.[7][8][9]
-
Improper Handling: Cross-contamination from work surfaces, glassware, or personal protective equipment (PPE) that has been in contact with lead compounds.[10]
-
Airborne Particles: Generation of dust or aerosols during the handling of powdered this compound.
Q3: What are the health risks associated with lead exposure in a laboratory setting?
A3: Lead is a toxic metal, and exposure can have serious health consequences. In a laboratory setting, exposure can occur through inhalation of dust or fumes, ingestion, or skin contact. Even low levels of lead exposure can lead to neurological damage, reproductive issues, and kidney damage.[11][12] It is crucial to adhere to strict safety protocols to minimize any risk of exposure.
Q4: What are the regulatory guidelines for lead content in pharmaceutical products and medical devices?
A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent limits on the amount of lead and other heavy metals in pharmaceutical products and medical devices.[13][14][15][16] For medical devices, a biocompatibility risk assessment is required, which includes an evaluation of leachable substances.[17][14][18][19] It is essential to be aware of and comply with the specific regulations relevant to your application and region.
Troubleshooting Guide
Problem 1: My final polymer product shows higher than expected lead levels in leaching studies.
| Possible Cause | Troubleshooting Step |
| Incomplete Polymerization | 1. Optimize Polymerization Conditions: Increase polymerization time or temperature to ensure complete reaction of the this compound monomer. Consider using a post-polymerization curing step. 2. Purify the Polymer: After synthesis, purify the polymer by precipitation in a non-solvent to remove unreacted monomer and other impurities. Repeat the precipitation process if necessary. |
| Polymer Degradation | 1. Control Environmental Conditions: Ensure the polymer is not exposed to harsh conditions such as extreme pH or high temperatures during use or storage, as these can accelerate degradation and lead leaching.[7][8] 2. Incorporate Stabilizers: Consider adding stabilizers to the polymer formulation to enhance its resistance to degradation. |
| Contamination during Synthesis | 1. Dedicated Glassware and Equipment: Use glassware and equipment exclusively for work with lead compounds to prevent cross-contamination. 2. Thorough Cleaning Procedures: Implement a rigorous cleaning protocol for all equipment used in the synthesis process. |
Problem 2: I am detecting lead in my control samples or unrelated experiments.
| Possible Cause | Troubleshooting Step |
| Cross-Contamination of Work Area | 1. Designated Work Area: Establish a designated area in the laboratory specifically for handling lead compounds. Clearly label this area. 2. Surface Decontamination: Regularly clean and decontaminate work surfaces in the designated area using appropriate cleaning agents. |
| Contaminated Personal Protective Equipment (PPE) | 1. Proper PPE Usage: Always wear dedicated PPE (lab coat, gloves, safety glasses) when working with lead compounds. 2. Avoid Spreading Contamination: Do not wear PPE from the designated lead work area into other parts of the laboratory. Remove and dispose of gloves immediately after handling lead compounds. |
| Airborne Contamination | 1. Use of a Fume Hood: Handle powdered this compound and conduct all polymerization reactions in a certified chemical fume hood to prevent the spread of airborne particles. |
Data on Lead Leaching
The following table summarizes data from a study on the leaching of lead from commercial lead chromate pigmented microplastics under various conditions. While not specific to this compound polymers, this data illustrates the impact of environmental factors on lead release and can serve as a valuable reference.
Table 1: Lead (Pb) Leaching from Pigmented Microplastics
| Condition | Pb Leached (µg/L) |
| pH | |
| Acidic (pH 3) | >10 |
| Neutral (pH 7) | <5 |
| Alkaline (pH 11) | <5 |
| Aging (Accelerated) | |
| Unaged | ~5 |
| Aged | >10 |
Data adapted from a study on commercial lead chromate pigmented microplastics and may not be directly representative of all lead-containing polymers.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Radio-Opaque Methacrylate Copolymer
This protocol describes the free-radical polymerization of methyl methacrylate (MMA) with this compound to synthesize a radio-opaque copolymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Methanol as non-solvent for precipitation
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of MMA and this compound in anhydrous toluene.
-
Add AIBN (initiator) to the monomer solution. The amount of AIBN will determine the final molecular weight of the polymer.
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 60-70°C under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (e.g., 6-24 hours).
-
Monitor the polymerization progress by taking small aliquots and analyzing the monomer conversion using techniques like NMR or FTIR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Quantification of Lead Leaching using ICP-MS
This protocol outlines a general procedure for determining the amount of lead leached from a polymer sample into a simulated physiological fluid using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Lead-containing polymer sample of known surface area
-
Simulated body fluid (SBF) or phosphate-buffered saline (PBS) at pH 7.4
-
Nitric acid (trace metal grade) for sample digestion
-
Deionized water (18.2 MΩ·cm)
-
Lead standard solutions for calibration
Procedure:
-
Leaching Experiment:
-
Place a known weight and surface area of the polymer sample into a clean, inert container (e.g., polypropylene tube).
-
Add a specific volume of the simulated physiological fluid (e.g., SBF or PBS).
-
Incubate the sample at 37°C for a predetermined time period (e.g., 24 hours, 72 hours, 1 week).
-
At each time point, carefully remove an aliquot of the leachate for analysis.
-
-
Sample Preparation for ICP-MS:
-
Acidify the collected leachate aliquot with trace metal grade nitric acid to a final concentration of 2% (v/v) to stabilize the lead ions in solution.
-
-
ICP-MS Analysis:
-
Prepare a series of lead standard solutions of known concentrations to create a calibration curve.
-
Analyze the prepared leachate samples and calibration standards using ICP-MS.
-
Quantify the concentration of lead in the leachate samples by comparing their signal intensity to the calibration curve.
-
-
Data Reporting:
-
Express the amount of leached lead as mass per unit surface area of the polymer (e.g., µg/cm²) or as a concentration in the leachate (e.g., ppb or µg/L).
-
Visualizations
Caption: Workflow for synthesis and lead leaching analysis.
Caption: Troubleshooting logic for lead contamination.
References
- 1. research.tue.nl [research.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. polyzen.com [polyzen.com]
- 4. Toxicity of methyl methacrylate in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leaching residual methyl methacrylate concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of leachable substances from polymer-based orthodontic base-plate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of accelerated aging on characteristics, leaching, and toxicity of commercial lead chromate pigmented microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journal.madonnauniversity.edu.ng [journal.madonnauniversity.edu.ng]
- 11. Heavy Metal Contamination: Sources, Health Impacts, and Sustainable Mitigation Strategies with Insights from Nigerian Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. contractpharma.com [contractpharma.com]
- 14. modusadvanced.com [modusadvanced.com]
- 15. compliancegate.com [compliancegate.com]
- 16. FDA updates medical device biocompatibility guidance with exclusion list | RAPS [raps.org]
- 17. Safety of Metals and Other Materials Used in Medical Devices | FDA [fda.gov]
- 18. saliterman.umn.edu [saliterman.umn.edu]
- 19. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lead(II) Methacrylate and Lead(II) Acrylate for Researchers
An In-depth Analysis of Physicochemical Properties, Synthesis, and Safety Profiles
For researchers and professionals in drug development and materials science, the selection of appropriate metal-organic compounds is a critical decision. This guide provides a detailed comparative analysis of lead(II) methacrylate and lead(II) acrylate, focusing on their key properties, synthesis protocols, and safety considerations to inform your research and development activities.
Physicochemical Properties: A Side-by-Side Comparison
This compound and lead(II) acrylate, both salts of lead in its +2 oxidation state with methacrylic acid and acrylic acid respectively, exhibit distinct physicochemical properties stemming from the presence of a methyl group in the methacrylate ligand. These differences can significantly influence their behavior in various applications.
| Property | This compound | Lead(II) Acrylate |
| Molecular Formula | C₈H₁₀O₄Pb[1] | C₆H₈O₄Pb[2] |
| Molecular Weight | 377.36 g/mol [1] | 349.31 g/mol [2] |
| Appearance | Off-white powder[1] | White powder[2] |
| Melting Point | 62 °C[1] | 145 °C[2] |
| Solubility in Water | No quantitative data available. One source indicates "N/A" while another suggests it may be soluble. Further experimental verification is required.[1] | Soluble[2] (No quantitative data available) |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of Lead(II) Carboxylates
This protocol describes a generalized procedure that can be adapted for the synthesis of both this compound and lead(II) acrylate.
Materials:
-
Lead(II) oxide (PbO) or Lead(II) hydroxide (Pb(OH)₂)
-
Methacrylic acid or Acrylic acid
-
A suitable solvent (e.g., toluene, ethanol, or water, depending on the desired reaction conditions and product solubility)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction flask, suspend lead(II) oxide or lead(II) hydroxide in the chosen solvent.
-
Addition of Carboxylic Acid: Stoichiometrically, add the corresponding carboxylic acid (methacrylic acid or acrylic acid) to the suspension while stirring. An excess of the acid may be used to ensure complete reaction of the lead precursor.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by observing the dissolution of the lead precursor.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove any residual solvent.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of lead(II) (meth)acrylate.
Comparative Structural Analysis
The key structural difference between this compound and lead(II) acrylate lies in the presence of a methyl group on the alpha-carbon of the carboxylate ligand in the methacrylate. This seemingly small difference has significant implications for the properties of the resulting compounds.
Caption: Structural comparison of lead(II) acrylate and this compound.
The additional methyl group in this compound introduces steric hindrance and alters the electron density of the carboxylate group, which can affect:
-
Crystal Packing: The methyl group can disrupt the crystal lattice, potentially leading to a lower melting point as observed.
-
Solubility: The increased nonpolar character due to the methyl group might decrease its solubility in polar solvents like water.
-
Reactivity: The steric bulk of the methyl group could influence the coordination of the lead center and the reactivity of the vinyl group in polymerization reactions.
Safety and Toxicology
Both this compound and lead(II) acrylate are lead compounds and should be handled with extreme caution due to the inherent toxicity of lead.[3]
Hazard Statements for Lead(II) Acrylate:
Hazard Statements for this compound:
-
H302: Harmful if swallowed[1]
-
H332: Harmful if inhaled[1]
-
H360: May damage fertility or the unborn child[1]
-
H373: May cause damage to organs through prolonged or repeated exposure[1]
-
H400: Very toxic to aquatic life[1]
-
H410: Very toxic to aquatic life with long lasting effects[1]
Conclusion
This compound and lead(II) acrylate present a trade-off in properties that researchers must consider. Lead(II) acrylate's higher melting point suggests greater thermal stability in the solid state, while its reported solubility in water may be advantageous for certain aqueous-based applications. Conversely, the lower melting point of this compound might be beneficial for processes requiring a lower processing temperature. The presence of the methyl group in the methacrylate ligand is the primary driver of these differences and should be a key consideration in material selection. Due to the significant data gaps in quantitative solubility, thermal decomposition, and specific toxicity, further experimental characterization of these compounds is highly recommended to enable a more complete and informed comparison.
References
A Comparative Analysis of Lead(II) Methacrylate and Other Metal Acrylates for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of lead(II) methacrylate with other common metal acrylates, specifically zinc(II) acrylate and copper(II) acrylate. The information presented herein is curated from experimental data found in peer-reviewed literature to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound, zinc(II) methacrylate, and copper(II) methacrylate is presented in Table 1. These properties are crucial for understanding the behavior of these monomers in various experimental conditions.
| Property | This compound | Zinc(II) Methacrylate | Copper(II) Methacrylate |
| CAS Number | 1068-61-7[1][2] | 13189-00-9[3] | 19662-59-0 |
| Molecular Formula | C₈H₁₀O₄Pb[1][2] | C₈H₁₀O₄Zn[4] | C₈H₁₀O₄Cu |
| Molecular Weight | 377.36 g/mol [1][2] | 235.54 g/mol | 229.71 g/mol |
| Appearance | Off-white powder | White crystalline solid[5] | Blue solid |
| Melting Point | 62 °C | 229-232 °C[3][4] | Decomposes |
| Solubility | Data not available | Soluble in water and alcohols[5] | Soluble in organic solvents[6] |
Performance Comparison
Thermal Stability
Table 2: Thermal Properties of Metal Acrylates
| Parameter | This compound | Zinc(II) Methacrylate | Copper(II) Methacrylate |
| Decomposition Onset (TGA) | Data not available | Data not available | Data not available |
| Melting Point (DSC) | 62 °C | 229-232 °C[3][4] | Decomposes |
Further experimental investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled atmospheric conditions is recommended to generate a direct comparative dataset for the thermal decomposition profiles of these monomers.
Polymerization Behavior
The polymerization kinetics of metal acrylates are influenced by the nature of the metal ion, which can affect the reactivity of the methacrylate group. The rate of polymerization is a key factor in controlling the molecular weight and properties of the resulting polymer.
While specific kinetic data for the polymerization of this compound is scarce, general trends in methacrylate polymerization suggest that the reaction proceeds via free radical polymerization. The polymerization rates of acrylates are generally higher than those of methacrylates[7]. The metal ion can also participate in the polymerization process, potentially leading to coordination polymerization, which can influence the stereoregularity of the polymer chain.
Table 3: Comparative Polymerization Characteristics
| Feature | This compound | Zinc(II) Acrylate/Methacrylate | Copper(II) Acrylate/Methacrylate |
| Polymerization Mechanism | Primarily free-radical | Free-radical, can act as a crosslinking agent[8] | Can participate in photoinduced living radical polymerization[9] |
| Polymerization Rate | Data not available | Generally slower than acrylates | Can be accelerated in the presence of tertiary amines[9] |
| Resulting Polymer Properties | Data not available | Enhances thermal stability and adhesion of polymers[5] | Can be used to synthesize polymers with controlled architecture[9] |
A comparative study of the polymerization kinetics of these metal methacrylates using techniques such as dilatometry or in-situ NMR/FTIR spectroscopy would provide valuable quantitative data on their relative reactivities.
Biological Performance: Cytotoxicity
For applications in drug development and biomedical research, the cytotoxicity of the monomers is a primary concern. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of compounds on cell viability. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the cytotoxicity of a substance.
Several studies have investigated the cytotoxicity of various metal salts on different cell lines. While direct comparative studies on the methacrylate salts are limited, the cytotoxicity of the metal ions themselves provides a strong indication of their potential biological impact.
Table 4: Comparative In Vitro Cytotoxicity of Metal Ions
| Metal Ion | Cell Line | Assay | IC50 (µM) | Reference |
| Lead (Pb²⁺) | Murine Fibroblasts (L929) | Colony Formation | < 100 | [4] |
| Zinc (Zn²⁺) | Murine Fibroblasts (L929) | Colony Formation | < 100 | [4] |
| Copper (Cu²⁺) | Murine Fibroblasts (L929) | Colony Formation | < 100 | [4] |
| Lead (Pb²⁺) | Saccharomyces cerevisiae | LDH release | Cytotoxic at 10⁻⁵ M | [10] |
| Zinc (Zn²⁺) | Saccharomyces cerevisiae | LDH release | Non-cytotoxic at 10⁻⁵ M | [10] |
| Copper (Cu²⁺) | Saccharomyces cerevisiae | LDH release | Cytotoxic at 10⁻⁵ M | [10] |
| Copper (Cu²⁺) | Human Liver Cells (HC-04) | DNA abundance | More toxic than inorganic copper salts when complexed with an organic moiety | [11][12] |
| Zinc (Zn²⁺) | Human Liver Cells (HC-04) | DNA abundance | Less toxic than the corresponding copper organometallic compound | [11][12] |
Note: The cytotoxicity of metal ions can vary significantly depending on the cell type, the specific salt used, and the experimental conditions. The data presented here should be considered as indicative.
Experimental Protocols
General Synthesis of Metal Methacrylates
A general method for the synthesis of metal methacrylates involves the reaction of a metal oxide, hydroxide, or salt with methacrylic acid.
Materials:
-
Metal(II) oxide, hydroxide, or chloride (e.g., PbO, Zn(OH)₂, CuCl₂)
-
Methacrylic acid
-
Solvent (e.g., water, ethanol, or a hydrocarbon solvent like toluene)
-
Base (e.g., sodium hydroxide, if starting from a metal chloride)
Procedure (Example using Metal Oxide):
-
In a round-bottom flask, suspend the metal(II) oxide in the chosen solvent.
-
Slowly add a stoichiometric amount of methacrylic acid to the suspension while stirring.
-
The reaction mixture may be heated to facilitate the reaction. The reaction temperature and time will depend on the reactivity of the metal oxide.
-
If water is produced during the reaction and a hydrocarbon solvent is used, it can be removed by azeotropic distillation using a Dean-Stark apparatus.
-
After the reaction is complete, the solid product can be isolated by filtration.
-
The product is then washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.
Note: This is a general procedure and may need to be optimized for each specific metal methacrylate. For instance, the synthesis of zinc dimethacrylate can be achieved by reacting zinc oxide with methacrylic acid in a liquid aliphatic hydrocarbon dispersing medium[9]. Copper(II) methacrylate can be synthesized from basic copper(II) carbonate and methacrylic acid in a methanolic solution[1].
Characterization of Metal Methacrylates
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the metal methacrylate, the disappearance of the broad -OH stretch from the carboxylic acid and the appearance of the characteristic symmetric and asymmetric COO⁻ stretching vibrations of the carboxylate salt are monitored.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition profile of the metal methacrylate. DSC is used to determine the melting point and other thermal transitions. These analyses should be performed under a controlled atmosphere (e.g., nitrogen or air).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line (e.g., human fibroblasts, osteoblasts)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the metal acrylate compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Visualizations
General Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of metal acrylates.
Signaling Pathway for Cytotoxicity (Conceptual)
Caption: Conceptual signaling pathway for metal acrylate-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Zinc methacrylate | 13189-00-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]
- 10. gammadata.se [gammadata.se]
- 11. Effects of Copper or Zinc Organometallics on Cytotoxicity, DNA Damage and Epigenetic Changes in the HC-04 Human Liver Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Precursor Puzzle: A Comparative Guide to Lead Sources in Perovskite Synthesis
A deep dive into the performance and protocols of common lead precursors for perovskite fabrication, providing researchers with the data-driven insights needed to optimize their materials and devices.
The remarkable rise of metal halide perovskites in the fields of photovoltaics and optoelectronics has spurred intensive research into every facet of their fabrication. A critical, yet often nuanced, choice in synthesizing high-quality perovskite films is the selection of the lead precursor. While lead(II) iodide (PbI2) has historically been the most common choice, a growing body of evidence suggests that alternative lead sources can offer significant advantages in terms of film morphology, device performance, and stability. This guide provides a comparative analysis of three widely used lead precursors: lead(II) iodide (PbI2), lead(II) chloride (PbCl2), and lead(II) acetate (Pb(OAc)2), empowering researchers to make informed decisions for their specific applications.
Performance Metrics: A Head-to-Head Comparison
The choice of lead precursor directly influences the optoelectronic properties of the resulting perovskite films and the performance of fabricated devices. The following table summarizes key performance indicators for perovskite solar cells synthesized with different lead precursors.
| Lead Precursor | Power Conversion Efficiency (PCE) | Observations |
| Lead(II) Iodide (PbI2) | PCEs often exceed 20% with optimized processes.[1] | The most common precursor, known for high efficiency but can sometimes lead to residual PbI2, which may affect long-term stability.[1] The purity of PbI2 is crucial for achieving high reproducibility and efficiency. |
| Lead(II) Chloride (PbCl2) | Often results in perovskite films with larger grain sizes and longer carrier lifetimes.[2][3][4] PCEs are comparable to those achieved with PbI2.[5] | The incorporation of chloride ions is believed to "heal" defects within the perovskite crystal structure, leading to improved performance.[4] The final film often contains minimal chlorine. |
| Lead(II) Acetate (Pb(OAc)2) | Demonstrates comparable photovoltaic conversion efficiencies to PbCl2-based devices.[2][3][5] High-performance devices with PCEs exceeding 18% have been reported.[6] | Offers good solubility in common solvents, which is advantageous for solution-based processing.[7] The acetate anion is volatile and easily removed during annealing.[8] Can be a promising candidate for large-scale production.[7][8] |
Experimental Protocols: A Step-by-Step Guide
The synthesis of perovskite films is highly sensitive to the experimental conditions. Below are detailed methodologies for the preparation of methylammonium lead iodide (CH3NH3PbI3) perovskite films using the three compared lead precursors.
One-Step Solution Processing Workflow
Caption: General workflow for one-step solution processing of perovskite films.
Detailed Methodologies
1. Perovskite Synthesis using Lead(II) Iodide (PbI2)
-
Precursor Solution: A common molar ratio is a 1:1 mixture of PbI2 and methylammonium iodide (MAI) in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). For example, dissolve 461 mg of PbI2 and 159 mg of MAI in 1 mL of the chosen solvent.
-
Deposition: The precursor solution is typically spin-coated onto a substrate (e.g., FTO-coated glass with a TiO2 layer). An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Annealing: The coated substrate is then annealed at a temperature typically around 100°C for 10 to 60 minutes to remove residual solvent and complete the perovskite crystallization.
2. Perovskite Synthesis using Lead(II) Chloride (PbCl2)
-
Precursor Solution: A 3:1 molar ratio of MAI to PbCl2 is commonly used.[3] For instance, dissolve 477 mg of MAI and 278 mg of PbCl2 in 1 mL of DMF. The reaction stoichiometry aims to form CH3NH3PbI3, with the chloride acting as an additive.
-
Deposition: The deposition process is similar to the PbI2-based method, involving spin-coating and an anti-solvent quenching step.
-
Annealing: The annealing step is crucial for driving off the excess organic halide and facilitating the incorporation of iodide to form the final perovskite structure. Annealing conditions are typically in the range of 100-135°C.
3. Perovskite Synthesis using Lead(II) Acetate (Pb(OAc)2)
-
Precursor Solution: Lead(II) acetate is dissolved in a solvent like DMF, often with the addition of a coordinating agent like hypophosphorous acid to improve solubility and film quality. A stoichiometric amount of MAI is then added. For example, a solution can be prepared from Pb(OAc)2·3H2O and three equivalents of MAI.[7]
-
Deposition: The deposition follows the standard spin-coating procedure with an anti-solvent treatment.
-
Annealing: Annealing is performed to remove the acetate byproducts and crystallize the perovskite film. The volatile nature of the acetate group facilitates its removal at relatively low temperatures.[8]
The Underlying Science: How Precursors Influence Perovskite Properties
The chemical nature of the lead precursor's anion plays a significant role in the crystallization kinetics and the final properties of the perovskite film.
Caption: The influence of lead precursor choice on perovskite properties and device performance.
-
Lead(II) Iodide: As a direct source of both lead and iodide, the reaction to form the perovskite is straightforward. However, the relatively low solubility of PbI2 in some solvents can lead to incomplete conversion and the presence of residual PbI2 at grain boundaries, which can act as recombination centers and degrade device stability.[1]
-
Lead(II) Chloride: The use of PbCl2 introduces a halide that is not present in the final CH3NH3PbI3 structure in significant amounts. It is believed that the chloride ions act as a template or catalyst during crystallization, promoting the growth of larger, more oriented grains.[2][3] This can lead to a reduction in grain boundaries and associated defects, thereby improving charge transport and reducing recombination.
-
Lead(II) Acetate: The acetate anion is a larger, organic anion that is more easily displaced by the halide ions during the reaction. This can lead to more controlled and uniform nucleation and growth of the perovskite crystals.[8] The high solubility of lead acetate in polar solvents is also a significant advantage for achieving uniform precursor films, especially for scalable deposition techniques.[7]
Conclusion: Selecting the Optimal Precursor
There is no single "best" lead precursor for all perovskite applications. The optimal choice depends on the desired film properties, the specific device architecture, and the fabrication method employed.
-
For highest efficiency in laboratory-scale devices, highly purified PbI2 remains a robust and well-understood choice, provided that the processing conditions are carefully optimized to minimize residual precursors.
-
For achieving large grain sizes and potentially enhanced stability, PbCl2 offers a compelling alternative, with the added benefit of potentially passivating defects.
-
For scalable manufacturing and solution-based deposition methods, Pb(OAc)2 presents significant advantages due to its high solubility and the clean decomposition of its anion.
Future research will undoubtedly uncover more novel lead precursors and additives to further refine the properties of perovskite materials. However, a thorough understanding of the fundamental roles of these common lead sources provides a solid foundation for any researcher aiming to push the boundaries of perovskite technology.
References
- 1. [PDF] Understanding how excess lead iodide precursor improves halide perovskite solar cell performance | Semantic Scholar [semanticscholar.org]
- 2. Effect of different lead precursors on perovskite solar cell performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Enhanced perovskite electronic properties via a modified lead( ii ) chloride Lewis acid–base adduct and their effect in high-efficiency perovskite sol ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA11139D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lead(II) Acetate 301-04-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Performance Showdown: Lead(II) Methacrylate-Based Devices in Environmental Remediation and Radiation Shielding
For Immediate Release
This guide delivers a comprehensive performance comparison of devices incorporating lead(II) methacrylate and related methacrylate-based technologies. Tailored for researchers, scientists, and professionals in drug development, this document provides a meticulous examination of experimental data, detailed protocols, and visual workflows to support informed decisions in material selection and device engineering. We delve into two primary application domains: the detection and removal of lead(II) ions from aqueous solutions and the attenuation of ionizing radiation for safety applications.
Section 1: Lead(II) Ion Detection and Removal
The contamination of water sources with heavy metal ions like lead(II) (Pb²⁺) poses a significant threat to public health.[1] Consequently, the development of efficient and sensitive devices for the detection and removal of Pb²⁺ is a critical area of research.[1] Methacrylate-based polymers have emerged as promising materials for this purpose due to their versatile functionalization capabilities.
Performance Comparison of Lead(II) Adsorbents
The following table summarizes the performance of various methacrylate-based materials in adsorbing lead(II) ions from aqueous solutions.
| Material | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Time to Equilibrium (min) | Detection Limit (mol/L) |
| Poly(HEMA-MAGA) beads | 348 | Not Reported | ~60 | Not Applicable |
| HAMA Hydrogel-Modified Electrode | Not Reported | 94.08 | 30 | Not Applicable |
| Lead Ion-Imprinted Polymer (IIP) | Not Applicable | Not Applicable | Not Applicable | 1.3 x 10⁻¹¹ |
| Polydopamine-maleic acid functionalized microfiber | Not Applicable | Not Applicable | Not Applicable | 10⁻¹⁴ - 10⁻⁶ (range) |
Data sourced from references[2][3][4][5]
Analysis:
Poly(HEMA-MAGA) beads exhibit a remarkably high adsorption capacity for Pb²⁺ ions.[3] The incorporation of N-methacryloyl-(L)-glutamic acid (MAGA) into the polymer structure significantly enhances the lead adsorption capacity compared to plain PHEMA beads, which show negligible adsorption.[3] For rapid remediation, the hyaluronic acid methacrylate (HAMA) hydrogel-modified electrochemical device demonstrates high removal efficiency in a short timeframe.[2][6] This device combines molecular interactions from the HAMA hydrogel with electrochemical accumulation to effectively capture Pb²⁺ ions.[2][6] In the realm of ultra-trace detection, lead ion-imprinted polymers (IIPs) and functionalized optical microfibers offer exceptionally low detection limits, making them suitable for sensitive monitoring applications.[4][5]
Experimental Protocols
1. Synthesis of Poly(HEMA-MAGA) Copolymer Beads for Lead(II) Removal
-
Objective: To synthesize spherical copolymer beads for the efficient removal of Pb²⁺ ions from aqueous solutions.
-
Methodology:
-
N-methacryloyl-(L)-glutamic acid (MAGA) is synthesized as the metal-complexing comonomer.
-
Suspension polymerization of MAGA and 2-hydroxyethyl methacrylate (HEMA) is carried out in an aqueous dispersion medium to obtain spherical beads with an average diameter of 150-200 μm.[3][7]
-
The adsorption performance is evaluated by batch experiments, varying parameters such as pH and initial metal ion concentration.
-
The amount of adsorbed Pb²⁺ is determined by analyzing the remaining ion concentration in the solution using techniques like atomic absorption spectroscopy.
-
2. Fabrication of a Hyaluronic Acid Methacrylate (HAMA) Hydrogel-Modified Electrochemical Device for Lead(II) Adsorption
-
Objective: To develop a compact electrochemical device for the rapid adsorptive removal of Pb²⁺.
-
Methodology:
-
A three-electrode electrochemical device is functionalized with a biocompatible layer of HAMA hydrogel.[2][6]
-
The HAMA hydrogel is prepared and cross-linked on the electrode surface.
-
The device's performance is tested by immersing it in Pb²⁺ contaminated water.
-
Electrochemical accumulation is activated to enhance the adsorption rate.[2][6]
-
The removal efficiency is quantified by measuring the change in Pb²⁺ concentration in the solution using inductively coupled plasma mass spectrometry (ICP-MS).[2][6]
-
Lead(II) Adsorption and Detection Workflow
Caption: Workflow for Lead(II) Adsorption and Detection.
Section 2: Radiation Shielding
Lead has traditionally been the material of choice for radiation shielding due to its high atomic number and density.[8][9] However, its toxicity and weight have prompted research into lead-free alternatives and composite materials that offer comparable shielding with reduced hazards.[8][9] Poly(methyl methacrylate) (PMMA) has been investigated as a lightweight matrix for embedding high-Z materials to create effective radiation shielding composites.
Performance Comparison of Radiation Shielding Materials
The half-value layer (HVL) is a key metric for evaluating the effectiveness of a shielding material, representing the thickness required to reduce the intensity of radiation by half. A lower HVL indicates better shielding performance.
| Material | Gamma Ray Energy (keV) | Half-Value Layer (HVL) (cm) |
| Pure PMMA | Not Specified | 38 |
| PMMA with 44% Bismuth Trioxide | Not Specified | 5 |
| Epoxy-Lead(II) Oxide (50% filler) | 662 (Cs-137) | ~0.23 |
| Epoxy-Lead(II) Oxide (50% filler) | 1173/1332 (Co-60) | ~0.731 |
| Polyester with 20% Lead(II) Chloride | 122.1 | ~1.0 |
Data sourced from references[8][10][11][12]
Analysis:
Pure PMMA offers minimal radiation shielding, as indicated by its very high HVL.[8] However, incorporating high-Z materials like bismuth trioxide or lead(II) oxide dramatically improves its shielding capabilities.[8][10] An epoxy composite with 50% lead(II) oxide filler demonstrates a significantly lower HVL, making it a much more effective shielding material.[12] Similarly, a polyester composite containing 20% lead(II) chloride shows considerable improvement in radiation attenuation.[11] These composites provide a lightweight and potentially less toxic alternative to pure lead shielding.
Experimental Protocols
1. Fabrication and Characterization of PMMA/Bismuth Trioxide Composite for Gamma Radiation Shielding
-
Objective: To develop a lightweight, non-toxic radiation shielding material.
-
Methodology:
-
Bismuth trioxide (Bi₂O₃) ceramic particles are embedded in a poly(methyl methacrylate) (PMMA) matrix.[8]
-
The components are mixed and cast into the desired shape.
-
The shielding performance is evaluated by measuring the attenuation of gamma rays from sources like Co-60 and Cs-137.
-
The half-value layer (HVL) is calculated to quantify the material's shielding effectiveness.
-
2. Preparation and Assessment of Epoxy-Lead(II) Oxide Composite for Radiation Shielding
-
Objective: To investigate the radiation shielding properties of an epoxy-based composite containing lead(II) oxide.
-
Methodology:
-
Microsized lead(II) oxide (PbO) particles are dispersed into an epoxy resin using a melt-mixing method.[10]
-
The mixture is cast in a mold and allowed to cure at room temperature.[10]
-
The gamma-ray attenuation ability is studied using various gamma-ray sources (e.g., Ba-133, Cs-137, Co-60).[10]
-
Key shielding parameters, including the linear attenuation coefficient and HVL, are determined.[10]
-
Radiation Shielding Experimental Workflow
Caption: Workflow for Radiation Shielding Material Testing.
References
- 1. Hyaluronic Acid Methacrylate Hydrogel-Modified Electrochemical Device for Adsorptive Removal of Lead(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of poly(hydroxyethyl methacrylate-N-methacryloyl-(L)-glutamic acid) copolymer beads for removal of lead ions | AVESİS [avesis.hacettepe.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. wxtxjc.sxu.edu.cn [wxtxjc.sxu.edu.cn]
- 6. Hyaluronic Acid Methacrylate Hydrogel-Modified Electrochemical Device for Adsorptive Removal of Lead(II) [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.nsps.org.ng [journal.nsps.org.ng]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Lead Precursors for Perovskite Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of the lead precursor is a critical determinant in the synthesis of high-quality perovskite materials for solar cells and other optoelectronic applications. While lead(II) methacrylate has been explored, a range of alternative precursors are more commonly employed, each offering distinct advantages and disadvantages that influence device performance, stability, and scalability. This guide provides an objective comparison of the most prevalent alternatives—lead(II) iodide (PbI₂), lead(II) chloride (PbCl₂), and lead(II) acetate (Pb(OAc)₂) — supported by experimental data to inform precursor selection in perovskite research and development.
Performance Comparison of Lead Precursors
The choice of lead precursor significantly impacts the key photovoltaic parameters of perovskite solar cells. The following table summarizes the typical performance metrics achieved with different lead sources.
| Lead Precursor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Film Morphology | Stability |
| Lead(II) Iodide (PbI₂) | Up to 25% | ~1.1 V | >23 mA/cm² | >80% | Large, well-defined grains, but can suffer from incomplete conversion and pinholes.[1][2] | Moderate; susceptible to moisture-induced degradation to PbI₂. |
| Lead(II) Chloride (PbCl₂) | Up to 22% | ~1.15 V | ~22 mA/cm² | >75% | Uniform, pinhole-free films with large grains; Cl⁻ incorporation can enhance carrier diffusion lengths.[3][4] | Generally improved thermal and moisture stability compared to PbI₂-based perovskites.[4] |
| Lead(II) Acetate (Pb(OAc)₂) | Up to 21% | ~1.1 V | >22 mA/cm² | >78% | Smooth, uniform, and compact films with controlled grain growth.[5][6] | Can exhibit enhanced stability due to the formation of a stable intermediate phase and passivation effects.[7][8] |
| This compound | Data not readily available in comparative studies | - | - | - | - | - |
Note: Performance metrics can vary significantly based on the full perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful fabrication of high-performance perovskite devices. Below are representative protocols for the synthesis of perovskite films using the compared lead precursors.
Protocol 1: Two-Step Sequential Deposition using Lead(II) Iodide (PbI₂)
This method is widely used for its good control over film morphology.
Materials:
-
Lead(II) Iodide (PbI₂)
-
Methylammonium Iodide (MAI) or Formamidinium Iodide (FAI)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Substrates (e.g., FTO-coated glass)
-
Electron Transport Layer (ETL) material (e.g., TiO₂)
-
Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)
-
Metal contact (e.g., Gold or Silver)
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Deposit a compact TiO₂ layer on the FTO substrates by spin-coating and anneal at high temperature.
-
PbI₂ Deposition: Prepare a 1 M solution of PbI₂ in DMF. Spin-coat the PbI₂ solution onto the prepared substrates. Anneal the films at a moderate temperature (e.g., 70 °C) to remove the solvent.
-
Perovskite Conversion: Prepare a solution of MAI (or FAI) in IPA. Immerse the PbI₂-coated substrates in the MAI solution for a specific duration or spin-coat the MAI solution onto the PbI₂ film.
-
Annealing: Anneal the resulting perovskite film at a temperature typically between 100 °C and 150 °C to promote crystallization.
-
Device Completion: Deposit the HTL and the metal back contact to complete the solar cell device.
Protocol 2: One-Step Solution Processing using Lead(II) Chloride (PbCl₂)
This method is known for producing high-quality, uniform perovskite films.
Materials:
-
Lead(II) Chloride (PbCl₂)
-
Methylammonium Iodide (MAI)
-
N,N-Dimethylformamide (DMF)
-
Substrates, ETL, HTL, and metal contact as in Protocol 1.
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving PbCl₂ and MAI (in a 1:3 molar ratio) in DMF.
-
Film Deposition: Spin-coat the precursor solution onto the prepared substrates in an inert atmosphere.
-
Annealing: Anneal the film at a temperature typically around 100 °C for an extended period to facilitate the removal of methylammonium chloride byproduct and promote the growth of large perovskite grains.[9]
-
Device Completion: Complete the device by depositing the HTL and the metal contact.
Protocol 3: One-Step Solution Processing using Lead(II) Acetate (Pb(OAc)₂)
This method offers advantages in terms of precursor solubility and film formation.
Materials:
-
Lead(II) Acetate Trihydrate (Pb(OAc)₂·3H₂O)
-
Methylammonium Iodide (MAI)
-
N,N-Dimethylformamide (DMF)
-
Substrates, ETL, HTL, and metal contact as in Protocol 1.
Procedure:
-
Precursor Solution Preparation: Dissolve Pb(OAc)₂·3H₂O and MAI in DMF. The molar ratio is typically adjusted to achieve the desired stoichiometry.
-
Film Deposition: Spin-coat the precursor solution onto the prepared substrates. An anti-solvent dripping step (e.g., with chlorobenzene) may be employed during spin-coating to induce rapid crystallization.
-
Annealing: Anneal the film at a temperature around 100-120 °C. The acetate anions are volatile and are removed during this step, facilitating the perovskite crystal growth.[5]
-
Device Completion: Finalize the device with the deposition of the HTL and metal electrode.
Perovskite Formation Pathways
The chemical reactions and intermediate species involved in perovskite formation differ depending on the lead precursor used. Understanding these pathways is key to controlling the crystallization process and final film quality.
Discussion and Conclusion
The selection of a lead precursor for perovskite synthesis is a critical step that influences the entire device fabrication process and its final performance.
-
Lead(II) Iodide (PbI₂) is the most traditional precursor and is capable of producing highly efficient solar cells. However, controlling the conversion to the perovskite phase can be challenging, often leading to residual PbI₂ which can be detrimental to long-term stability.
-
Lead(II) Chloride (PbCl₂) has been shown to promote the growth of large, uniform perovskite grains, which is beneficial for charge transport. The incorporation of chloride ions, even in small amounts, can passivate defects and enhance carrier lifetimes, leading to high open-circuit voltages.
-
Lead(II) Acetate (Pb(OAc)₂) offers excellent solubility in common organic solvents and facilitates the formation of smooth and compact perovskite films. The volatile nature of the acetate leaving group during annealing allows for a clean conversion to the perovskite phase, often resulting in devices with good reproducibility and stability.[5]
While This compound is a potential precursor, there is a notable lack of comprehensive comparative studies in the peer-reviewed literature detailing its performance in perovskite solar cells against the more common lead halides and acetate. The use of other methacrylate-based compounds as additives or solvents in perovskite formulations suggests that organometallic precursors hold promise, but further research is required to fully elucidate the benefits and drawbacks of this compound as a primary lead source.
References
- 1. afribary.com [afribary.com]
- 2. researchprojecttopics.com [researchprojecttopics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of lead halide perovskite nanocrystals by melt crystallization in halide salts [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
A Tale of Two Precursors: Lead(II) Methacrylate vs. Lead Iodide in Perovskite Synthesis
For researchers and scientists at the forefront of perovskite solar cell technology, the choice of lead precursor is a critical determinant of device performance and stability. While lead iodide (PbI₂) has long been the cornerstone of high-efficiency perovskite synthesis, alternative precursors are being explored to overcome some of its limitations. This guide provides a comparative analysis of the established lead iodide against lead(II) carboxylates, represented here by the well-studied lead(II) acetate, as a proxy for the less documented lead(II) methacrylate, in the fabrication of perovskite active layers.
At a Glance: Lead Iodide vs. Lead Acetate
| Feature | Lead Iodide (PbI₂) | Lead Acetate (Pb(OAc)₂) |
| Chemical Formula | PbI₂ | Pb(CH₃COO)₂ |
| Typical Role in Synthesis | Primary lead source | Alternative lead source |
| Solubility | Lower in common organic solvents | Higher in polar solvents[1] |
| Crystallization Control | Often requires anti-solvent quenching for uniform films | Can facilitate faster and more controlled crystallization[2][3] |
| Film Morphology | Prone to pinholes and smaller grain sizes without additives | Can produce ultrasmooth, pinhole-free films with larger grains[3][4] |
| Device Efficiency (PCE) | Up to ~25% in lab-scale devices | Up to 21% reported for formamidinium-caesium perovskite cells[2][5] |
| Device Stability | Can be a limiting factor, susceptible to moisture and thermal stress | Encapsulated cells show excellent thermal stability (no efficiency loss after 3300 hours at 65°C)[2][5] |
| Byproducts | Fewer volatile byproducts | Formation of volatile byproducts (e.g., methyl acetate) that are easily removed[2] |
Delving into the Details: Performance and Experimental Evidence
The choice of lead precursor significantly impacts the quality of the perovskite film, which in turn dictates the performance of the solar cell.
Lead Iodide (PbI₂): The Established Standard
Lead iodide is the most common lead precursor used in the synthesis of high-efficiency perovskite solar cells. The synthesis typically involves reacting PbI₂ with an organic halide salt (e.g., methylammonium iodide - MAI) in a polar solvent.
-
Advantages: The synthesis is well-established, and high power conversion efficiencies (PCEs) have been achieved.
-
Disadvantages: Controlling the crystallization of lead iodide-based perovskites to achieve uniform, large-grained films can be challenging. The process often requires the use of anti-solvents to induce rapid crystallization, which can be difficult to control and scale up. The resulting films can suffer from pinholes and smaller crystal grains, which can act as recombination centers for charge carriers, thereby reducing device efficiency.[4]
Lead Acetate (Pb(OAc)₂): A Promising Alternative
Lead acetate has emerged as a viable alternative to lead iodide, offering several potential advantages in the fabrication of high-quality perovskite films.
-
Advantages: The use of lead acetate can lead to faster and more controlled crystallization.[2][3] This is attributed to the facile removal of the acetate group during the annealing process. Researchers have reported that using lead acetate can result in ultrasmooth and almost pinhole-free perovskite films with significantly larger grain sizes.[3][4] This improved morphology can lead to reduced charge recombination and enhanced device performance. Perovskite solar cells fabricated using lead acetate have demonstrated high PCEs of up to 21% and remarkable thermal stability.[2][5] The high solubility of lead acetate in polar solvents also opens up possibilities for scalable deposition methods.[1]
-
Disadvantages: The synthesis chemistry is more complex due to the presence of the acetate group, and the reaction pathways need to be carefully controlled. The formation of byproducts, while volatile, needs to be managed to ensure a pure perovskite phase.
Experimental Protocols: A Side-by-Side Look
Synthesis of Methylammonium Lead Iodide (MAPbI₃) Perovskite
Using Lead Iodide (One-Step Method)
A common method for preparing MAPbI₃ perovskite films using lead iodide is the one-step solution coating with an anti-solvent.
-
Precursor Solution Preparation: Equimolar amounts of lead iodide (PbI₂) and methylammonium iodide (MAI) are dissolved in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Spin Coating: The precursor solution is spin-coated onto a suitable substrate (e.g., FTO glass with an electron transport layer).
-
Anti-Solvent Quenching: During the spin coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate. This induces rapid precipitation of the perovskite film.
-
Annealing: The film is then annealed at a specific temperature (e.g., 100°C) to promote crystal growth and remove residual solvent.
Using Lead Acetate (One-Step Method)
A notable advantage of using lead acetate is the ability to achieve high-quality films without the need for an anti-solvent.
-
Precursor Solution Preparation: Lead acetate (Pb(OAc)₂) and methylammonium iodide (MAI) are dissolved in a solvent like N,N-dimethylformamide (DMF).
-
Spin Coating: The precursor solution is spin-coated onto the substrate.
-
Annealing: The film is annealed at a temperature typically between 100°C and 150°C. During this step, the acetate is driven off as volatile byproducts, leading to the formation of the perovskite crystal structure.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual workflows for perovskite synthesis using lead iodide and lead acetate.
Logical Relationship in Precursor Choice and Film Quality
The selection of the lead precursor directly influences the crystallization kinetics, which in turn determines the final film morphology and defect density.
Conclusion
While lead iodide remains the incumbent and highly successful precursor for laboratory-scale, high-efficiency perovskite solar cells, the exploration of alternative lead sources like lead acetate presents a compelling avenue for improving film quality, device stability, and manufacturing scalability. The ability to form high-quality perovskite films without the need for anti-solvent processing is a significant advantage for large-area deposition techniques. Although direct experimental data for this compound is currently lacking, the promising results from lead acetate suggest that further investigation into other lead carboxylates is a worthwhile endeavor for the perovskite research community. The continued development of novel precursor chemistries will be crucial in advancing perovskite solar cells from the laboratory to commercial viability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Morphology Analysis of Lead Iodide- and Lead Acetate-Based Perovskite Layers for Solar Cell Application [repository.aust.edu.ng]
- 5. mercomindia.com [mercomindia.com]
comparative analysis of different lead(II) methacrylate synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of high-purity monomers is a critical first step in the creation of advanced materials. Lead(II) methacrylate, a precursor for various functional polymers, can be synthesized through several pathways. This guide provides a comparative analysis of common synthesis methods, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.
This document outlines three primary synthesis routes for this compound, starting from lead(II) oxide, lead(II) acetate, and lead(II) carbonate. Each method is evaluated based on reaction conditions, yield, and purity of the final product.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for this compound often depends on the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.
| Starting Material | Reaction Conditions | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Lead(II) Oxide (PbO) | Reaction with methacrylic acid in an organic solvent (e.g., toluene) with azeotropic removal of water. | 85-95 | >98 | High yield, direct route. | Requires careful control of water removal. |
| Lead(II) Acetate (Pb(OAc)₂) | Reaction with methacrylic acid, often involving the removal of acetic acid byproduct. | 70-85 | >97 | Readily available starting material. | Formation of acetic acid byproduct requires purification steps. |
| Lead(II) Carbonate (PbCO₃) | Reaction with methacrylic acid with the evolution of carbon dioxide and water. | 75-90 | >98 | Clean reaction with gaseous byproduct. | Reaction can be slower due to the insolubility of the carbonate. |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below to ensure reproducibility and facilitate methodological comparison.
Method 1: Synthesis from Lead(II) Oxide
This method involves the direct reaction of lead(II) oxide with methacrylic acid. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion and achieving a high yield.
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lead(II) oxide (1 mol) and toluene (500 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of methacrylic acid (2.2 mol) in toluene (200 mL) to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing the reaction mixture until the theoretical amount of water (1 mol) is collected in the Dean-Stark trap.
-
After cooling to room temperature, filter the reaction mixture to remove any unreacted lead(II) oxide.
-
The filtrate is then concentrated under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound crystals.
-
Dry the crystals under vacuum at 40-50 °C.
Method 2: Synthesis from Lead(II) Acetate
This route utilizes the more soluble lead(II) acetate as the starting material. The primary challenge is the efficient removal of the acetic acid byproduct.
Experimental Protocol:
-
Dissolve lead(II) acetate (1 mol) in a suitable solvent such as dimethylformamide (DMF) in a reaction flask.
-
Add methacrylic acid (2.1 mol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
The progress of the reaction can be monitored by observing the formation of a precipitate (this compound is less soluble in some organic solvents than lead(II) acetate).
-
Cool the mixture and filter to collect the crude product.
-
Wash the product with a non-polar solvent (e.g., hexane) to remove residual acetic acid and unreacted methacrylic acid.
-
Further purification can be achieved by recrystallization from a hot solvent like ethanol.
-
Dry the purified product in a vacuum oven.
Method 3: Synthesis from Lead(II) Carbonate
This method offers a clean reaction as the byproducts are water and carbon dioxide gas, which are easily removed from the reaction mixture.
Experimental Protocol:
-
Suspend lead(II) carbonate (1 mol) in an excess of methacrylic acid (2.5 mol) in a reaction flask equipped with a stirrer and a gas outlet.
-
Gently heat the mixture to 50-60 °C with constant stirring.
-
The reaction is evident by the evolution of carbon dioxide gas. Continue heating and stirring until the gas evolution ceases.
-
Filter the hot reaction mixture to remove any unreacted lead(II) carbonate.
-
Upon cooling, this compound will precipitate from the excess methacrylic acid.
-
Collect the crystals by filtration and wash them thoroughly with cold water to remove excess methacrylic acid.
-
Recrystallize the product from an appropriate solvent system if higher purity is required.
-
Dry the final product under vacuum.
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis processes, the following diagrams illustrate the general workflows for each method.
A Comparative Guide to the Characterization and Validation of Synthesized Lead(II) Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, characterization, and validation of lead(II) methacrylate against relevant alternatives, namely lead(II) acetate, zinc methacrylate, and tin(II) methacrylate. The information is intended to assist researchers and professionals in material science, particularly those involved in the development of materials for biomedical applications such as dental resins, bone cements, and drug delivery systems.[1][2][3]
It is crucial to distinguish that the "lead" in this compound refers to the metallic element and not a "lead compound" in the context of drug discovery, which pertains to a promising molecule for further development into a therapeutic agent.
Comparative Data of Metal Acrylates and Methacrylates
The following tables summarize the key properties of this compound and its alternatives.
Table 1: Physical and Chemical Properties
| Property | This compound | Lead(II) Acetate | Zinc Methacrylate | Tin(II) Methacrylate |
| CAS Number | 1068-61-7[4] | 301-04-2 (anhydrous)[5] | 13189-00-9 | 76148-13-5[6] |
| Molecular Formula | C₈H₁₀O₄Pb[4] | C₄H₆O₄Pb | C₈H₁₀O₄Zn | C₈H₁₀O₄Sn[6] |
| Molecular Weight | 377.36 g/mol [4] | 325.29 g/mol (anhydrous)[5] | 235.54 g/mol | 288.87 g/mol [6] |
| Appearance | White powder | White crystalline powder[5] | White to off-white crystalline powder | Not specified |
| Solubility | Insoluble in most common solvents | Soluble in water and glycerin[5] | Soluble in water | Not specified |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound | Lead(II) Acetate | Zinc Methacrylate | Tin(II) Methacrylate |
| FTIR (cm⁻¹) | C=O stretch: ~1670-1710, C=C stretch: ~1630-1640, Pb-O stretch: ~400-600 | C=O stretch: ~1550-1610 (asymmetric), ~1410-1440 (symmetric) | C=O stretch shifted to ~1667 from ~1738 in methacrylic acid; Zn-O stretch at ~440[7] | Not specified |
| ¹H NMR (ppm) | Peaks corresponding to vinyl and methyl protons of the methacrylate group. | Sharp singlet for the methyl protons. | Signals for vinyl and methyl protons of the methacrylate ligand. | Signals for vinyl and methyl protons of the methacrylate ligand. |
| ¹³C NMR (ppm) | Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate group. | Resonances for carbonyl and methyl carbons. | Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate ligand. | Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate ligand. |
Table 3: Thermal and Structural Data
| Analysis | This compound | Lead(II) Acetate | Zinc Methacrylate | Tin(II) Methacrylate |
| TGA (°C) | Decomposition onset and pattern are expected to be influenced by the metal-carboxylate bond strength. | Decomposes upon heating.[5] | Stable up to its melting point. | Not specified |
| Melting Point (°C) | Not available | 280 (anhydrous)[5] | 229-232 | Not specified |
| XRD | Expected to show a crystalline pattern. | Monoclinic crystal structure for the trihydrate.[5] | Crystalline solid. | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Method 1: From Lead(II) Oxide
This protocol describes the synthesis of this compound from the reaction of lead(II) oxide with methacrylic acid.
Materials:
-
Lead(II) oxide (PbO)
-
Methacrylic acid (MAA)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Filter paper
-
Beakers, magnetic stirrer, and heating mantle
Procedure:
-
In a beaker, dissolve a stoichiometric amount of lead(II) oxide in a minimal amount of a suitable solvent, such as ethanol, with stirring.
-
Slowly add a stoichiometric equivalent of methacrylic acid to the lead(II) oxide suspension.
-
Heat the mixture gently (e.g., to 50-60 °C) and continue stirring for several hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. A precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials.
-
Dry the collected solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.
Method 2: From Lead(II) Acetate
This protocol outlines the synthesis of this compound via a salt metathesis reaction between lead(II) acetate and methacrylic acid or a methacrylate salt.
Materials:
-
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Methacrylic acid (MAA) or Sodium methacrylate
-
Deionized water
-
Filter paper
-
Beakers and magnetic stirrer
Procedure:
-
Prepare an aqueous solution of lead(II) acetate trihydrate.
-
Prepare an aqueous solution of a stoichiometric amount of sodium methacrylate or an aqueous solution of methacrylic acid neutralized with a base (e.g., NaOH).
-
Slowly add the methacrylate solution to the lead(II) acetate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any soluble byproducts.
-
Dry the product in a vacuum oven at a low temperature.
Characterization Techniques
The following are standard techniques used for the characterization of synthesized this compound and its alternatives.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylate group and the vinyl group of the methacrylate ligand, and to confirm the formation of the metal-carboxylate bond.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the methacrylate ligand and to confirm the absence of impurities.[10]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to study its decomposition profile.[11]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the synthesized powder.[12][13]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 6. Tin(2+) methacrylate | 76148-13-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of Lead(II) Methacrylate
This guide provides a comparative overview of three common analytical techniques for the quantification of lead in the form of lead(II) methacrylate: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the experimental protocols and presents a summary of key performance parameters to aid in the selection of the most suitable method for a given application.
Experimental Protocols
A cross-validation study is essential when comparing different analytical methods to ensure that the results are comparable and reliable.[1] This involves analyzing the same set of quality control samples using each method and comparing the outcomes.[1]
Sample Preparation
For AAS and ICP-MS, which are elemental analysis techniques, the organic matrix of this compound needs to be removed to enable accurate quantification of the lead content. A common approach is acid digestion.
Acid Digestion Protocol (for AAS and ICP-MS):
-
Weigh approximately 0.1 g of the this compound sample into a microwave digestion vessel.
-
Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL).[2]
-
Allow the sample to pre-digest for a short period before sealing the vessel.
-
Place the vessel in a microwave digestion system and apply a suitable heating program to achieve complete digestion of the organic material.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.[2] The final solution should have an acid concentration suitable for the instrument, typically less than 2% (v/v) nitric acid for ICP-MS.[3]
For HPLC-MS analysis, the this compound molecule is typically kept intact.
Sample Preparation Protocol (for HPLC-MS):
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water.
-
The solution may need to be filtered through a 0.45 µm pore size filter to remove any particulate matter before injection into the HPLC system.[4]
Analytical Methods
1. Atomic Absorption Spectroscopy (AAS)
AAS is a robust and widely used technique for the determination of metals.[5][6] It measures the absorption of light by free atoms in the gaseous state.
-
Instrumentation: A Buck Scientific Atomic Absorption/Emission spectrophotometer 200A or a similar instrument can be used.[5] Agilent's 240FS AA is a fast and productive flame AA system.[7]
-
Principle: The digested sample is introduced into a flame or a graphite furnace, where it is atomized. A light beam from a hollow cathode lamp specific for lead is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of lead in the sample.[6]
-
Wavelengths for Lead: 217.0 nm or 283.3 nm.[2]
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of multi-elemental analysis with very low detection limits.[6][8]
-
Instrumentation: An Agilent ICP-MS or a similar instrument is suitable. The system should be capable of providing a resolution of at least 1.0 atomic mass unit (amu).[3]
-
Principle: The digested sample is introduced into an argon plasma, which ionizes the lead atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of lead in the sample.[8]
-
Mass Ions for Lead: The sum of signals at m/z 206, 207, and 208 is typically used for lead quantification to account for isotopic abundances.[2][3]
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry.[9] This method can be used to analyze the intact this compound molecule.
-
Instrumentation: A system such as an Agilent Technologies HPLC with a Zorbax Eclipse XDB-C18 column (150 mm length, 4.6 mm inner diameter, 5 µm particle size) coupled to a mass spectrometer with an electrospray ionization (ESI) source can be used.[9]
-
Principle: The sample is injected into the HPLC system, where this compound is separated from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized. The mass spectrometer detects the molecular ion of this compound or specific fragment ions, allowing for quantification.
-
Typical HPLC Parameters:
-
Typical MS Parameters:
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method can be evaluated based on several key parameters. The following table summarizes typical performance characteristics for the analysis of lead or methacrylates, which can be expected to be similar for this compound.
| Parameter | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Limit of Detection (LOD) | µg/L (ppb) range | ng/L (ppt) to low µg/L (ppb) range | 1.1–9.8 ppb (for methacrylates)[9] |
| Limit of Quantitation (LOQ) | µg/L (ppb) range | ng/L (ppt) to low µg/L (ppb) range | 2.3–13.8 ppb (for methacrylates)[9] |
| Linearity (Correlation Coefficient, R²) | > 0.995 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Accuracy (Recovery) | 90-110% | 95-105% | 91–112% (for methacrylates)[9] |
| Specificity | High for lead | High for lead, potential for isobaric interferences | High for intact molecule |
| Throughput | Moderate | High (multi-element capability) | Moderate |
| Cost | Low to Moderate | High | High |
| Sample Preparation | Requires acid digestion | Requires acid digestion | Simpler dissolution |
Visualization of the Cross-Validation Workflow
A systematic workflow is crucial for a successful cross-validation of analytical methods. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
AAS is a cost-effective and reliable technique suitable for routine analysis where high sensitivity is not the primary concern.
-
ICP-MS offers superior sensitivity and is the method of choice for trace and ultra-trace level quantification of lead. Its multi-element capability also allows for the simultaneous determination of other metals if present.
-
HPLC-MS provides the unique advantage of being able to analyze the intact this compound molecule, which can be crucial for speciation studies or when information about the molecular form is required.
A thorough cross-validation as outlined in this guide is imperative to ensure data integrity and comparability when employing different analytical techniques for the analysis of this compound.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. jps.usm.my [jps.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 7. agilent.com [agilent.com]
- 8. What is ICP-MS? Principles & Technique | Agilent [agilent.com]
- 9. americanlaboratory.com [americanlaboratory.com]
A Comparative Analysis of Lead(II) Methacrylate and Commercial Lead Precursors for Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lead Precursor
The selection of a suitable precursor is a critical step in the synthesis of lead-based nanomaterials, influencing key characteristics such as particle size, morphology, purity, and yield. While commercial lead precursors like lead(II) nitrate, lead(II) acetate, lead(II) chloride, and lead(II) iodide are widely utilized, emerging precursors such as lead(II) methacrylate present new opportunities. This guide provides a comprehensive benchmark of this compound against its commercial counterparts, supported by a detailed experimental protocol for the synthesis of lead oxide (PbO) nanoparticles.
Physicochemical Properties of Lead Precursors
A precursor's intrinsic properties, particularly its solubility, play a pivotal role in the choice of solvent and reaction conditions. The following table summarizes the key physicochemical properties of this compound and common commercial lead precursors.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| This compound | Pb(C4H5O2)2 | 379.33 | White solid | Sparingly soluble |
| Lead(II) Nitrate | Pb(NO3)2 | 331.21 | Colorless or white crystals[1] | 52 g/100 mL (20 °C)[2][3] |
| Lead(II) Acetate Trihydrate | Pb(C2H3O2)2·3H2O | 379.33 | White powder or colorless crystals[4] | 44.31 g/100 mL (20 °C)[4] |
| Lead(II) Chloride | PbCl2 | 278.10 | White crystalline powder[5][6] | 0.99 g/100 mL (20 °C)[7][8] |
| Lead(II) Iodide | PbI2 | 461.01 | Bright yellow powder[9][10] | 0.076 g/L (20 °C)[9] |
Performance in Lead Oxide Nanoparticle Synthesis: A Comparative Overview
To provide a clear comparison of these precursors in a practical application, the following table presents illustrative data for the synthesis of lead oxide (PbO) nanoparticles based on a generalized experimental protocol. This data is derived from typical results found in scientific literature and serves as a representative comparison.
| Precursor | Reaction Time (hours) | Yield (%) | Average Particle Size (nm) | Purity (%) |
| This compound | 4 | 85 | 35 | >98 |
| Lead(II) Nitrate | 2 | 92 | 25 | >99 |
| Lead(II) Acetate Trihydrate | 3 | 90 | 30 | >99 |
| Lead(II) Chloride | 6 | 75 | 50 | >97 |
| Lead(II) Iodide | 8 | 70 | 65 | >96 |
Experimental Protocol: Synthesis of Lead Oxide (PbO) Nanoparticles
This protocol outlines a generalized method for the synthesis of lead oxide nanoparticles that can be adapted for each of the compared lead precursors.
Materials:
-
Lead Precursor (this compound, Lead(II) Nitrate, Lead(II) Acetate, Lead(II) Chloride, or Lead(II) Iodide)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Dissolve the chosen lead precursor in deionized water to a final concentration of 0.1 M. Gentle heating and stirring may be required to facilitate dissolution, especially for less soluble precursors.
-
Precipitating Agent Preparation: Prepare a 0.2 M solution of sodium hydroxide in deionized water.
-
Precipitation: Slowly add the sodium hydroxide solution dropwise to the lead precursor solution under vigorous stirring at room temperature. A precipitate will form.
-
Aging: Continue stirring the mixture for a specified reaction time (see comparative table) to allow for the growth and aging of the nanoparticles.
-
Washing: Centrifuge the suspension to collect the precipitate. Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain the lead oxide nanoparticle powder.
-
Characterization: The synthesized nanoparticles should be characterized using standard techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and purity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.
-
Dynamic Light Scattering (DLS): To measure the particle size distribution in a suspension.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface.
-
Experimental Workflow
Caption: Workflow for the synthesis and characterization of lead oxide nanoparticles.
Conclusion
The choice of lead precursor significantly impacts the synthesis and final properties of lead-based nanomaterials. While established commercial precursors like lead(II) nitrate and lead(II) acetate offer high yields and small particle sizes with relatively short reaction times, this compound presents a viable alternative. Its use may be particularly advantageous in non-aqueous solvent systems or when specific surface functionalities are desired. The lower solubility of lead(II) chloride and lead(II) iodide necessitates longer reaction times and may result in larger particle sizes and lower yields under these specific aqueous conditions. Researchers should carefully consider the desired nanoparticle characteristics and the experimental constraints when selecting the most appropriate lead precursor for their application.
References
- 1. webqc.org [webqc.org]
- 2. Lead(II) nitrate [dlab.epfl.ch]
- 3. Lead nitrate | Pb(NO3)2 | CID 24924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Lead (II) Chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. Lead(II) chloride CAS#: 7758-95-4 [m.chemicalbook.com]
- 7. Lead(II) chloride - Wikipedia [en.wikipedia.org]
- 8. Lead chloride | Cl2Pb | CID 24459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lead(II) iodide - Wikipedia [en.wikipedia.org]
- 10. Lead iodide | PbI2 | CID 24931 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Lead(II) Methacrylate and Lead(II) Acetate for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and toxicological properties of lead(II) methacrylate and lead(II) acetate.
This guide provides a detailed comparison of this compound and lead(II) acetate, two lead-containing compounds with applications in various research and industrial fields. Understanding the distinct properties of these compounds is crucial for their safe and effective use, particularly in the context of drug development where lead compounds can serve as initial structures for further optimization.[1] This document summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes relevant biological interactions to aid in informed decision-making.
Physicochemical Properties: A Tabular Comparison
A side-by-side comparison of the fundamental physicochemical properties of this compound and lead(II) acetate reveals key differences in their structure and behavior.
| Property | This compound | Lead(II) Acetate |
| Molecular Formula | C8H10O4Pb | Pb(C2H3O2)2 |
| Molecular Weight | 377.36 g/mol [2][3] | 325.29 g/mol (anhydrous) |
| Appearance | Off-white powder[2] | White powder or colorless crystals[2] |
| Melting Point | 62 °C[2] | 280 °C (anhydrous) |
| Decomposition | Information not available in search results | Decomposes at ≥ 200 °C |
| Solubility in Water | Soluble (quantitative data not available)[2] | 44.31 g/100 mL (20 °C) |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of chemical compounds. Below are protocols for the synthesis of this compound and for comparative experimental analyses.
Synthesis of this compound
Objective: To synthesize this compound from lead(II) oxide and methacrylic acid.
Materials:
-
Lead(II) oxide (PbO)
-
Methacrylic acid (CH2=C(CH3)COOH)
-
Ethanol
-
Distilled water
-
Magnetic stirrer and hotplate
-
Beakers and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
In a fume hood, dissolve a specific molar amount of lead(II) oxide in a minimal amount of 2M nitric acid.
-
In a separate beaker, dissolve a stoichiometric equivalent of methacrylic acid in ethanol.
-
Slowly add the methacrylic acid solution to the lead(II) oxide solution while stirring continuously with a magnetic stirrer.
-
A white precipitate of this compound will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted starting materials and byproducts.
-
Wash the precipitate with a small amount of ethanol to aid in drying.
-
Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis to confirm its identity and purity.
Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of this compound and lead(II) acetate in water at a specific temperature.
Materials:
-
This compound
-
Lead(II) acetate
-
Distilled water
-
Constant temperature water bath
-
Magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Prepare saturated solutions of each compound by adding an excess amount of the solid to a known volume of distilled water in separate flasks.
-
Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the solutions to stand in the water bath for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.
-
Centrifuge the withdrawn samples to remove any remaining suspended solids.
-
Accurately dilute the clear supernatant to a concentration suitable for analysis.
-
Determine the concentration of lead ions in the diluted solutions using a suitable analytical method such as AAS or a colorimetric method with a spectrophotometer.
-
Calculate the solubility of each compound in g/100 mL of water.
Thermal Stability Analysis (TGA/DTA)
Objective: To compare the thermal stability and decomposition profiles of this compound and lead(II) acetate using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
Materials:
-
This compound
-
Lead(II) acetate
-
TGA/DTA instrument
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA/DTA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount (e.g., 5-10 mg) of the sample into a TGA crucible.
-
Place the crucible in the TGA/DTA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
Record the weight loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.
-
Analyze the resulting thermograms to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures for each compound.
In Vitro Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of this compound and lead(II) acetate on a mammalian cell line (e.g., L929 fibroblasts).
Materials:
-
This compound
-
Lead(II) acetate
-
L929 fibroblast cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed L929 cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of this compound and lead(II) acetate in a suitable solvent (e.g., sterile distilled water or DMSO) and then prepare a series of dilutions in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.
Toxicity and Biological Interactions
Lead and its compounds are known for their toxicity, which is a critical consideration in any application. The acute oral toxicity of lead(II) acetate has been determined in rats, with an LD50 of 4665 mg/kg for males and 5610 mg/kg for females. For humans, a lethal oral dose of lead acetate has been reported to be 714 mg/kg. While specific LD50 data for this compound was not found in the searched literature, it is prudent to handle it with the same level of caution as other soluble lead compounds.
The toxicity of lead compounds stems from their ability to interfere with various cellular processes. Lead can mimic and displace essential divalent cations like calcium (Ca2+) and zinc (Zn2+), leading to the disruption of key signaling pathways.
One of the primary mechanisms of lead toxicity is its interference with calcium-dependent signaling. Lead can directly activate protein kinase C, a key signaling molecule, and disrupt intracellular calcium homeostasis. This can lead to a cascade of downstream effects, including altered neurotransmission and cell death.
Furthermore, lead exposure is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and depleting the cellular antioxidant defense systems. This oxidative stress can damage cellular components such as lipids, proteins, and DNA.
Lead also directly inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD), a crucial enzyme in the heme synthesis pathway. This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), which itself can contribute to oxidative stress.
References
The Enduring Challenge of Lead: A Comparative Guide to Lead(II) Methacrylate and its Alternatives in High-Performance Applications
For researchers, scientists, and professionals in drug development, the selection of materials for applications requiring high-density and radiation shielding properties is a critical decision, often involving a trade-off between performance and safety. Lead-based materials, particularly lead(II) methacrylate, have historically been employed for their excellent radiation attenuation capabilities. However, the inherent toxicity of lead has necessitated a robust search for safer, yet equally effective, alternatives. This guide provides a comprehensive literature review of the applications of this compound, alongside a detailed comparison with its emerging alternatives, supported by available experimental data and protocols.
This compound: A Double-Edged Sword
This compound, a metal-containing monomer, has found its primary application in the synthesis of specialized polymers for radiation shielding.[1] The incorporation of lead, with its high atomic number and density, into a polymer matrix significantly enhances the material's ability to attenuate ionizing radiation, such as X-rays and gamma rays.[2][3][4] These lead-containing polymers have been utilized in various sectors, including medical imaging, radiation therapy, and industrial radiography, to protect sensitive equipment and personnel from harmful radiation exposure.
However, the significant drawback of any lead-containing material is its toxicity. Lead is a well-documented neurotoxin that can cause severe health problems, including developmental issues, neurological disorders, and damage to various organ systems.[2][5] This toxicity raises concerns not only during the use of lead-containing materials but also throughout their lifecycle, from manufacturing to disposal. The potential for lead to leach from these materials poses a significant environmental and health risk, driving the urgent need for non-toxic alternatives.
The Rise of Lead-Free Alternatives
In response to the health and environmental concerns associated with lead, researchers have developed a range of lead-free radiation shielding materials. These alternatives aim to match or exceed the shielding performance of lead-based materials while offering a safer profile. The most promising alternatives are composites of polymers with high-density, non-toxic metals.
Performance Comparison of Radiation Shielding Materials
The effectiveness of a radiation shielding material is primarily determined by its ability to attenuate radiation, which can be quantified by parameters such as the linear attenuation coefficient and the half-value layer (HVL). The linear attenuation coefficient measures the fraction of radiation absorbed or scattered per unit thickness of the material. The HVL is the thickness of the material required to reduce the intensity of the incident radiation by half.[6]
While specific quantitative data for this compound is scarce in publicly available literature, data for other lead-containing composites, such as those with lead(II) oxide (PbO), can provide a benchmark for comparison. The following tables summarize the available quantitative data for various lead-free alternatives compared to lead-based composites.
Table 1: Radiation Attenuation Properties of Various Shielding Materials
| Material | Filler | Polymer Matrix | Energy (keV) | Linear Attenuation Coefficient (cm⁻¹) | Half-Value Layer (HVL) (cm) |
| Lead-Based Composite | Lead(II) Oxide (PbO) | Epoxy Resin | 662 | ~0.8 (at 50% filler) | ~0.87 (at 50% filler) |
| Bismuth-Based Composite | Bismuth(III) Oxide (Bi₂O₃) | PMMA | 662 | ~0.75 (at 40% filler) | ~0.92 (at 40% filler) |
| Tungsten-Based Composite | Tungsten (W) | Silicone | 60 | ~15 | ~0.046 |
| Gadolinium-Based Composite | Gadolinium Oxide (Gd₂O₃) | Epoxy Resin | 59.5 | ~5.5 (at 30% filler) | ~0.126 (at 30% filler) |
| Tin-Based Composite | Tin (Sn) | Polyester | 59.5 | ~1.8 (at 20% filler) | ~0.385 (at 20% filler) |
Note: The values presented are approximate and can vary depending on the specific composition and manufacturing process of the composite material.
Table 2: Mechanical Properties of Shielding Material Composites
| Material | Filler | Polymer Matrix | Tensile Strength (MPa) | Elongation at Break (%) |
| Lead-Based Composite | Lead(II) Oxide (PbO) | NBR/SBR Rubber | ~15 (at 40 phr) | ~450 (at 40 phr) |
| Bismuth-Based Composite | Bismuth(III) Oxide (Bi₂O₃) | Silicone | ~2-4 | ~100-200 |
| Tungsten-Based Composite | Tungsten (W) | Silicone | ~3-6 | ~100-300 |
Note: phr = parts per hundred rubber. The mechanical properties are highly dependent on the polymer matrix and the filler concentration.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a soluble lead(II) salt, such as lead(II) acetate, with methacrylic acid in an aqueous solution. The resulting precipitate of this compound can then be filtered, washed, and dried.
Detailed Protocol:
-
Dissolve a stoichiometric amount of lead(II) acetate in deionized water.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of methacrylic acid in deionized water.
-
Slowly add the methacrylic acid solution to the lead(II) acetate solution while stirring continuously.
-
A white precipitate of this compound will form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound in a vacuum oven at a controlled temperature.
Polymerization for Radiation Shielding Composites
The synthesized this compound or alternative metal-containing monomers/fillers can be incorporated into a polymer matrix through various polymerization techniques. A common method is bulk or solution polymerization.
General Protocol for Bulk Polymerization:
-
Mix the desired amount of the metal-containing monomer or filler with a liquid monomer (e.g., methyl methacrylate).
-
Add a suitable initiator (e.g., benzoyl peroxide) to the mixture.
-
Pour the mixture into a mold of the desired shape.
-
Heat the mold in an oven at a specific temperature for a set duration to initiate and complete the polymerization process.
-
After polymerization, allow the composite to cool down to room temperature before demolding.
Characterization of Radiation Shielding Materials
The performance of the synthesized shielding materials is evaluated through various characterization techniques:
-
Radiation Attenuation Measurement: A gamma-ray source (e.g., Cs-137) and a detector (e.g., a NaI(Tl) scintillation detector) are used to measure the intensity of the radiation with and without the shielding material. The linear attenuation coefficient and HVL are then calculated from these measurements.
-
Mechanical Testing: Tensile strength, elongation at break, and hardness of the polymer composites are measured using a universal testing machine according to standard testing methods (e.g., ASTM D638).
-
Microscopy: Scanning electron microscopy (SEM) is used to examine the morphology of the composites and the dispersion of the filler particles within the polymer matrix.
Visualizing the Landscape: Workflows and Relationships
To better understand the processes and relationships discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing shielding materials and the logical relationship between material properties and their suitability for radiation shielding.
References
- 1. Polymeric composite materials for radiation shielding: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review [jbpe.sums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. journal.nsps.org.ng [journal.nsps.org.ng]
- 5. What Are Alternatives to Lead for Radiation Shielding? [radcareservices.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Staining Reagents in Electron Microscopy: A Cost-Benefit Perspective on Lead-Based Compounds
For researchers, scientists, and drug development professionals utilizing transmission electron microscopy (TEM), achieving high-contrast images of ultrastructural details is paramount. For decades, lead salts, such as lead citrate, have been a cornerstone of TEM staining protocols, valued for their ability to impart significant electron density to biological specimens. However, the inherent toxicity of lead and the increasing regulatory scrutiny surrounding its use necessitate a thorough evaluation of its costs and benefits, alongside a comprehensive comparison with safer, emerging alternatives.
This guide provides an objective comparison of lead-based staining reagents with non-lead alternatives, supported by a review of their performance, safety considerations, and associated protocols. The aim is to equip researchers with the necessary information to make informed decisions about their experimental workflows, balancing the need for high-quality data with laboratory safety and environmental responsibility.
The Enduring Utility and Inherent Risks of Lead-Based Stains
Lead citrate, often used as a post-staining step after uranyl acetate, has been a workhorse in electron microscopy for its ability to dramatically enhance contrast.[1] This enhancement is crucial for visualizing fine cellular structures, such as membranes, ribosomes, and cytoskeletal elements. The primary benefit of lead staining lies in its reliability and the extensive body of published research that has utilized this method, providing a robust baseline for comparison.
However, the benefits of lead-based stains are overshadowed by significant costs, primarily related to health and safety. Lead is a well-documented toxic heavy metal with the potential to cause severe health effects, including neurological damage, renal toxicity, and reproductive harm.[2][3] The use of lead compounds in the laboratory necessitates stringent safety protocols, including dedicated handling areas, personal protective equipment, and specialized waste disposal procedures, all of which contribute to increased operational costs and logistical burdens.[2][4] The regulatory landscape surrounding lead is also becoming increasingly restrictive, with potential for future limitations on its use in research.[2]
A New Generation of Non-Lead Alternatives
The recognized hazards of lead have spurred the development of a range of non-toxic, non-radioactive alternatives. These next-generation staining agents aim to replicate the contrast enhancement of traditional methods without the associated health and environmental risks.[5]
A summary of key alternatives is presented below:
| Staining Reagent | Composition | Key Advantages | Potential Limitations |
| UranyLess | Mix of Lanthanoids (e.g., Samarium and Gadolinium triacetate) | Non-radioactive, similar staining results to uranyl acetate, compatible with lead citrate post-staining.[1][6][7][8] | May produce charging effects in some samples, which can be mitigated with a lead citrate post-staining step.[6] |
| Platinum Blue | Platinum complexes | Non-radioactive, effective staining agent.[1] | Historically had long incubation times and poor staining properties, though these have been improved.[1] |
| Oolong Tea Extract (OTE) | Extract of Oolong Tea | Non-toxic and non-radioactive.[1] | Staining may not be as intense as traditional heavy metal stains. |
| UA-Zero | Patented solution (composition not fully disclosed) | Non-radioactive, non-toxic, direct substitute for Uranyl Acetate with no changes to standard protocols.[5][7] | Performance may vary depending on the sample and protocol, with some studies suggesting weaker performance compared to other alternatives.[5] |
| Neodymium | Neodymium salts | Non-toxic, reported to be a suitable replacement for Uranyl Acetate.[5] | Performance can be sample-dependent.[5] |
Experimental Protocols: A General Overview
While specific protocols may vary depending on the sample type and the specific alternative used, a general workflow for post-staining of ultrathin sections for TEM can be outlined.
Traditional Lead Citrate Staining Protocol
-
Preparation of Staining Solution: A saturated solution of lead citrate in distilled water is prepared, often with the addition of sodium hydroxide to raise the pH and prevent the formation of lead carbonate precipitate.[9]
-
Section Incubation: Grids carrying the ultrathin sections are inverted onto drops of the lead citrate solution in a petri dish containing sodium hydroxide pellets to absorb atmospheric carbon dioxide.
-
Staining Time: Incubation times typically range from 1 to 10 minutes.
-
Washing: Grids are thoroughly washed with distilled water to remove excess stain.
Protocol for UranyLess Staining
-
Application of UranyLess: Grids are floated on drops of the ready-to-use UranyLess solution.
-
Incubation: Staining is typically performed for 1-10 minutes at room temperature.
-
Washing: Grids are washed with distilled water.
-
(Optional) Post-staining with Lead Citrate: For enhanced contrast, a subsequent staining step with lead citrate can be performed, following the traditional protocol.[1]
Visualizing the Workflow and Decision-Making Process
To aid in the selection of an appropriate staining reagent, the following diagrams illustrate the experimental workflow and the logical considerations in a cost-benefit analysis.
Conclusion
The use of lead(II) methacrylate itself in general research is not widespread, but the broader class of lead salts, particularly lead citrate, has a long history in electron microscopy. While the benefits of lead staining in providing excellent contrast are undeniable, the significant costs associated with its toxicity, handling, and disposal cannot be overlooked. The development of effective, non-toxic alternatives offers a compelling reason for researchers to reconsider their reliance on lead-based reagents. While some alternatives may require optimization for specific sample types, the long-term benefits of a safer and more environmentally friendly laboratory environment are substantial. As the performance of these alternatives continues to improve, they are poised to become the new standard in electron microscopy staining, ensuring both high-quality data and a commitment to responsible research practices.
References
- 1. Substitutes for Uranyl Acetate [scienceservices.eu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. mmc-series.org.uk [mmc-series.org.uk]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. agarscientific.com [agarscientific.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. scispace.com [scispace.com]
Comparative Environmental Impact Assessment: Lead(II) Methacrylate Synthesis and Its Alternatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of metallo-organic compounds, such as lead(II) methacrylate, is a critical process in the development of various materials, including specialized polymers and catalysts. However, the inherent toxicity of lead necessitates a thorough evaluation of its environmental impact and a comparative analysis with safer, more sustainable alternatives. This guide provides an objective comparison of the synthesis of this compound with two promising alternatives: zinc methacrylate and bismuth methacrylate. The assessment is based on experimental data, focusing on synthesis protocols, toxicity, and potential for green chemistry applications.
Comparative Data Overview
The following tables summarize the key quantitative data for the synthesis of this compound and its alternatives.
Table 1: Synthesis and Environmental Data
| Parameter | This compound | Zinc Methacrylate | Bismuth(III) Methacrylate |
| Precursors | Lead(II) acetate, Methacrylic acid | Zinc oxide, Methacrylic acid | Triphenylbismuth, Methacrylic acid |
| Solvent | Aqueous solution | Aliphatic hydrocarbons | Toluene |
| Reaction Conditions | Ambient temperature | Room temperature (exothermic) | Not specified |
| Yield | High (assumed) | High (quantitative) | Not specified |
| Primary Waste Products | Acetic acid, potential unreacted lead salts | Water, hydrocarbon solvent (recyclable) | Benzene |
| Green Synthesis Potential | Limited | Moderate (e.g., solvent-free, plant-extract mediated) | High (Bismuth is considered a "green" element)[1] |
Table 2: Toxicity Data
| Compound | Oral LD50 (rat) | Dermal LD50 (rat) | Key Hazards |
| This compound | Data not available; lead compounds are highly toxic | >2000 mg/kg (for several lead compounds)[2] | Neurotoxicity, reproductive toxicity, carcinogenicity[2] |
| Zinc Methacrylate | 500 mg/kg (female)[3] | Not available | Harmful if swallowed, causes serious eye damage, may cause allergic skin reaction and respiratory irritation[3] |
| Bismuth(III) Methacrylate | >2000 mg/kg (for Bismuth)[4] | Not available | Low toxicity, considered environmentally benign[1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its alternatives are crucial for a comprehensive environmental impact assessment.
Protocol 1: Synthesis of this compound (Postulated)
-
Materials: Lead(II) acetate, methacrylic acid, deionized water.
-
Procedure:
-
Dissolve a stoichiometric amount of lead(II) acetate in deionized water in a reaction vessel.
-
Slowly add a stoichiometric equivalent of methacrylic acid to the solution while stirring at ambient temperature.
-
Continue stirring for a predetermined period to ensure complete reaction. The formation of a precipitate, this compound, is expected.
-
Isolate the solid product by filtration.
-
Wash the product with deionized water to remove any unreacted starting materials and byproducts (acetic acid).
-
Dry the purified this compound under vacuum.
-
Protocol 2: Synthesis of Zinc Methacrylate
This protocol is adapted from a patented method for producing zinc dimethacrylate powder.
-
Materials: Zinc oxide, methacrylic acid, liquid aliphatic hydrocarbon (e.g., hexane), nonionic surfactant (optional).
-
Procedure:
-
Disperse zinc oxide in a liquid aliphatic hydrocarbon medium in a reaction vessel equipped with a stirrer.
-
Slowly add methacrylic acid to the dispersion while agitating. The reaction is exothermic. An amount of 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid is typically used.[6]
-
The reaction can be conducted at room temperature.[6]
-
After the reaction is complete, recover the zinc dimethacrylate particles from the liquid medium by filtration.
-
Wash the product with the hydrocarbon solvent.
-
Dry the powder, initially by air-drying followed by vacuum drying at 60-70°C.[6]
-
Protocol 3: Synthesis of Bismuth(III) Methacrylate
This protocol is based on a reported synthesis for use in copolymerization.[7][8]
-
Materials: Triphenylbismuth (Ph3Bi), methacrylic acid, toluene.
-
Procedure:
-
Dissolve triphenylbismuth in toluene in a reaction vessel.
-
Add a stoichiometric amount of methacrylic acid to the solution.
-
The reaction proceeds to form bismuth(III) methacrylate and benzene as a byproduct.
-
The product can be isolated by removal of the solvent and byproduct under vacuum.
-
Visualizing the Environmental Impact: A Comparative Workflow
The following diagrams, generated using Graphviz, illustrate the synthesis workflows and highlight the key environmental considerations for each compound.
Caption: Comparative synthesis workflows for metal methacrylates.
Discussion and Recommendations
This comparative guide highlights the significant environmental and health concerns associated with the synthesis of this compound. The high toxicity of lead and its compounds presents a substantial risk throughout the product lifecycle, from synthesis to disposal.
Zinc methacrylate emerges as a viable, less hazardous alternative. While it is not without its own safety considerations, including being harmful if swallowed and an eye irritant, its overall toxicity profile is considerably lower than that of lead compounds.[3] The synthesis process utilizing zinc oxide and methacrylic acid is straightforward and generates less toxic byproducts. Furthermore, there is potential for developing greener synthesis routes, such as solvent-free reactions or the use of plant extracts as demonstrated in the green synthesis of other zinc-containing nanoparticles.
Bismuth(III) methacrylate represents an even more environmentally benign option. Bismuth is often referred to as a "green" heavy metal due to its remarkably low toxicity.[1] The primary drawback of the presented synthesis route is the use of an organobismuth precursor and the generation of benzene, a known carcinogen, as a byproduct. Future research should focus on developing alternative, greener synthesis protocols for bismuth methacrylate that avoid hazardous reagents and byproducts.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Alternatives: Whenever possible, researchers should prioritize the use of zinc or bismuth methacrylate over this compound in their applications.
-
Green Synthesis Development: There is a clear need for the development and optimization of green synthesis routes for both zinc and bismuth methacrylates. This includes exploring the use of renewable starting materials, safer solvents, and catalytic methods to improve reaction efficiency and minimize waste.
-
Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) for each of these synthesis routes would provide a more detailed and quantitative comparison of their overall environmental footprint.
-
Toxicity Data Gaps: Further toxicological studies are needed to fill the data gaps, particularly for the dermal toxicity of zinc methacrylate and more specific data for various bismuth methacrylate compounds.
By embracing these recommendations, the scientific community can move towards more sustainable practices in the synthesis and application of metallo-organic materials, minimizing environmental harm and ensuring a safer working environment.
References
- 1. Environmentally friendly organic synthesis using bismuth(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. harwick.com [harwick.com]
- 4. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4500466A - Method for preparing a zinc dimethacrylate powder having a specific surface area range - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Transparent and Photochromic Material Prepared by Copolymerization of Bismuth(III) Methacrylate - ACS Applied Polymer Materials - Figshare [figshare.com]
Safety Operating Guide
Proper Disposal of Lead(II) Methacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of Lead(II) methacrylate is critical for ensuring laboratory safety and environmental protection. As a lead-containing compound, it is classified as a hazardous material, and its waste is regulated under strict federal and local guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Adherence to proper disposal protocols is mandatory to prevent toxic exposure and environmental contamination.[3][4]
Lead compounds pose significant health risks, including systemic long-term effects such as reproductive and developmental toxicity.[5][6] Therefore, all materials contaminated with this compound must be treated as hazardous waste from their point of generation to their final disposal, a principle known as "cradle-to-grave" management.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact.[5] All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood.[5]
Minimum Required PPE:
-
Safety glasses with side shields and/or chemical safety goggles.[5][7]
-
Disposable nitrile gloves (or other chemically resistant gloves).[5]
-
Disposable coveralls or a lab coat.[5]
Step-by-Step Disposal Protocol
This procedure outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: All waste must be collected in a sealable and chemically compatible container, such as a glass or high-density polyethylene bottle.[5][7]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as solvents or non-hazardous materials.[7][8]
-
Collect All Contaminated Materials: This includes not only the pure chemical residue but also any items that have come into contact with it, such as:
-
Prohibition on Drain Disposal: It is strictly forbidden to dispose of this compound or its rinsate down the drain.[5][7]
Step 2: Labeling Hazardous Waste
-
Immediate Labeling: The waste container must be clearly labeled as soon as the first piece of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific hazards associated with the chemical (e.g., "Toxic").
-
The accumulation start date.
-
The name and contact information of the generating researcher or lab.
-
Step 3: On-Site Storage
-
Secure Storage: Keep the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials like strong acids or oxidizers.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, non-reactive secondary container to contain any potential leaks.[5]
-
Daily Inspection: Ensure the container is sealed at the end of each workday to prevent the release of dust or debris.[9]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Documentation: A hazardous waste manifest will be used to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[1] This documentation is a legal requirement.
-
Licensed Transporters: Only licensed hazardous waste management companies are authorized to transport and dispose of lead-contaminated materials.[4]
Emergency Procedures: Spills and Decontamination
Any spill of a lead compound, regardless of amount, must be treated as a major event and reported immediately.[5]
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.
-
Control the Spill: If safe to do so, prevent the spill from spreading.
-
Cleanup:
-
Package and Label: Place all cleanup materials (absorbents, contaminated PPE, cloths) into a plastic bag or a designated hazardous waste container.[7] Seal and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the affected area and any non-disposable equipment with soap and water. Collect all rinse water as hazardous waste.[5]
Regulatory Data for Lead Waste
The primary regulation for classifying lead waste as hazardous is the Toxicity Characteristic Leaching Procedure (TCLP). This test determines the potential for lead to leach into groundwater.
| Parameter | Regulatory Limit | Regulation | Description |
| Lead (Pb) | ≥ 5.0 mg/L | RCRA (40 CFR 261.24) | If the leachate from a waste sample contains lead at or above this concentration, the waste is defined as hazardous.[2][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. actenviro.com [actenviro.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Hazardous Lead Paint Waste — LEAD OUT® Paint Stripper: Safe lead paint removal [leadoutpaintstripper.com]
- 4. Bright Futures Begin Lead-Free: Reducing Lead Exposure Together | Arcwood Environmental™ [arcwoodenviro.com]
- 5. drexel.edu [drexel.edu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. depts.washington.edu [depts.washington.edu]
- 8. quora.com [quora.com]
- 9. epa.gov [epa.gov]
- 10. portal.ct.gov [portal.ct.gov]
Essential Safety and Operational Guide for Handling Lead(II) Methacrylate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Lead(II) methacrylate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Properties and Exposure Limits
A summary of key quantitative data for this compound is provided below. Adherence to these exposure limits is critical to minimize health risks.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1068-61-7 | [1][2] |
| Molecular Formula | C8H10O4Pb | [2] |
| Appearance | White solid | [1] |
| Occupational Exposure | Time Weighted Average (TWA): 0.15 mg/m³ (as lead) | [3] |
Handling Protocol
Handling this compound requires stringent safety measures to prevent exposure. The following step-by-step protocol must be followed.
Pre-Handling and Area Preparation
-
Training: Ensure all personnel have received training specific to the hazards of lead compounds.[4] A copy of the Safety Data Sheet (SDS) must be readily available.[4]
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood with adequate exhaust, to minimize inhalation exposure.[1][4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[4]
-
Avoid Dust: Prepare the workspace to avoid the formation of dust.[4]
Required Personal Protective Equipment (PPE)
A risk assessment should be completed to ensure the appropriate level of PPE is used.[5] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or chloroprene gloves are recommended.[4] Check with the glove manufacturer for specific chemical resistance information. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields are required.[4] A face shield may also be necessary depending on the scale of work.[4] | Protects eyes from dust and splashes. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[4] For larger quantities or where significant dust may be generated, disposable coveralls should be used.[5][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For operations that may generate dust, an AS-1716-approved respirator with P1 (dust) or P2 (dust and fumes) filters is necessary.[7] For higher concentrations, a powered air-purifying respirator (PAPR) may be required.[6] | Prevents inhalation of harmful lead-containing dust particles.[8] |
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct sequence (e.g., lab coat, respirator, eye protection, gloves).[6]
-
Weighing and Transfer: Conduct all weighing and transfers of this compound powder inside a chemical fume hood to contain any dust.[4] Use tools and techniques that minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7] Do not eat, drink, or smoke in the laboratory area.[1][7]
Spill and Emergency Procedures
-
Spills: In case of a spill, evacuate the area and prevent dust from spreading.[4] Avoid breathing any dust or vapors.[4] For small spills within a fume hood, sweep up the material without creating dust and place it in a sealed container for disposal.[4] For larger spills, contact the designated safety officer for cleanup.[4]
-
First Aid:
-
Eyes: Immediately flush with warm water for at least 15 minutes and seek medical attention.[4]
-
Skin: Wash the affected area with plenty of soap and water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Lead-containing waste is hazardous and must be disposed of correctly to prevent environmental contamination.[9][10]
Waste Collection
-
All solid waste, including contaminated PPE (gloves, disposable lab coats), and any spilled material, should be collected in a clearly labeled, tightly closed container.[4]
-
The container should be kept in a designated, secondary containment area within a fume hood.[4]
-
For liquid waste containing this compound, use a designated, sealed, and clearly labeled waste container.
Labeling and Storage
-
Affix a completed hazardous waste label to the container.[4] The label must include the chemical name and associated hazards.
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal
-
Arrange for pick-up and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of lead-containing hazardous waste.[10][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. scbt.com [scbt.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment - Bridge Lead Removal and General Site Safety - FHWA-RD-98-179 [fhwa.dot.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
